(R)-2-Methylpiperazine(L)tartaricacidsalt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3R)-2,3-dihydroxybutanedioic acid;(2R)-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2?/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFWDZALERPTKN-FQFSTRMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1.[C@@H](C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704903 | |
| Record name | (2R)-2,3-Dihydroxybutanedioic acid--(2R)-2-methylpiperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126458-16-0 | |
| Record name | (2R)-2,3-Dihydroxybutanedioic acid--(2R)-2-methylpiperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-2-Methylpiperazine (L)-tartaric acid salt. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data for ease of reference.
Core Chemical Properties
(R)-2-Methylpiperazine (L)-tartaric acid salt is a diastereomeric salt formed from the reaction of racemic 2-methylpiperazine with L-tartaric acid. This salt is primarily utilized in the chemical resolution of 2-methylpiperazine to isolate the (R)-enantiomer, a valuable chiral building block in the synthesis of pharmaceuticals.
Table 1: Physicochemical Properties of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt and its Constituents
| Property | (R)-2-Methylpiperazine (L)-Tartaric Acid Salt | (R)-2-Methylpiperazine | (L)-Tartaric Acid |
| CAS Number | 126458-16-0[1][2][3] | 75336-86-6[4] | 87-69-4[5] |
| Molecular Formula | C₉H₁₈N₂O₆[1] | C₅H₁₂N₂[2][4] | C₄H₆O₆[6] |
| Molecular Weight | 250.25 g/mol [1] | 100.16 g/mol [2][4] | 150.09 g/mol [6] |
| Appearance | White crystalline solid | White to yellow crystalline powder or chunks[4] | Colorless crystals or white powder[6] |
| Melting Point | Data not available | 91-93 °C[4] | 168-170 °C[6] |
| Solubility | Data not available | Soluble in water and various organic solvents[7] | Very soluble in water (1400 g/L at 20 °C); soluble in alcohol[6] |
| Optical Activity | Data not available | [α]20/D −16.5°, c = 5 in benzene[4] | Data not available |
Synthesis and Chiral Resolution
The primary application of forming the (R)-2-Methylpiperazine (L)-tartaric acid salt is the chiral resolution of racemic 2-methylpiperazine. This process leverages the differential solubility of the two diastereomeric salts formed: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate.
Experimental Protocol: Chiral Resolution of (±)-2-Methylpiperazine
This protocol is a synthesized representation based on methodologies described in the literature[8][9].
Objective: To isolate (R)-2-methylpiperazine from a racemic mixture using (L)-tartaric acid as a resolving agent.
Materials:
-
(±)-2-Methylpiperazine
-
(L)-Tartaric acid
-
Water
-
Acetic acid (optional, aids in dissolution)[8]
-
Solvent for crystallization (e.g., water, ethanol)
Procedure:
-
Dissolution: Dissolve (L)-tartaric acid (1.8 mol) and acetic acid (1.8 mol, optional) in water (270 g) in a reaction vessel equipped with a stirrer and thermometer. Heat the solution to ensure complete dissolution.[8]
-
Amine Addition: To the heated solution, add (±)-2-methylpiperazine (3.0 mol) and an additional amount of water (300 g). Continue heating at approximately 85 °C until a clear solution is obtained.[8]
-
Crystallization: Cool the reaction mixture to a temperature range of 68-74 °C. At this stage, seed crystals of (R)-2-methylpiperazine (L)-tartaric acid salt can be introduced to induce crystallization.[8]
-
Aging and Cooling: Allow the mixture to age at this temperature for about 1 hour with continuous stirring. Subsequently, cool the mixture gradually to 12-18 °C over a period of 5 hours to facilitate the precipitation of the less soluble diastereomeric salt.[8]
-
Isolation: The precipitated crystals of (R)-2-methylpiperazine (L)-tartaric acid salt are collected by filtration.
-
Liberation of the Free Amine: The isolated salt is then treated with a base (e.g., potassium hydroxide) to liberate the free (R)-2-methylpiperazine, which can be extracted with an organic solvent like toluene.
Diagram 1: Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of 2-methylpiperazine.
Structural Information
The crystal structure of the diastereomeric salts of 2-methylpiperazine with tartaric acid has been elucidated. Specifically, the 1:2 salt of (R)-2-methylpiperazine with (2S,3S)-tartaric acid forms a monohydrate. In this structure, the hydrogen tartrate ions form head-to-tail chains, which are further linked into two-dimensional sheets through hydrogen bonding with water molecules. The (R)-2-methylpiperazinediium ions are situated between these layers.[10]
Spectral Data
Table 2: Key Spectral Data for Constituents
| Spectrum | (R)-(-)-2-Methylpiperazine | L(+)-Tartaric Acid |
| ¹H NMR | Spectral data available, showing characteristic peaks for the piperazine ring protons and the methyl group.[11] | ¹H NMR spectra are available, showing peaks for the hydroxyl and methine protons.[12] |
| ¹³C NMR | Data available, indicating the chemical shifts for the carbon atoms in the piperazine ring and the methyl group. | ¹³C NMR spectra show characteristic peaks for the carboxyl and hydroxylated methine carbons.[13] |
| FT-IR | FT-IR spectra are available from various databases. | The IR spectrum shows characteristic absorptions for the hydroxyl and carboxylic acid functional groups.[14][15] |
| Mass Spec | Mass spectral data is available. | Electron ionization mass spectra are available.[5] |
It is important to note that the formation of the salt will result in changes to the spectral data, particularly in the regions corresponding to the amine and carboxylic acid functional groups due to proton transfer.
Applications in Drug Development
(R)-2-methylpiperazine is a crucial chiral intermediate in the synthesis of various pharmaceuticals. The piperazine moiety is a common scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability.
Piperazine derivatives have demonstrated a wide range of biological activities, including:
Specifically, 2-methylpiperazine is a key raw material for the synthesis of the antibiotic lomefloxacin[20]. The use of the enantiomerically pure (R)-2-methylpiperazine, obtained through resolution with L-tartaric acid, is critical in the synthesis of chiral drugs where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause undesirable side effects.
Diagram 2: Role in Pharmaceutical Synthesis
Caption: The role of chiral resolution in producing enantiopure intermediates for pharmaceuticals.
Conclusion
(R)-2-Methylpiperazine (L)-tartaric acid salt is a critical diastereomeric salt primarily used for the efficient chiral resolution of racemic 2-methylpiperazine. While comprehensive physicochemical data for the salt itself is limited in publicly available literature, detailed protocols for its formation and isolation are established. The end product of this resolution, (R)-2-methylpiperazine, is a valuable chiral building block for the synthesis of a variety of biologically active compounds and approved pharmaceuticals. This technical guide provides a foundational understanding of the properties and applications of this important chemical entity for professionals in the field of drug discovery and development.
References
- 1. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [chemicalbook.com]
- 4. (R)-(-)-2-Methylpiperazine 97 75336-86-6 [sigmaaldrich.com]
- 5. (R,R)-Tartaric acid [webbook.nist.gov]
- 6. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 8. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 9. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 10. A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (R)-(-)-2-Methylpiperazine(75336-86-6) 1H NMR spectrum [chemicalbook.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. DL-Tartaric acid(133-37-9) 13C NMR spectrum [chemicalbook.com]
- 14. (R,R)-Tartaric acid [webbook.nist.gov]
- 15. L(+)-Tartaric acid(87-69-4) IR Spectrum [m.chemicalbook.com]
- 16. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 17. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 18. Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine | Semantic Scholar [semanticscholar.org]
- 19. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Methylpiperazine-109-07-9-Pharmaceutical intermediate. Used as the raw material to synthesize lomefloxacin. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]
Elucidation of the Stereochemical Structure of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis, isolation, and detailed structural elucidation of the (R)-2-Methylpiperazine (L)-tartaric acid salt. This diastereomeric salt is a key intermediate in the chiral resolution of racemic 2-methylpiperazine, a valuable building block in the synthesis of various pharmaceutical agents. This document outlines the experimental protocols, expected analytical data, and logical workflows required to confirm the salt's stereochemistry and solid-state structure.
Introduction
(R)-2-Methylpiperazine is a crucial chiral synthon, notably used in the development of quinoline antibacterials.[1] The most common method for obtaining the enantiomerically pure form is through classical resolution of the racemic mixture. This is often achieved by diastereomeric salt formation using a chiral resolving agent, with L-tartaric acid being a widely used and effective choice. The reaction of racemic 2-methylpiperazine with L-tartaric acid results in the formation of two diastereomeric salts: (R)-2-Methylpiperazine (L)-tartrate and (S)-2-Methylpiperazine (L)-tartrate. Due to differences in their physical properties, such as solubility, one diastereomer can be selectively crystallized.[2]
This guide focuses on the detailed structural analysis of the less soluble, and therefore readily isolable, (R)-2-Methylpiperazine (L)-tartaric acid salt. Understanding the precise three-dimensional arrangement of this salt is critical for optimizing the resolution process and for ensuring the stereochemical purity of the final active pharmaceutical ingredient (API). The primary techniques for this elucidation are single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Synthesis and Isolation of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt
The formation and isolation of the target diastereomeric salt are foundational to its structural analysis. The following protocol is a synthesized methodology based on established industrial practices for the chiral resolution of 2-methylpiperazine.[2][3]
Experimental Protocol: Diastereomeric Salt Crystallization
Objective: To selectively crystallize (R)-2-Methylpiperazine (L)-tartaric acid salt from a racemic mixture of 2-methylpiperazine.
Materials:
-
(±)-2-Methylpiperazine
-
L-(+)-Tartaric acid
-
Water
-
Ethanol
-
Toluene
-
Sodium hydroxide
Procedure:
-
Salt Formation: In a suitable reaction vessel, dissolve 1.0 mole of (±)-2-methylpiperazine in a mixture of water and acetic acid. Heat the solution to approximately 85°C to ensure complete dissolution.[3]
-
To this solution, add 1.0 to 2.0 molar equivalents of L-(+)-tartaric acid.[2] The precise stoichiometry can influence whether a monotartrate or ditartrate salt is formed. For the purpose of this guide, we will consider the formation of the ditartrate.
-
Crystallization: Cool the solution to a temperature range of 68-74°C. Introduce seed crystals of (R)-2-Methylpiperazine (L)-tartaric acid salt to induce crystallization. Age the mixture at this temperature for at least one hour.[3]
-
Slowly cool the suspension to 12-18°C to maximize the yield of the precipitated salt.[3]
-
Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a cold solvent, such as ethanol or water, to remove the mother liquor containing the more soluble (S)-2-Methylpiperazine (L)-tartrate diastereomer.
-
Dry the crystalline product under reduced pressure.
Liberation of the Free Amine (for purity analysis):
-
The isolated (R)-2-methylpiperazine di-L-tartrate salt is dissolved in water.
-
The solution is neutralized with a strong base, such as sodium hydroxide, to liberate the free (R)-2-methylpiperazine.[2]
-
The free amine is then extracted into an organic solvent like toluene.
-
The organic layer is dried, and the solvent is evaporated to yield the enantiomerically enriched (R)-2-methylpiperazine.[2] The enantiomeric excess (e.e.) can then be determined using chiral chromatography.
Structural Elucidation Workflow
The definitive confirmation of the salt's structure, including its absolute stereochemistry, requires a multi-technique analytical approach.
Analytical Techniques and Data Presentation
Single-Crystal X-ray Diffraction
This is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral centers.
Experimental Protocol:
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the salt in an appropriate solvent (e.g., a water/ethanol mixture).
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (typically 100 K to minimize thermal motion).
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure, revealing the atomic positions. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Expected Crystallographic Data:
The following table presents hypothetical but plausible crystallographic data for (R)-2-Methylpiperazine (L)-tartaric acid salt, based on data for a related compound, (R)-2-Methylpiperazine-1,4-diium diaquatetrachloridoferrate(II).[4]
| Parameter | Expected Value |
| Chemical Formula | C9H18N2O6 |
| Formula Weight | 250.25 |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | ~ 8.6 |
| b (Å) | ~ 6.4 |
| c (Å) | ~ 12.0 |
| β (°) | ~ 101.6 |
| Volume (ų) | ~ 653 |
| Z | 2 |
| Calculated Density (g/cm³) | ~ 1.27 |
| Flack Parameter | ~ 0.0 (for the correct absolute structure) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the connectivity and chemical environment of the atoms within the molecule. For this salt, it confirms the presence of both the (R)-2-methylpiperazine and tartrate moieties and the protonation state of the piperazine nitrogens.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the salt in a suitable deuterated solvent, such as D2O or DMSO-d6.
-
Data Acquisition: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected NMR Spectral Data:
The following table summarizes the expected chemical shifts for the (R)-2-Methylpiperazine (L)-tartaric acid salt, with assignments based on known spectra of 2-methylpiperazine.[5]
| Moiety | Atom Number | Expected 1H Shift (ppm) | Expected 13C Shift (ppm) |
| (R)-2-Methylpiperazine | CH3 | ~ 1.2 - 1.4 (d) | ~ 15 - 20 |
| H-2 | ~ 3.0 - 3.3 (m) | ~ 50 - 55 | |
| H-3, H-5, H-6 | ~ 3.3 - 3.8 (m) | ~ 40 - 50 | |
| (L)-Tartaric Acid | H-2, H-3 | ~ 4.3 - 4.5 (s) | ~ 70 - 75 |
| COOH | - | ~ 170 - 175 |
Note: Shifts are highly dependent on solvent and pH. The piperazine ring protons will show complex multiplets due to protonation and coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weights of the constituent ions.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the salt in a suitable solvent (e.g., methanol/water).
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in both positive and negative ion modes.
Expected Data:
| Ion Mode | Expected m/z | Identity |
| Positive | 101.10 | [C5H13N2]+ ((R)-2-Methylpiperazine + H+) |
| Negative | 149.01 | [C4H5O6]- (Tartaric Acid - H+) |
Chemical Structure and Relationships
The formation of the diastereomeric salt is governed by the specific stereochemical interaction between the chiral amine and the chiral acid.
Conclusion
The structural elucidation of (R)-2-Methylpiperazine (L)-tartaric acid salt is a critical step in the development of processes for producing enantiomerically pure (R)-2-methylpiperazine. Through a systematic approach involving selective crystallization followed by comprehensive analysis using single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry, the absolute stereochemistry and solid-state structure of this key diastereomeric salt can be unequivocally determined. The protocols and expected data presented in this guide provide a robust framework for researchers and drug development professionals to successfully characterize this and similar chiral salt intermediates.
References
- 1. (R)-(-)-2-甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 3. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 4. (R)-2-Methylpiperazine-1,4-diium diaquatetrachloridoferrate(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to (R)-2-Methylpiperazine (L)-Tartaric Acid Salt (CAS: 126458-16-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Methylpiperazine (L)-tartaric acid salt, with CAS number 126458-16-0, is a crucial diastereomeric salt intermediate in the synthesis of enantiomerically pure (R)-2-methylpiperazine. This chiral building block is of significant interest to the pharmaceutical industry due to the prevalence of the piperazine motif in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of (R)-2-methylpiperazine (L)-tartaric acid salt, with a focus on its role in the chiral resolution of racemic 2-methylpiperazine. Detailed experimental protocols and physicochemical data are presented to support researchers and drug development professionals in their work with this important compound.
Introduction
The piperazine ring is a ubiquitous structural feature in many approved drugs, contributing to desirable pharmacokinetic and pharmacodynamic properties.[1] The stereochemistry of substituents on the piperazine ring can have a profound impact on a drug's efficacy and safety. Consequently, the ability to synthesize enantiomerically pure piperazine derivatives is of paramount importance in drug discovery and development. (R)-2-methylpiperazine is a valuable chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[2]
The most common method for obtaining enantiomerically pure (R)-2-methylpiperazine is through the chiral resolution of a racemic mixture of 2-methylpiperazine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly L-(+)-tartaric acid. The resulting (R)-2-Methylpiperazine (L)-tartaric acid salt possesses different physicochemical properties, notably solubility, compared to its (S)-2-methylpiperazine (L)-tartaric acid counterpart, allowing for their separation by fractional crystallization.
This guide will delve into the technical aspects of this chiral resolution process, providing detailed methodologies and relevant data to facilitate its application in a laboratory or process chemistry setting.
Physicochemical Data
While detailed physicochemical data for the specific diastereomeric salt (R)-2-Methylpiperazine (L)-tartaric acid salt is not extensively published, the properties of its constituent parts and the resulting enantiomerically pure product are well-characterized.
Table 1: Physicochemical Properties of Related Compounds
| Property | Racemic 2-Methylpiperazine | (R)-(-)-2-Methylpiperazine | L-(+)-Tartaric Acid | (R)-2-Methylpiperazine (L)-Tartaric Acid Salt |
| CAS Number | 109-07-9[3] | 75336-86-6[2] | 87-69-4 | 126458-16-0[4] |
| Molecular Formula | C₅H₁₂N₂[3] | C₅H₁₂N₂[2] | C₄H₆O₆ | C₉H₁₈N₂O₆[4] |
| Molecular Weight | 100.16 g/mol [3] | 100.16 g/mol [2] | 150.09 g/mol | 250.25 g/mol [4] |
| Appearance | White to yellow crystalline powder and chunks | Solid[2] | Colorless or translucent crystalline solid or white crystalline powder | Not specified |
| Melting Point | 61-63 °C[5] | 91-93 °C[2] | 168-170 °C | Not specified |
| Boiling Point | 155 °C at 763 mmHg[5] | Not specified | Not specified | Not specified |
| Solubility | Soluble in water and acetone.[3] | Not specified | Soluble in water. Insoluble in ethanol. | Formation is dependent on differential solubility in solvents like water or methanol. |
| Optical Activity | N/A | [α]20/D −16.5°, c = 5 in benzene[2] | [α]D²⁰ +11.5° to +13.5° (20% w/v aqueous solution) | Not specified |
Experimental Protocols
The following protocols are synthesized from publicly available literature, primarily patents describing the chiral resolution of 2-methylpiperazine. These should be adapted and optimized for specific laboratory conditions.
Chiral Resolution of Racemic 2-Methylpiperazine via Diastereomeric Salt Formation
This protocol outlines the general procedure for the separation of (R)-2-methylpiperazine from a racemic mixture using L-(+)-tartaric acid.
Materials:
-
Racemic 2-methylpiperazine
-
L-(+)-tartaric acid
-
Solvent (e.g., water, methanol, or a mixture thereof)
-
Base (e.g., sodium hydroxide, potassium hydroxide) for liberation of the free amine
-
Organic solvent for extraction (e.g., toluene, chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation:
-
Dissolve racemic 2-methylpiperazine in the chosen solvent (e.g., water).
-
In a separate container, dissolve an equimolar or slightly less than equimolar amount of L-(+)-tartaric acid in the same solvent, with heating if necessary.
-
Slowly add the L-(+)-tartaric acid solution to the 2-methylpiperazine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt, (R)-2-Methylpiperazine (L)-tartaric acid salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble (S)-2-methylpiperazine (L)-tartaric acid salt.
-
The collected solid is the enriched (R)-2-Methylpiperazine (L)-tartaric acid salt. Purity can be enhanced by recrystallization.
-
-
Liberation of (R)-2-Methylpiperazine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a strong base (e.g., a concentrated solution of NaOH or KOH) until the pH is highly alkaline, leading to the liberation of the free (R)-2-methylpiperazine.
-
Extract the aqueous solution with an organic solvent (e.g., toluene or chloroform) multiple times.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-methylpiperazine.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of the final (R)-2-methylpiperazine product.
-
Typical Column: A chiral stationary phase column is required.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection is commonly used.
The exact conditions would need to be developed and validated for the specific equipment and column used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final (R)-2-methylpiperazine product. While specific NMR data for the tartrate salt is not readily available, spectra for racemic and enantiopure 2-methylpiperazine have been published.[6]
Visualization of the Chiral Resolution Workflow
The following diagram illustrates the key steps in the chiral resolution of racemic 2-methylpiperazine using L-(+)-tartaric acid.
Applications in Drug Development
(R)-2-methylpiperazine, obtained via the resolution process involving its L-tartaric acid salt, is a key building block in the synthesis of a variety of pharmaceutical compounds. The piperazine moiety often serves as a linker or a core scaffold that can be functionalized to interact with biological targets. The chirality introduced by the methyl group at the 2-position can be critical for achieving the desired potency and selectivity for a given biological target.
Examples of therapeutic areas where chiral piperazine derivatives are found include:
-
Anticancer agents
-
Antiviral drugs
-
Antibiotics
-
Central nervous system (CNS) active agents
The availability of enantiomerically pure (R)-2-methylpiperazine is therefore a critical enabling factor for the discovery and development of new medicines in these and other fields.
Conclusion
(R)-2-Methylpiperazine (L)-tartaric acid salt is a fundamentally important, albeit transient, chemical entity in the production of enantiomerically pure (R)-2-methylpiperazine. Understanding the principles and practical aspects of its formation and separation through diastereomeric resolution is crucial for chemists and researchers in the pharmaceutical industry. This guide has provided a consolidated overview of the available technical information, including physicochemical data, detailed experimental protocols, and a visual representation of the workflow. By leveraging this information, scientists can more effectively utilize this chiral resolution strategy to access the valuable (R)-2-methylpiperazine building block for their drug discovery and development programs.
References
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [amp.chemicalbook.com]
- 4. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]
- 5. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]
- 6. 2-Methylpiperazine, (R)- | C5H12N2 | CID 7330434 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt
Introduction: (R)-2-Methylpiperazine is a critical chiral building block in the synthesis of various pharmacologically active compounds, including certain quinolone antibacterials. The enantioselective synthesis and purification of this intermediate are of paramount importance for the development of stereochemically pure active pharmaceutical ingredients (APIs). One of the most effective and industrially scalable methods for obtaining the desired (R)-enantiomer is through the diastereomeric resolution of racemic (±)-2-methylpiperazine. This process utilizes an optically active resolving agent, most commonly (L)-(+)-tartaric acid, to form diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
This technical guide provides a comprehensive overview of the synthesis of (R)-2-Methylpiperazine (L)-tartaric acid salt, detailing the underlying principles, experimental protocols, and key quantitative data derived from established literature.
Principle of Diastereomeric Resolution
The core of this method relies on the reaction between a racemic mixture of a base, (±)-2-methylpiperazine, and a single enantiomer of a chiral acid, (L)-tartaric acid. This reaction yields a mixture of two diastereomeric salts: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent system. By carefully controlling experimental conditions such as temperature, solvent composition, and concentration, the less soluble diastereomer—in this case, the (R)-2-methylpiperazine (L)-tartaric acid salt—can be selectively precipitated from the solution.
Experimental Workflow for Synthesis and Resolution
The overall process begins with the dissolution of racemic 2-methylpiperazine and L-tartaric acid in an appropriate solvent system, typically an aqueous solution. The solution is heated to ensure complete dissolution and then subjected to a controlled cooling profile to induce the selective crystallization of the target diastereomeric salt. Seeding with pre-existing crystals of (R)-2-methylpiperazine (L)-tartrate can be employed to facilitate controlled crystallization. The precipitated salt is then isolated via filtration and dried.
Detailed Experimental Protocols
The following protocols are based on procedures outlined in the patent literature for the optical resolution of (±)-2-methylpiperazine.
Protocol 1: Diastereomeric Salt Crystallization
This protocol is adapted from a method described for producing optically active 2-methylpiperazine[1].
-
Charging Reactants: To a 2 L four-necked flask equipped with a thermometer, vacuum stirrer, and condenser, add L-tartaric acid (270 g, 1.8 mol), acetic acid (108 g, 1.8 mol), and water (270 g). Stir until all solids are completely dissolved.
-
Addition of Racemate: To the solution, add (±)-2-methylpiperazine (300 g, 3.0 mol) and an additional 300 g of water.
-
Dissolution: Heat the reaction mixture to 85 °C or higher to ensure all components are fully dissolved, forming a clear solution.
-
Controlled Cooling and Seeding: Cool the solution to a temperature range of 68-74 °C. At this point, add seed crystals of (R)-2-methylpiperazine (L)-tartaric acid salt to induce crystallization.
-
Aging: Maintain the mixture at 68-74 °C and age for 1 hour with stirring to allow for crystal growth.
-
Final Cooling: After the aging period, cool the slurry to a final temperature of 12-18 °C to maximize the precipitation of the desired salt.
-
Isolation and Drying: The precipitated crystals are collected by vacuum filtration and then vacuum-dried to yield the final product[1].
Protocol 2: Liberation of the Free Base (Optional)
To obtain the free (R)-2-methylpiperazine from its tartrate salt, a demineralization step is required, as described in related patents[1][2].
-
Hydrolysis: The isolated diastereomeric salt is dissolved in water. A strong base, such as sodium hydroxide or calcium hydroxide, is added to the solution[1][2]. The mixture is heated (e.g., 60-65 °C) for approximately 1.5 hours to hydrolyze the salt[2].
-
Extraction: After hydrolysis, the aqueous solution is cooled. The resulting sodium tartrate or calcium tartrate is removed by filtration[2]. The aqueous mother liquor, containing the free (R)-2-methylpiperazine, is then extracted multiple times with an organic solvent such as chloroform[2].
-
Isolation: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is subsequently removed by distillation under reduced pressure to yield the final (R)-(-)-2-methylpiperazine as an oil or solid[2].
Quantitative Data and Product Characterization
The efficiency of the resolution process is evaluated based on yield and the optical purity of the final product.
Table 1: Summary of Quantitative Data from Resolution Experiments
| Parameter | Value | Reference |
| Starting Materials | ||
| (±)-2-Methylpiperazine | 300 g (3.0 mol) | [1] |
| L-Tartaric Acid | 270 g (1.8 mol) | [1] |
| Acetic Acid | 108 g (1.8 mol) | [1] |
| Reaction Conditions | ||
| Dissolution Temperature | ≥ 85 °C | [1] |
| Seeding Temperature | 68 - 74 °C | [1] |
| Final Crystallization Temp. | 12 - 18 °C | [1] |
| Hydrolysis Temperature | 60 - 80 °C | [2] |
| Product Purity | ||
| Chemical Purity (of free base) | 100% | [1] |
| Optical Purity (e.e. of free base) | 99.6% | [1] |
| Optical Purity (of free base) | 99.17% | [2] |
Table 2: Properties of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt
| Property | Value | Reference |
| CAS Number | 126458-16-0 | [3][4][5] |
| Molecular Formula | C₉H₁₈N₂O₆ | [5] |
| Molecular Weight | 250.25 g/mol | [5] |
Conclusion
The synthesis of (R)-2-Methylpiperazine (L)-tartaric acid salt via diastereomeric resolution is a robust, well-documented, and highly effective method for producing this enantiomerically pure building block. The procedure leverages fundamental principles of stereochemistry to achieve high levels of optical purity, which is essential for applications in the pharmaceutical industry. The detailed protocols and quantitative data presented provide a solid foundation for researchers and drug development professionals to implement this critical synthetic transformation.
References
- 1. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 2. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [chemicalbook.com]
- 5. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [amp.chemicalbook.com]
An In-depth Technical Guide to Chiral Resolving Agents for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chirality and Asymmetric Synthesis
Chirality is a fundamental property of molecules in three-dimensional space, referring to the non-superimposable mirror image relationship between two stereoisomers, known as enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, but often exhibit different physiological activities, a critical consideration in the pharmaceutical industry. For instance, the therapeutic effect of a drug may be associated with only one enantiomer, while the other may be inactive or even cause adverse effects.[1] Asymmetric synthesis, therefore, is a vital field of organic chemistry focused on the selective production of a single enantiomer of a chiral molecule.
One of the most established and industrially relevant methods for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture—a 50:50 mixture of two enantiomers.[2][3] This guide provides a comprehensive overview of chiral resolving agents, their mechanisms, and their application in the classical resolution of racemates, a cornerstone technique in asymmetric synthesis.
The Principle of Classical Chiral Resolution
Classical chiral resolution operates on the principle of converting a pair of enantiomers into a pair of diastereomers. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[2] Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and boiling point.[3] This difference in physical properties allows for their separation by conventional laboratory techniques, most commonly fractional crystallization.
The separated diastereomers can then be treated to remove the chiral resolving agent, thereby yielding the individual, enantiomerically pure forms of the original racemic compound. The success of this method hinges on the availability of a suitable chiral resolving agent that forms readily separable diastereomeric salts or derivatives.
Types of Chiral Resolving Agents
Chiral resolving agents are typically classified based on the nature of the interaction with the racemic compound.
Agents Forming Diastereomeric Salts
This is the most common and widely used category of chiral resolving agents. The interaction is an acid-base reaction, forming diastereomeric salts.
-
Acidic Resolving Agents: These are used to resolve racemic bases (e.g., amines). Common examples include:
-
Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid)
-
Mandelic acid
-
Camphorsulfonic acid
-
Malic acid
-
-
Basic Resolving Agents: These are employed for the resolution of racemic acids (e.g., carboxylic acids). Common examples include:
-
Brucine
-
Strychnine
-
Quinine
-
(S)-(-)-1-Phenylethylamine
-
Agents Forming Covalent Diastereomeric Adducts
In some cases, particularly for non-ionic compounds like alcohols, diastereomeric salts cannot be formed. In such instances, the racemic mixture is derivatized by forming a covalent bond with a chiral agent. For example, a racemic alcohol can be reacted with a chiral carboxylic acid to form diastereomeric esters, which can then be separated by chromatography or crystallization.[1]
Mechanism of Diastereomeric Salt Formation and Separation
The fundamental principle behind classical resolution is the conversion of a pair of enantiomers into diastereomers, which possess distinct physical properties enabling their separation. The following diagram illustrates this process.
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Quantitative Data on Chiral Resolution Efficiency
The efficiency of a chiral resolution is typically evaluated based on the yield and the enantiomeric excess (ee) of the desired enantiomer. The enantiomeric excess is a measure of the purity of the chiral substance and is calculated as:
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
Below are tables summarizing the efficiency of common chiral resolving agents for different classes of compounds, compiled from various literature sources. For more comprehensive data, specialized resources such as the "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation" are recommended.[4][5][6]
Table 1: Resolution of Racemic Amines
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) of Precipitated Diastereomer | Reference |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | 80-90 | >85 | [7] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Methanol | 80-90 | >85 | [7] |
| rac-α-aminoacetals | (S)-N-acetylphenylalanine | Isopropanol | 41 | 97 | [8] |
Table 2: Resolution of Racemic Carboxylic Acids
| Racemic Carboxylic Acid | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) of Resolved Acid | Reference |
| Ibuprofen | (S)-(-)-1-Phenylethylamine | Methanol/Water | ~50 | 60-75 (can be improved with recrystallization) | N/A |
| Mandelic Acid | (1R,2S)-(-)-Ephedrine | Ethanol | High | >95 | [5] |
| N-acetyl-DL-phenylalanine | L-tyrosine hydrazide | Ethanol | 42 | 98 | N/A |
Table 3: Resolution of a Racemic Alcohol Intermediate
| Racemic Alcohol | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) of Resolved Alcohol | Reference |
| 3-(Methylamino)-1-(2-thienyl)propan-1-ol (Duloxetine Intermediate) | (S)-Mandelic Acid | 2-Butanol/Water | High | >99.9 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral resolution in a laboratory setting. The following protocols provide step-by-step instructions for the resolution of common racemic compounds.
Workflow for Classical Chiral Resolution
The general workflow for a classical chiral resolution experiment is depicted in the following diagram.
Caption: General experimental workflow for classical chiral resolution.
Protocol 1: Resolution of Racemic Mandelic Acid with (1R,2S)-(-)-Ephedrine[5]
Materials:
-
(±)-Mandelic acid
-
(1R,2S)-(-)-Ephedrine
-
Ethanol (95%)
-
tert-Butyl methyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 10%
Procedure:
-
Diastereomeric Salt Formation:
-
In a 100 mL Erlenmeyer flask, dissolve 3.0 g of (±)-mandelic acid in 50 mL of 95% ethanol.
-
In a separate flask, dissolve 3.3 g of (1R,2S)-(-)-ephedrine in 20 mL of 95% ethanol.
-
Warm both solutions to 50-60 °C on a steam bath.
-
Add the warm ephedrine solution to the mandelic acid solution with swirling.
-
Allow the mixture to cool slowly to room temperature, then cool in an ice bath for 30 minutes to induce crystallization.
-
Collect the crystals of the (-)-mandelic acid-(-)-ephedrine salt by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Recrystallization of the Diastereomeric Salt:
-
To improve purity, recrystallize the salt from a minimal amount of hot 95% ethanol.
-
-
Liberation of (-)-Mandelic Acid:
-
Dissolve the recrystallized salt in a minimal amount of water.
-
Add 10% NaOH solution until the solution is basic to litmus paper.
-
Extract the liberated ephedrine with tert-butyl methyl ether (3 x 20 mL).
-
Acidify the aqueous layer with concentrated HCl.
-
Cool the solution in an ice bath to crystallize the (-)-mandelic acid.
-
Collect the crystals by vacuum filtration, wash with cold water, and air dry.
-
-
Analysis:
-
Determine the melting point and specific rotation of the resolved (-)-mandelic acid to assess its purity.
-
Protocol 2: Resolution of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propanamine (Duloxetine Intermediate)
Materials:
-
Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol
-
(S)-Mandelic acid
-
2-Butanol
-
Water
Procedure:
-
Diastereomeric Salt Formation and Crystallization:
-
Dissolve racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol in 2-butanol containing two equimolar amounts of water.
-
Add one equivalent of (S)-mandelic acid to the solution.
-
Stir the mixture to allow for the formation of the diastereomeric salts. The (S)-amine·(S)-mandelic acid·H₂O salt will preferentially crystallize.
-
Collect the crystalline solid by filtration.
-
-
Liberation of the (S)-Amine:
-
Suspend the diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane).
-
Add a base (e.g., sodium hydroxide solution) to deprotonate the amine and dissolve the mandelic acid in the aqueous layer.
-
Separate the organic layer containing the free (S)-amine.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the enantiomerically pure (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by a suitable analytical method, such as chiral HPLC or by measuring the specific rotation.
-
Selection of a Chiral Resolving Agent
The choice of an appropriate chiral resolving agent is crucial for a successful resolution. The following decision tree provides a general guideline for selecting a suitable agent based on the functional group of the racemic compound.
Caption: Decision tree for selecting a chiral resolving agent.
Conclusion and Future Outlook
Classical chiral resolution using resolving agents remains a robust, scalable, and economically viable method for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. While asymmetric synthesis and enzymatic resolutions offer elegant alternatives, the simplicity and predictability of diastereomeric salt formation often make it the preferred method for large-scale applications.
Future developments in this field are likely to focus on the design of novel, more efficient chiral resolving agents and the development of more sustainable and environmentally friendly resolution processes. High-throughput screening methods are also being increasingly employed to rapidly identify the optimal resolving agent and conditions for a given racemic mixture, further enhancing the efficiency of this timeless technique.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CRC Handbook of Optical Resolutions Via Diastereomeric Salt Formation [oneonta.ecampus.com]
- 5. routledge.com [routledge.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Diastereomeric Salt Resolution: Principles and Practices
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles, experimental protocols, and critical parameters governing diastereomeric salt resolution, a cornerstone technique in the pharmaceutical industry for the separation of enantiomers.
Fundamental Principles
Diastereomeric salt resolution is a classical and widely used method for separating racemic mixtures of chiral compounds that possess an acidic or basic functional group.[1][2] The process relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3] Unlike enantiomers, which have identical physical properties, diastereomers exhibit different physical characteristics, most notably solubility.[4] This difference in solubility allows for their separation by fractional crystallization.[4]
The overall process can be summarized in three key stages:
-
Salt Formation: The racemic mixture is reacted with an enantiomerically pure resolving agent to form two diastereomeric salts.
-
Separation: The less soluble diastereomeric salt is selectively crystallized from a suitable solvent, leaving the more soluble diastereomer in the mother liquor.
-
Liberation: The separated diastereomeric salt is then treated with an acid or base to decompose the salt and liberate the desired enantiomer, regenerating the resolving agent for potential recycling.[3]
Figure 1: General workflow of diastereomeric salt resolution.
Thermodynamics and Kinetics
The success of a diastereomeric salt resolution is governed by both thermodynamic and kinetic factors.
Thermodynamics: Solubility and Phase Diagrams
The cornerstone of this technique is the difference in solubility between the two diastereomeric salts.[2] This thermodynamic property is best visualized through ternary phase diagrams, which map the solid-liquid equilibria of the two diastereomers and the solvent at a given temperature.[5][6]
// Vertices of the triangle S [label="Solvent", pos="5,8.66!"]; DA [label="Diastereomer A", pos="0,0!"]; DB [label="Diastereomer B", pos="10,0!"];
// Eutectic point E [label="Eutectic Point", pos="5,3!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=8];
// Solubility curves node [shape=none, label=""]; p1 [pos="2,5!"]; p2 [pos="8,5!"];
// Edges of the triangle edge [style=solid, color="#202124"]; S -- DA; S -- DB; DA -- DB;
// Solubility curves edge [color="#4285F4", style=solid, penwidth=1.5]; S -- p1 -- E; S -- p2 -- E;
// Labels for regions node [shape=none, fontcolor="#202124", fontsize=9]; l1 [label="Liquid Phase", pos="5,6!"]; l2 [label="Solid DA + Liquid", pos="2.5,2.5!"]; l3 [label="Solid DB + Liquid", pos="7.5,2.5!"]; l4 [label="Solid DA + Solid DB + Liquid", pos="5,1!"]; }
Figure 2: A representative ternary phase diagram for a diastereomeric salt system.A larger difference in the solubility of the diastereomeric salts leads to a higher theoretical yield and purity of the desired enantiomer.[7] The solubility product constant (Ksp) is a key parameter in thermodynamic models used to predict and optimize resolution processes.[8]
Kinetics: Nucleation and Crystal Growth
While thermodynamics dictates the final equilibrium state, kinetics governs the rate at which this equilibrium is reached. Key kinetic factors include:
-
Nucleation: The initial formation of crystal nuclei. Seeding with crystals of the desired diastereomer can be employed to control and accelerate this process.[9]
-
Crystal Growth: The subsequent growth of the nuclei.
-
Metastable Zone Width: The supersaturation range where spontaneous nucleation is unlikely, allowing for controlled crystal growth.
In some cases, a kinetic resolution can be achieved where the desired, less stable diastereomer crystallizes first due to faster nucleation and growth rates, even if it is more soluble at equilibrium.[10][11]
Data Presentation: Quantitative Analysis of Resolution Processes
The efficiency of a diastereomeric salt resolution is quantified by its yield and the enantiomeric excess (ee) or diastereomeric excess (de) of the product.
Table 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-phenylethylamine
| Parameter | Value | Reference |
| Racemic Ibuprofen | 3.1 g | [12] |
| (S)-(-)-α-phenylethylamine | 1.95 mL | [1] |
| Solvent | Aqueous KOH | [1] |
| Isolated (S)-(+)-Ibuprofen Salt | - | |
| Specific Rotation of (S)-(+)-Ibuprofen | +52° | [12] |
| Literature Specific Rotation | +59° | [12] |
| Optical Purity (ee) | 88.14% | [12] |
Table 2: Resolution of Racemic Pregabalin with L-Tartaric Acid
| Parameter | Value | Reference |
| Racemic Pregabalin | - | [8] |
| L-Tartaric Acid | - | [8] |
| Solvent | Water | [2] |
| Yield of (S)-Pregabalin L-Tartrate Monohydrate | 43-50% | [8] |
| Productivity | 153 mg (g water)⁻¹ | [2] |
Table 3: Solubility of Diastereomeric Salts of a Chiral Carboxylic Acid
| Diastereomeric Salt | Solubility (mg/mL) in Ethyl Acetate | Reference |
| (+)-Acid Salt | ~0.03 | [7] |
| (-)-Acid Salt | 27.5 | [7] |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution of Ibuprofen
This protocol is a generalized procedure based on common laboratory practices for the resolution of racemic ibuprofen.
-
Dissolution of Racemic Ibuprofen: Dissolve a known quantity of racemic ibuprofen (e.g., 3.0 g) in an aqueous solution of a base (e.g., 30 mL of 0.24 M KOH) in an Erlenmeyer flask.[13]
-
Heating: Gently heat the mixture to 75-85°C with stirring to ensure complete dissolution.[13]
-
Addition of Resolving Agent: Slowly add a stoichiometric equivalent of the chiral resolving agent, such as (S)-(-)-α-phenylethylamine, to the heated solution.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in a suitable solvent and treat it with a strong acid (e.g., H₂SO₄) to precipitate the enantiomerically enriched ibuprofen.[12]
-
Extraction and Purification: Extract the liberated ibuprofen into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified enantiomer.
-
Analysis: Determine the yield, melting point, and optical rotation of the product to assess its purity and enantiomeric excess.[12]
Protocol for Determination of Enantiomeric Excess by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the enantiomeric excess of a chiral compound.[14][15]
-
Sample Preparation: Prepare a standard solution of the racemic mixture and a solution of the resolved sample at a known concentration in the mobile phase.
-
Chromatographic Conditions:
-
Chiral Column: Select an appropriate chiral stationary phase (e.g., Chiralcel OD-H, Chiral AGP).[4][15]
-
Mobile Phase: A typical mobile phase could be a mixture of buffers and organic solvents (e.g., 20 mM PBS pH 4.15).[4] The composition should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[4]
-
Detection: Use a UV detector at a wavelength where the compound absorbs strongly (e.g., 250 nm).[4]
-
-
Injection: Inject equal volumes of the racemic standard and the sample solution.
-
Data Analysis:
-
Identify the peaks corresponding to each enantiomer from the chromatogram of the racemic standard.
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula:[3] ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Selection of Resolving Agent and Solvent
The choice of the resolving agent and the crystallization solvent is critical for a successful resolution.
Figure 3: Key decision points in developing a diastereomeric salt resolution process.
Resolving Agent Selection
-
Chemical Compatibility: The resolving agent must have a functional group that can react with the racemate to form a salt (e.g., an acid to resolve a base, or a base to resolve an acid).[16]
-
Chiral Purity: The resolving agent must be available in high enantiomeric purity.[1]
-
Availability and Cost: For industrial applications, the resolving agent should be readily available and cost-effective, or easily recyclable.[16]
-
Structural Similarity: Sometimes, resolving agents with structural similarities to the racemate can be effective.[17]
Commonly used acidic resolving agents include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. Common basic resolving agents include brucine, strychnine, and α-phenylethylamine.[18]
Solvent Selection
The solvent plays a crucial role in determining the solubility difference between the diastereomeric salts. An ideal solvent should:
-
Exhibit a significant solubility difference for the two diastereomers.
-
Provide a reasonable yield of the less soluble salt.
-
Produce well-defined, easily filterable crystals.
-
Be cost-effective and environmentally friendly.
A screening of various solvents or solvent mixtures is often necessary to identify the optimal crystallization medium.[7]
Industrial Applications and Considerations
Diastereomeric salt resolution is a robust and scalable method, making it a workhorse in the pharmaceutical industry for the production of single-enantiomer drugs.[2] For large-scale production, process optimization is critical to maximize yield, ensure high enantiomeric purity, and minimize costs. This includes optimizing parameters such as temperature profiles, cooling rates, agitation, and seeding strategies.[19] The ability to recycle the resolving agent is also a significant economic consideration.
References
- 1. chemconnections.org [chemconnections.org]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. physicsforums.com [physicsforums.com]
- 4. uma.es [uma.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. mdpi.com [mdpi.com]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 12. scribd.com [scribd.com]
- 13. chegg.com [chegg.com]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. banglajol.info [banglajol.info]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Guidance: Solubility Profile of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-Methylpiperazine (L)-tartaric acid salt (CAS 126458-16-0). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the qualitative solubility information crucial for its primary application in chiral resolution and provides detailed, best-practice experimental protocols for determining its solubility with high accuracy.
Introduction to (R)-2-Methylpiperazine (L)-Tartaric Acid Salt and its Solubility
(R)-2-Methylpiperazine (L)-tartaric acid salt is a diastereomeric salt formed in the chiral resolution of racemic 2-methylpiperazine. The separation of enantiomers is a critical process in the pharmaceutical industry, as different enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. The resolution process with L-tartaric acid leverages the differential solubility of the resulting diastereomeric salts. Specifically, the (R)-2-methylpiperazine mono-L-tartrate is known to be less soluble in certain solvent systems compared to its (S)-2-methylpiperazine counterpart, enabling its separation via crystallization. Understanding the precise solubility of this salt is paramount for optimizing the efficiency, yield, and purity of the (R)-2-methylpiperazine enantiomer.
Solubility Data
While precise quantitative solubility data is not widely published, information extracted from patents concerning the optical resolution of 2-methylpiperazine consistently highlights the lower solubility of the (R)-2-Methylpiperazine (L)-tartaric acid salt in aqueous solutions, which is the basis for its separation.
Table 1: Qualitative Solubility Summary of (R)-2-Methylpiperazine Diastereomeric Tartrate Salts
| Diastereomeric Salt | Solvent System | Relative Solubility | Application |
| (R)-2-Methylpiperazine (L)-Tartaric Acid Salt | Water | Lower Solubility | Targeted for precipitation and isolation |
| (S)-2-Methylpiperazine (L)-Tartaric Acid Salt | Water | Higher Solubility | Remains in the mother liquor |
This difference in solubility allows for the selective crystallization of the desired (R)-enantiomer salt. The process typically involves dissolving racemic 2-methylpiperazine and L-tartaric acid in water, often at an elevated temperature to ensure complete dissolution, followed by a controlled cooling phase to induce the precipitation of the less soluble (R)-2-Methylpiperazine (L)-tartaric acid salt[1].
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a robust and validated experimental protocol is essential. The following section details a comprehensive methodology for determining the solubility of (R)-2-Methylpiperazine (L)-tartaric acid salt in various solvents and at different temperatures, employing the equilibrium shake-flask method with quantification by both gravimetric and High-Performance Liquid Chromatography (HPLC) analysis.
Principle
An excess amount of the solid salt is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved salt is determined.
Materials and Apparatus
-
(R)-2-Methylpiperazine (L)-Tartaric Acid Salt: Purity >99%
-
Solvents: Deionized water, Methanol, Ethanol (HPLC grade or equivalent)
-
Analytical Balance: Readable to 0.0001 g
-
Thermostatic Shaker Bath or Incubator: Capable of maintaining temperature with ±0.1°C accuracy
-
Vials: Glass, with airtight caps (e.g., 20 mL scintillation vials)
-
Syringes: With filters (e.g., 0.22 µm PTFE or PVDF)
-
Pipettes and Volumetric Flasks: Calibrated
-
Evaporating Dish: Pre-weighed for gravimetric analysis
-
Drying Oven
-
HPLC System: With a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) and a chiral column if separation of enantiomers is also desired for purity checks.
Experimental Procedure
-
Sample Preparation:
-
Add an excess amount of (R)-2-Methylpiperazine (L)-tartaric acid salt to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.
-
Pipette a precise volume of the desired solvent (e.g., 10 mL) into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the vials at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe pre-heated to the experimental temperature to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a clean, dry container. This step is critical to remove all undissolved solid particles.
-
Quantification of Dissolved Salt
-
Pipette a known volume (e.g., 5 mL) of the clear, filtered saturated solution into a pre-weighed evaporating dish.
-
Record the total weight of the dish and the solution.
-
Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dried salt is achieved.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of dish + dry salt) - (Weight of empty dish)] / (Volume of filtrate used) * 100
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of (R)-2-Methylpiperazine (L)-tartaric acid salt in the same solvent used for the solubility experiment.
-
Sample Preparation for HPLC: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the standard curve.
-
Chromatographic Conditions: Develop a suitable HPLC method. For a salt, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be appropriate, especially if simultaneous analysis of the cation and anion is desired. An Evaporative Light Scattering Detector (ELSD) can be used as a universal detector if the salt lacks a strong chromophore.
-
Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Then, inject the diluted sample solution.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of (R)-2-Methylpiperazine (L)-tartaric acid salt.
Caption: Experimental workflow for determining the solubility of (R)-2-Methylpiperazine (L)-tartaric acid salt.
Conclusion
While specific quantitative solubility data for (R)-2-Methylpiperazine (L)-tartaric acid salt remains proprietary or unpublished, its qualitative characteristic of lower solubility in aqueous solutions compared to its diastereomer is well-established and fundamental to its use in chiral resolution. For drug development and process optimization, it is imperative for researchers to determine precise solubility data under their specific experimental conditions. The detailed experimental protocol provided in this guide offers a robust framework for achieving accurate and reproducible solubility measurements, thereby enabling informed decision-making in the purification and scale-up of (R)-2-methylpiperazine.
References
Safety and handling of (R)-2-Methylpiperazine(L)tartaric acid salt
An In-depth Technical Guide on the Safety and Handling of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for (R)-2-Methylpiperazine (L)-Tartaric Acid Salt. This compound is primarily utilized as a chiral resolving agent in the synthesis of optically active molecules within drug development and other chemical industries.
Introduction
(R)-2-Methylpiperazine (L)-tartaric acid salt (CAS Number: 126458-16-0) is a diastereomeric salt formed from the reaction of racemic 2-methylpiperazine with the chiral resolving agent L-(+)-tartaric acid. The differential solubility of the resulting diastereomeric salts allows for the separation of the (R)- and (S)-enantiomers of 2-methylpiperazine. This guide will focus on the known safety aspects, handling procedures, and relevant experimental protocols associated with this specific salt.
Safety and Hazard Information
2.1. Hazard Classification (Inferred)
Based on the data for 2-methylpiperazine, the salt should be handled as a substance with the following potential hazards:
-
Flammable Solid: 2-Methylpiperazine is a flammable solid.[1][2] The salt may also be flammable.
-
Skin Corrosion/Irritation: 2-Methylpiperazine is known to cause severe skin burns and eye damage.[1][3][4] L-tartaric acid can also cause serious eye damage.[5] Therefore, the salt is expected to be corrosive or irritating to the skin and eyes.
-
Respiratory Irritation: Inhalation of dusts may cause respiratory irritation.
-
Harmful if Swallowed or in Contact with Skin: 2-Methylpiperazine is harmful if it comes into contact with skin.[2] Accidental ingestion may be damaging to health.[3]
2.2. Precautionary Measures and Personal Protective Equipment (PPE)
Due to the inferred hazards, the following precautions are mandatory when handling (R)-2-Methylpiperazine (L)-Tartaric Acid Salt:
-
Engineering Controls: Handle the material in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH-approved respirator for particulates.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Physical and Chemical Properties
Quantitative data for the salt is limited. The following table summarizes available information for the salt and its components.
| Property | (R)-2-Methylpiperazine (L)-Tartaric Acid Salt | 2-Methylpiperazine | L-(+)-Tartaric Acid |
| CAS Number | 126458-16-0[6][7][8][9] | 109-07-9[2] | 87-69-4 |
| Molecular Formula | C9H18N2O6 | C5H12N2[2][6] | C4H6O6 |
| Molecular Weight | 250.25 g/mol (calculated) | 100.16 g/mol [2][6] | 150.09 g/mol |
| Appearance | White crystalline solid (inferred) | Light-yellow solid[3] | Colorless or translucent crystalline solid or white crystalline powder |
| Melting Point | Not available | 65-67 °C | 168-170 °C |
| Boiling Point | Not available | 155 °C | Not available |
| Solubility | Soluble in water (inferred from synthesis) | Miscible with water | Soluble in water |
Handling and Storage
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases (other than for specific chemical reactions).[3][4]
Experimental Protocols
5.1. Synthesis of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt (Diastereomeric Crystallization)
The following is a generalized protocol based on patent literature.[10][11] The exact conditions may require optimization.
Methodology Details:
-
Reactant Ratio: Typically, a 1:1 molar ratio of racemic 2-methylpiperazine to L-tartaric acid is used.[10]
-
Solvent: Water is a common solvent, though solvent mixtures may be used to optimize solubility differences.
-
Temperature Profile: The heating temperature should be sufficient to dissolve all reactants. The cooling rate should be controlled to allow for the formation of well-defined crystals.
-
Seeding: Optionally, seed crystals of pure (R)-2-Methylpiperazine (L)-Tartaric Acid Salt can be added during the cooling phase to promote crystallization of the desired diastereomer.
5.2. Purification
The primary method of purification is recrystallization.
5.3. Analysis
The purity and enantiomeric excess of the resolved 2-methylpiperazine (after liberation from the salt) can be determined by the following methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for determining the enantiomeric purity of the resolved amine. The diastereomeric salt itself can also be analyzed.[12]
-
Polarimetry: The optical rotation of the liberated (R)-2-methylpiperazine can be measured and compared to the literature value to determine its optical purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the salt and to assess its purity. Chiral shift reagents may be used to determine enantiomeric excess.
First Aid Measures
The following first aid measures are based on the potential hazards of the components:
-
Inhalation: Remove the victim to fresh air.[13][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[14] If the victim is conscious, give them water to drink. Seek immediate medical attention.[1]
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[14] A water spray can be used to cool containers.[4] Firefighters should wear self-contained breathing apparatus.[1]
-
Accidental Release: Evacuate the area.[4] Wear appropriate personal protective equipment.[14] Avoid generating dust. Carefully sweep up the spilled material and place it in a suitable container for disposal.[1] Avoid flushing into drains.
Toxicological and Ecotoxicological Information
Specific toxicological and ecotoxicological data for (R)-2-Methylpiperazine (L)-Tartaric Acid Salt are not available. The toxicological properties are expected to be a combination of those of 2-methylpiperazine and L-tartaric acid. 2-Methylpiperazine is harmful and corrosive.[3][4] L-tartaric acid is an irritant.[15] The environmental impact has not been fully evaluated. Dispose of the chemical in accordance with local, state, and federal regulations. Do not release it into the environment.[1]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. The information provided is based on the known properties of the constituent components and general principles of chemical safety. All users should conduct their own risk assessments and consult with qualified safety professionals before handling this material.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. aeb-group.com [aeb-group.com]
- 6. scbt.com [scbt.com]
- 7. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [amp.chemicalbook.com]
- 8. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [chemicalbook.com]
- 9. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [chemicalbook.com]
- 10. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 11. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]
Methodological & Application
Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt crystallization remains a cornerstone technique in pharmaceutical development and chemical research for the separation of enantiomers. This method leverages the formation of diastereomeric salts from a racemic mixture and a chiral resolving agent. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]
This document provides a detailed protocol for the chiral resolution of a racemic acidic compound using (R)-2-Methylpiperazine as the chiral resolving agent. (R)-2-Methylpiperazine is a readily available chiral base that can form diastereomeric salts with racemic acids, facilitating their separation. The protocols outlined below are based on established principles of diastereomeric salt resolution and can be adapted for various acidic compounds.
Principle of Chiral Resolution
The fundamental principle involves the reaction of a racemic mixture of an acidic compound, denoted as (R/S)-Acid, with an enantiomerically pure chiral base, (R)-2-Methylpiperazine. This reaction forms a mixture of two diastereomeric salts: [(R)-Acid · (R)-2-Methylpiperazine] and [(S)-Acid · (R)-2-Methylpiperazine]. Due to their different spatial arrangements, these diastereomeric salts possess distinct physical properties, including solubility in a given solvent system.[1][2] By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration. The enantiomerically enriched acid can then be recovered from the isolated diastereomeric salt.
Experimental Protocols
Screening for Optimal Resolution Conditions
The success of a chiral resolution is highly dependent on the choice of solvent and the molar ratio of the resolving agent. A preliminary screening is crucial to identify the optimal conditions.
Methodology:
-
Solvent Selection: In separate small-scale experiments, dissolve the racemic acid and (R)-2-Methylpiperazine in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures thereof).
-
Molar Ratio: For each solvent, test different molar ratios of (R)-2-Methylpiperazine to the racemic acid (e.g., 0.5, 1.0, and 1.2 equivalents).
-
Observation: Observe the formation of crystalline precipitate at room temperature and after cooling.
-
Analysis: Isolate the crystals by filtration, dry them, and analyze the diastereomeric excess (de%) and enantiomeric excess (ee%) of the acid component using a suitable analytical technique (e.g., chiral HPLC, NMR with a chiral shift reagent).
-
Selection: Choose the solvent and molar ratio that provide the highest yield and diastereomeric/enantiomeric excess for the desired enantiomer.
Preparative Scale Chiral Resolution Protocol
This protocol is a general guideline and may require optimization for specific acidic compounds.
Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve the racemic acid in the chosen optimal solvent with gentle heating if necessary.
-
Addition of Resolving Agent: Add the selected molar equivalent of (R)-2-Methylpiperazine to the solution. The formation of the diastereomeric salts may be exothermic.
-
Crystallization:
-
Thermodynamic Control: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. This slow cooling generally favors the formation of the thermodynamically most stable, and often less soluble, diastereomeric salt.
-
Kinetic Control: In some cases, rapid cooling or seeding with a small crystal of the desired diastereomeric salt can lead to a faster crystallization of a kinetically favored product.
-
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.
-
Recovery of the Enantiomerically Enriched Acid:
-
Suspend the diastereomeric salt in water.
-
Add a strong acid (e.g., hydrochloric acid) to protonate the (R)-2-Methylpiperazine, making it water-soluble.
-
Extract the liberated enantiomerically enriched acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the resolved acid.
-
-
Recovery of the Resolving Agent: The aqueous layer containing the (R)-2-Methylpiperazine salt can be basified with a strong base (e.g., sodium hydroxide) to recover the (R)-2-Methylpiperazine, which can then be extracted and reused.
Data Presentation
The following table summarizes the key quantitative data that should be recorded during the optimization and execution of the chiral resolution protocol.
| Parameter | Description | Typical Values |
| Yield of Diastereomeric Salt | The percentage of the isolated, less soluble diastereomeric salt relative to the theoretical maximum. | 40-50% (for one diastereomer) |
| Diastereomeric Excess (de%) | The excess of one diastereomer over the other in the crystallized salt, calculated as de% = [([major diastereomer] - [minor diastereomer]) / ([major diastereomer] + [minor diastereomer])] * 100. | >90% after optimization |
| Yield of Resolved Enantiomer | The percentage of the recovered, enantiomerically enriched acid relative to the amount of that enantiomer in the starting racemic mixture. | 35-45% |
| Enantiomeric Excess (ee%) | The excess of one enantiomer over the other in the final product, calculated as ee% = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] * 100. | >95% after optimization |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using (R)-2-Methylpiperazine.
Caption: Workflow for chiral resolution of a racemic acid.
References
Application Notes and Protocols for the Diastereomeric Crystallization of (R)-2-Methylpiperazine with (L)-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup and protocol for the diastereomeric crystallization of racemic 2-methylpiperazine using (L)-tartaric acid as a resolving agent to isolate the (R)-2-methylpiperazine enantiomer. This method leverages the differential solubility of the resulting diastereomeric salts, ((R)-2-methylpiperazine)-(L)-tartrate and ((S)-2-methylpiperazine)-(L)-tartrate, to achieve effective separation.
Introduction
Chiral separation is a critical step in the development of many pharmaceuticals and fine chemicals, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. Diastereomeric crystallization is a widely used and effective method for the resolution of racemates. In this process, a racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
This document outlines the experimental procedure for the resolution of (±)-2-methylpiperazine using the readily available and cost-effective chiral resolving agent, (L)-tartaric acid. The protocol is based on the principle that the ((R)-2-methylpiperazine)-(L)-tartrate salt is less soluble in specific solvent systems compared to its ((S)-2-methylpiperazine)-(L)-tartrate counterpart, leading to its preferential crystallization.
Physicochemical Data
A summary of the relevant physicochemical properties of the reactants and the desired product is provided below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| (±)-2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 61-63 | Soluble in water and acetone.[1] |
| (L)-Tartaric Acid | C₄H₆O₆ | 150.09 | 171-174 | Soluble in water and ethanol. |
| (R)-2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | - | - |
| ((R)-2-Methylpiperazine)(L)-tartaric acid salt | C₉H₁₈N₂O₆ | 250.25 | - | Less soluble in water.[2] |
Experimental Protocols
Diastereomeric Salt Formation and Crystallization
This protocol details the formation of the diastereomeric salts and the subsequent crystallization of the less soluble ((R)-2-methylpiperazine)-(L)-tartrate.
Materials:
-
(±)-2-Methylpiperazine
-
(L)-Tartaric acid
-
Water (distilled or deionized)
-
Acetic Acid (optional, as per some procedures)[3]
-
Seed crystals of ((R)-2-methylpiperazine)-(L)-tartaric acid salt (optional, but recommended)
-
Reaction vessel (e.g., 2 L four-necked flask) equipped with a thermometer, stirrer, and condenser[3]
-
Heating and cooling system
Procedure:
-
Dissolution of Resolving Agent: In the reaction vessel, dissolve (L)-tartaric acid (1.8 mol) and acetic acid (1.8 mol, if used) in water (270 g).[3] Stir until complete dissolution.
-
Addition of Racemate: To the solution from step 1, add (±)-2-methylpiperazine (3.0 mol) and additional water (300 g).[3]
-
Heating to Dissolution: Heat the reaction mixture to 85°C or higher, with continuous stirring, until all solids have dissolved, forming a clear solution.[3]
-
Controlled Cooling and Seeding: Cool the solution to a temperature range of 68-74°C.[3] If available, add seed crystals of ((R)-2-methylpiperazine)-(L)-tartaric acid salt to induce crystallization.
-
Aging: Maintain the mixture at 68-74°C for 1 hour with gentle stirring to allow for crystal growth.[3]
-
Further Cooling: Gradually cool the slurry to 12-18°C.[3] Some protocols suggest further cooling to between -15°C and 5°C to maximize the yield of the precipitated salt.[3]
-
Extended Aging: Allow the mixture to age at the final cooling temperature for an adequate duration, typically between 1 to 20 hours, to ensure complete crystallization.[3]
-
Isolation of the Diastereomeric Salt: Isolate the precipitated crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold solvent (e.g., cold water or a water/ethanol mixture) to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystalline ((R)-2-methylpiperazine)-(L)-tartrate salt, for instance, under reduced pressure at 80°C.[2]
Liberation of (R)-2-Methylpiperazine
This protocol describes the process of recovering the free (R)-2-methylpiperazine from its tartrate salt.
Materials:
-
((R)-2-methylpiperazine)-(L)-tartrate salt (from the previous step)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Organic solvent for extraction (e.g., toluene, chloroform)[2][4]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution of the Salt: Dissolve the dried ((R)-2-methylpiperazine)-(L)-tartrate salt in water.
-
Basification: Add a sufficient amount of a strong base solution (e.g., NaOH or KOH) to the dissolved salt solution with stirring. The pH should be raised to a level where the 2-methylpiperazine is in its free base form.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated (R)-2-methylpiperazine with an appropriate organic solvent (e.g., toluene or chloroform) multiple times (e.g., 3-4 times) to ensure complete recovery.[2][4]
-
Drying of Organic Phase: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude (R)-2-methylpiperazine.[2]
-
Further Purification (Optional): The resulting (R)-2-methylpiperazine can be further purified by distillation if required.
Analytical Method for Enantiomeric Excess (ee) Determination
The enantiomeric excess of the final (R)-2-methylpiperazine product should be determined to assess the effectiveness of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable techniques. A common approach involves derivatization of the amine to a diastereomeric species that can be separated on a standard achiral column.
Example HPLC Method (Post-derivatization): [3]
-
Derivatizing Agent: O,O'-di-p-toluoyl-L-tartaric anhydride.
-
Sample Preparation:
-
Weigh approximately 40 mg of the obtained optically active 2-methylpiperazine into a 50 ml volumetric flask and dilute with acetonitrile.[3]
-
Take 0.1 ml of this solution and add 0.5 ml of a 0.8% solution of O,O'-di-p-toluoyl-L-tartaric anhydride in acetonitrile.[3]
-
Heat the mixture at 50°C for 1 hour.[3]
-
Add 0.1 ml of 0.05% aqueous phosphoric acid and let it stand at room temperature for 10 minutes before injection.[3]
-
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile and water.
-
Flow Rate: 1.0 ml/min.[3]
-
Detection: UV at a suitable wavelength.
The separation of the resulting diastereomeric derivatives will allow for the quantification of each enantiomer and the calculation of the enantiomeric excess (ee).
Data Presentation
The following table summarizes representative data obtained from a diastereomeric crystallization experiment based on a patented procedure.[2]
| Parameter | Value |
| Starting Material | (±)-2-Methylpiperazine |
| Resolving Agent | (L)-Tartaric Acid |
| Crystallization Solvent | Water |
| Isolated Salt | (R)-2-methylpiperazine di-L-tartrate |
| Yield of (R)-2-methylpiperazine | 71% |
| Optical Purity (ee) of (R)-2-methylpiperazine | 99.6% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the diastereomeric crystallization process.
Caption: Workflow for the diastereomeric resolution of 2-methylpiperazine.
Logical Relationship of Diastereomeric Resolution
The following diagram illustrates the principle of separating enantiomers through the formation of diastereomers.
Caption: Principle of diastereomeric resolution.
References
- 1. chembk.com [chembk.com]
- 2. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 3. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 4. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]
Application Notes and Protocols for the Enantiomeric Separation of Racemic 2-Methylpiperazine using (L)-Tartaric Acid
Introduction
Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a critical step in the development of pharmaceuticals and other specialty chemicals. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Diastereomeric salt formation is a classical and industrially scalable method for achieving this separation.
This document provides detailed application notes and protocols for the enantiomeric resolution of (±)-2-methylpiperazine using the chiral resolving agent (L)-tartaric acid. (R)-2-Methylpiperazine is a valuable chiral building block in organic synthesis. The method described herein relies on the differential solubility of the diastereomeric salts formed between the enantiomers of 2-methylpiperazine and (L)-tartaric acid.
Principle of Separation
The separation is based on the reaction of racemic (±)-2-methylpiperazine with an optically pure chiral acid, in this case, (L)-tartaric acid. This reaction forms a pair of diastereomeric salts: ((R)-2-methylpiperazine)-(L)-tartrate and ((S)-2-methylpiperazine)-(L)-tartrate. Diastereomers possess different physical properties, including solubility in a given solvent system. By exploiting this difference, one diastereomer can be selectively crystallized from the solution, leaving the other enriched in the mother liquor. Subsequent liberation of the amine from the isolated diastereomeric salt yields the desired enantiomerically enriched 2-methylpiperazine.
The chemical logic for this separation is illustrated in the following diagram:
Figure 1: Logical workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocols
The following protocols are based on established methodologies for the resolution of racemic amines using tartaric acid. Optimization of specific parameters may be required based on the scale of the reaction and desired purity.
Protocol 1: Formation and Isolation of (R)-2-Methylpiperazine (L)-Tartrate Salt
This protocol details the formation of the diastereomeric salts and the selective precipitation of the less soluble (R)-2-methylpiperazine (L)-tartrate.
Materials:
-
(±)-2-Methylpiperazine
-
(L)-(+)-Tartaric acid
-
Methanol
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a reaction vessel, dissolve (L)-(+)-tartaric acid (1.0 molar equivalent based on the desired enantiomer, typically 0.5 molar equivalent of the racemate) in a minimal amount of a suitable solvent, such as a methanol/water mixture.
-
Addition of Racemate: Slowly add a solution of (±)-2-methylpiperazine (1.0 molar equivalent) to the tartaric acid solution with constant stirring. The reaction is exothermic; maintain the temperature between 20-25°C.
-
Crystallization: Allow the mixture to stir at room temperature. The less soluble diastereomeric salt, (R)-2-methylpiperazine (L)-tartrate, will begin to precipitate. The crystallization process can be influenced by temperature and stirring rate. For optimal results, a slow cooling ramp may be employed.
-
Aging: Stir the resulting slurry for a period of 1 to 24 hours to ensure complete precipitation and to allow for the system to reach equilibrium.[1]
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove any entrained mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.
The following diagram outlines the experimental workflow for this protocol:
Figure 2: Experimental workflow for diastereomeric salt formation and isolation.
Protocol 2: Liberation of (R)-2-Methylpiperazine
This protocol describes the process of "breaking" the diastereomeric salt to recover the free (R)-2-methylpiperazine.
Materials:
-
(R)-2-Methylpiperazine (L)-tartrate salt (from Protocol 1)
-
Aqueous solution of a strong base (e.g., 10 M Sodium Hydroxide or Potassium Hydroxide)
-
Organic solvent for extraction (e.g., Dichloromethane, Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspension: Suspend the (R)-2-methylpiperazine (L)-tartrate salt in deionized water.
-
Basification: Cool the suspension in an ice bath and slowly add the aqueous strong base with stirring until the pH is greater than 12. This will deprotonate the piperazine nitrogen, liberating the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated (R)-2-methylpiperazine with an organic solvent. Repeat the extraction multiple times (e.g., 3 times) to ensure complete recovery.
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-2-methylpiperazine.
Data Presentation
The efficiency of the chiral resolution is highly dependent on the specific experimental conditions. The following table presents typical data that should be collected and analyzed to evaluate the success of the separation.
| Parameter | (R)-2-Methylpiperazine (L)-Tartrate Salt | Liberated (R)-2-Methylpiperazine | Mother Liquor |
| Yield (%) | Theoretical vs. Actual | Based on initial racemate | - |
| Diastereomeric Excess (de%) | Determined by NMR or HPLC | - | - |
| Enantiomeric Excess (ee%) | - | Determined by Chiral HPLC | Determined by Chiral HPLC |
| Optical Rotation [α]D | Measured in a specified solvent | Measured in a specified solvent | - |
| Melting Point (°C) | Measured | Measured | - |
Note: Enantiomeric excess (ee%) is a critical measure of the purity of the final product and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Concluding Remarks
The use of (L)-tartaric acid for the resolution of (±)-2-methylpiperazine is a robust and effective method for obtaining the (R)-enantiomer. The key to a successful separation lies in the careful control of crystallization conditions, including solvent composition, temperature, and stirring rate. The protocols provided herein serve as a starting point, and optimization may be necessary to achieve the desired yield and enantiomeric purity for a specific application. It is also important to note that the (S)-enantiomer can be recovered from the mother liquor and purified if desired.
References
Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical industry for the separation of enantiomers, as they often exhibit different pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the large-scale chiral resolution of racemic 2-methylpiperazine using (L)-tartaric acid as the resolving agent. The method is based on the formation of diastereomeric salts with different solubilities, allowing for the efficient separation of the desired (R)-2-methylpiperazine enantiomer. (R)-2-methylpiperazine is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).
The principle of this resolution lies in the reaction of a racemic mixture of 2-methylpiperazine with an enantiomerically pure chiral resolving agent, in this case, (L)-tartaric acid.[1] This reaction forms a mixture of diastereomeric salts: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate. Due to their different physical properties, specifically solubility in a given solvent system, one diastereomer can be selectively crystallized and separated.[2][3]
Chemistry Overview
The chiral resolution process involves two main steps:
-
Diastereomeric Salt Formation: Racemic (±)-2-methylpiperazine is reacted with (L)-tartaric acid in a suitable solvent. This leads to the formation of two diastereomeric salts. Due to differences in their crystal lattice energies and solvation, one salt is less soluble and preferentially precipitates from the solution.
-
Isolation and Liberation of the Free Amine: The precipitated diastereomeric salt, enriched in the desired (R)-enantiomer, is isolated by filtration. The pure (R)-2-methylpiperazine is then liberated from the salt by treatment with a base, which neutralizes the tartaric acid.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from various large-scale chiral resolution experiments for (R)-2-methylpiperazine using (L)-tartaric acid.
| Parameter | Value | Reference |
| Starting Material | (±)-2-Methylpiperazine | |
| Resolving Agent | (L)-Tartaric Acid | |
| Solvent System | Water, Acetic Acid/Water | [2][4] |
| Molar Ratio ((±)-2-MP : (L)-TA) | 1:0.6 to 1:1 | [2][4] |
| Yield of Diastereomeric Salt | Not explicitly stated, but a significant amount of wet crystals were obtained (e.g., 586g from 300g of starting racemate).[4] | [4] |
| Optical Purity (ee%) of (R)-2-Methylpiperazine | >99% | [5] |
| Product Content | 98.21% | [5] |
Note: The yield of the final isolated (R)-2-methylpiperazine can be influenced by the efficiency of the salt breaking and extraction steps.
Experimental Protocols
Protocol 1: Large-Scale Diastereomeric Salt Crystallization
This protocol is adapted from a patented large-scale process.[4]
Materials:
-
(±)-2-Methylpiperazine (300 g, 3.0 mol)
-
(L)-Tartaric Acid (270 g, 1.8 mol)
-
Acetic Acid (108 g, 1.8 mol)
-
Water (570 g)
-
Seed crystals of (R)-2-methylpiperazine-(L)-tartrate salt
-
2 L four-necked flask equipped with a thermometer, mechanical stirrer, and condenser
Procedure:
-
To the 2 L four-necked flask, add (L)-tartaric acid (270 g), acetic acid (108 g), and water (270 g). Stir the mixture until all solids are completely dissolved.
-
Add (±)-2-methylpiperazine (300 g) and the remaining water (300 g) to the flask.
-
Heat the reaction mixture to 85 °C or higher to ensure complete dissolution of all components.
-
Cool the solution to a temperature range of 68-74 °C.
-
Introduce seed crystals of (R)-2-methylpiperazine-(L)-tartrate to initiate crystallization.
-
Age the mixture at this temperature for 1 hour, maintaining gentle stirring.
-
Cool the suspension to 12-18 °C over a period of at least 2 hours.
-
Isolate the precipitated crystals by filtration.
-
Wash the crystals with a suitable cold solvent if necessary.
-
The wet crystals obtained are predominantly the (R)-2-methylpiperazine-(L)-tartrate diastereomeric salt.
Protocol 2: Liberation of (R)-2-Methylpiperazine Free Base
This protocol is based on a general procedure for liberating the free amine from its salt.[5]
Materials:
-
(R)-2-methylpiperazine-(L)-tartrate salt (from Protocol 1)
-
Sodium Hydroxide (40 kg for 96.3 kg of salt)
-
Water (140 kg for 96.3 kg of salt)
-
Chloroform (or another suitable organic solvent)
-
Anhydrous Sodium Sulfate
-
Reaction vessel with stirring and temperature control
-
Separatory funnel
Procedure:
-
In the reaction vessel, dissolve the (R)-2-methylpiperazine-(L)-tartrate salt (96.3 kg) in water (140 kg).
-
Heat the mixture to 60-65 °C with stirring.
-
Slowly add a concentrated solution of sodium hydroxide (40 kg) to the vessel. The addition is exothermic, so control the temperature.
-
Continue stirring at 60-65 °C for 1.5 hours to ensure complete hydrolysis of the salt.
-
Cool the mixture to below 10 °C to precipitate sodium tartrate.
-
Filter off the sodium tartrate.
-
Transfer the filtrate (mother liquor) to a separatory funnel.
-
Extract the aqueous solution with chloroform three times (e.g., 3 x 40 L).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the chloroform under reduced pressure to yield the crude (R)-(-)-2-methylpiperazine.
-
Further vacuum drying will yield the purified product with high optical purity (e.g., 99.17%).[5]
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of (R)-2-Methylpiperazine.
Logical Relationship of the Resolution Process
Caption: Logical steps in the chiral resolution process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 5. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring the Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 2-methylpiperazine are valuable chiral building blocks in the pharmaceutical industry. Their separation is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. A common and effective method for resolving racemic 2-methylpiperazine is through diastereomeric salt formation using a chiral resolving agent, such as (L)-tartaric acid. This process relies on the differential solubility of the two diastereomeric salts, ((R)-2-methylpiperazine)-(L)-tartrate and ((S)-2-methylpiperazine)-(L)-tartrate. One diastereomer preferentially crystallizes from a suitable solvent, allowing for the separation of the enantiomers.
These application notes provide a detailed protocol for the resolution of (R)-2-methylpiperazine from a racemic mixture using (L)-tartaric acid and the subsequent analytical monitoring of the resolution efficiency by chiral High-Performance Liquid Chromatography (HPLC).
Principle of Diastereomeric Salt Resolution
The resolution process is based on the reaction of a racemic mixture of 2-methylpiperazine with an enantiomerically pure resolving agent, (L)-tartaric acid. This reaction forms a pair of diastereomeric salts with different physical properties, most notably, different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated and isolated by filtration. The desired enantiomer of 2-methylpiperazine can then be liberated from the purified diastereomeric salt.
Logical Relationship of the Resolution Process
Caption: Logical workflow of the diastereomeric salt resolution process.
Experimental Protocols
Diastereomeric Salt Resolution of (±)-2-Methylpiperazine
This protocol outlines the steps for the selective crystallization of the (R)-2-Methylpiperazine-(L)-tartaric acid salt.
Materials:
-
(±)-2-Methylpiperazine (racemic mixture)
-
(L)-(+)-Tartaric acid
-
Ethanol (95%)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with stirring capability
-
Heating/cooling system
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolution: In a reaction vessel, dissolve 1.0 mole equivalent of (±)-2-methylpiperazine in a suitable volume of a water/ethanol mixture (e.g., 1:1 v/v). Stir until a clear solution is obtained. Gentle heating may be applied if necessary.
-
Addition of Resolving Agent: To the stirred solution, add 1.0 mole equivalent of (L)-tartaric acid at room temperature.
-
Crystallization: Continue stirring the mixture. The diastereomeric salt of (R)-2-methylpiperazine and (L)-tartaric acid is expected to be less soluble and will start to precipitate. To enhance crystallization, the mixture can be slowly cooled to 0-5 °C and stirred for several hours (e.g., 4-12 hours) to allow for complete precipitation.
-
Isolation: Isolate the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (the same water/ethanol mixture) to remove any adhering mother liquor.
-
Drying: Dry the collected crystals under vacuum to a constant weight. This is the (R)-2-Methylpiperazine-(L)-tartaric acid salt.
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a concentrated aqueous solution of sodium hydroxide (e.g., 40% w/v) until the pH of the solution is >12.
-
Extract the liberated (R)-2-methylpiperazine into an organic solvent such as dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the enriched (R)-2-methylpiperazine.
-
Analytical Monitoring by Chiral HPLC
To determine the success of the resolution, the enantiomeric excess (e.e.) of the liberated 2-methylpiperazine must be quantified. Since 2-methylpiperazine lacks a strong chromophore, derivatization with a UV-active agent is necessary for sensitive detection.
3.2.1. Derivatization Protocol
Materials:
-
Dansyl chloride
-
Acetone
-
Sodium bicarbonate buffer (pH 9)
-
Enriched (R)-2-methylpiperazine sample
-
Racemic (±)-2-methylpiperazine standard
Procedure:
-
Prepare a stock solution of the liberated 2-methylpiperazine sample in acetone (e.g., 1 mg/mL).
-
In a small vial, mix 100 µL of the sample solution with 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of a dansyl chloride solution in acetone (e.g., 2 mg/mL).
-
Vortex the mixture and allow it to react at room temperature in the dark for 1 hour.
-
Quench the reaction by adding a small amount of an amine-containing reagent (e.g., diethylamine) to consume the excess dansyl chloride.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
Prepare a derivatized racemic standard using the same procedure for comparison.
3.2.2. Chiral HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or a similar polysaccharide-based column)
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Analysis:
-
Inject the derivatized racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the derivatized sample obtained from the resolution.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Data Presentation
The following tables summarize hypothetical data from a successful resolution experiment.
Table 1: Resolution of (±)-2-Methylpiperazine
| Parameter | Value |
| Starting Racemic 2-Methylpiperazine | 10.0 g (0.1 mol) |
| (L)-Tartaric Acid Used | 15.0 g (0.1 mol) |
| Yield of Diastereomeric Salt | 11.2 g |
| Yield of Liberated (R)-2-Methylpiperazine | 4.2 g (84% of theoretical) |
Table 2: Chiral HPLC Analysis of Liberated 2-Methylpiperazine
| Enantiomer | Retention Time (min) | Peak Area |
| (S)-2-Methylpiperazine | 8.5 | 15,000 |
| (R)-2-Methylpiperazine | 10.2 | 285,000 |
| Enantiomeric Excess (e.e.) | 90.0% |
Experimental Workflow Visualization
Workflow for Resolution and Analysis
Caption: Step-by-step experimental workflow for the resolution and analysis.
Troubleshooting
-
Low Yield:
-
Ensure the appropriate solvent ratio is used to maximize the solubility difference between the diastereomeric salts.
-
Increase the crystallization time or lower the temperature to promote further precipitation.
-
-
Low Enantiomeric Excess:
-
Ensure the precipitated salt is thoroughly washed to remove the mother liquor containing the other diastereomer.
-
Recrystallization of the diastereomeric salt may be necessary to improve purity.
-
-
Poor HPLC Separation:
-
Optimize the mobile phase composition. Varying the ratio of n-hexane and isopropanol can significantly impact resolution.
-
Ensure the derivatization reaction has gone to completion.
-
Check the column's performance with a standard to ensure it is functioning correctly.
-
Application Notes and Protocols: (R)-2-Methylpiperazine (L)-Tartaric Acid Salt in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (R)-2-Methylpiperazine (L)-tartaric acid salt as a chiral building block in the synthesis of medicinally relevant small molecules. This document details its application in the development of Polo-like kinase (Plk) inhibitors for oncology and neurodegenerative diseases, and Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Furthermore, it explores the role of PARP inhibition in modulating the senescence-associated secretory phenotype (SASP), a key process in aging and cancer.
Application in the Synthesis of Polo-like Kinase (Plk) Inhibitors
(R)-2-Methylpiperazine is a crucial chiral synthon for a new generation of potent and selective Polo-like kinase (Plk) inhibitors. Plks are a family of serine/threonine kinases that play pivotal roles in cell cycle regulation, particularly during mitosis.[1] Their dysregulation is frequently observed in various cancers, making them attractive therapeutic targets.
Synthesis of a Highly Selective Plk-2 Inhibitor for Potential Parkinson's Disease Treatment
Researchers have designed and synthesized a series of dihydropteridinone-based inhibitors with high selectivity for Plk-2 over Plk-1.[1] One of the most promising compounds, designated as compound 37 , demonstrated single-digit nanomolar potency and showed a significant reduction of pS129-α-synuclein levels in the cerebral cortex of rats when dosed orally, suggesting its potential as a therapeutic agent for Parkinson's disease.[1] The (R)-2-methylpiperazine moiety is a key component of the N-8 substituent that contributes to the high selectivity and potency of this inhibitor.
Caption: Plk1 signaling cascade during the G2/M transition and mitosis.
Application in the Synthesis of Niraparib, a PARP Inhibitor
(R)-2-Methylpiperazine can be a key building block in alternative synthetic routes for Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is approved for the treatment of various cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA-mutated ovarian cancer. [2]
Synthetic Approach to Niraparib
The synthesis of Niraparib involves the coupling of a substituted indazole core with a piperidine derivative. While the approved synthesis utilizes a 3-substituted piperidine, synthetic strategies can be envisioned where a pre-functionalized (R)-2-methylpiperazine is attached to the phenyl-indazole scaffold. A key step in many modern syntheses of such biaryl amine structures is the Buchwald-Hartwig amination.
Experimental Workflow for Niraparib Synthesis
References
Application Notes and Protocols: Stoichiometry for (R)-2-Methylpiperazine (L)-Tartaric Acid Salt Reactions
Introduction
(R)-2-Methylpiperazine is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry plays a crucial role in the pharmacological activity and safety profile of the final drug substance. The most common method for obtaining enantiomerically pure (R)-2-Methylpiperazine is through the optical resolution of a racemic mixture of 2-methylpiperazine using a chiral resolving agent. (L)-Tartaric acid is a widely used resolving agent for this purpose due to its availability, low cost, and ability to form diastereomeric salts with distinct physicochemical properties, allowing for their separation.
This document provides detailed application notes and protocols on the stoichiometry of the salt formation reaction between (R)-2-Methylpiperazine and (L)-tartaric acid. Understanding the precise stoichiometric relationships is critical for optimizing the resolution process, maximizing the yield of the desired enantiomer, and ensuring the purity of the final product. These protocols are intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Stoichiometry and Reaction Principles
The reaction between 2-methylpiperazine, a diamine, and tartaric acid, a dicarboxylic acid, can result in the formation of salts with different stoichiometric ratios. The most commonly observed and characterized salts are the 1:1 and 1:2 adducts of 2-methylpiperazine to tartaric acid.[1][2]
The principle behind the optical resolution is the formation of diastereomeric salts when a racemic mixture of 2-methylpiperazine reacts with an enantiomerically pure chiral acid like (L)-tartaric acid. The resulting diastereomers, (R)-2-methylpiperazinium (L)-tartrate and (S)-2-methylpiperazinium (L)-tartrate, exhibit different physical properties, most notably solubility in a given solvent system. This difference in solubility allows for the selective crystallization of one diastereomer, typically the less soluble one, leaving the other enriched in the mother liquor.
The stoichiometry of the salt that crystallizes can be influenced by factors such as the molar ratio of the reactants, the solvent system, temperature, and the presence of other additives. While crystal structures for both 1:1 and 1:2 salts have been identified, the optimal conditions for achieving high diastereomeric excess in a resolution process may involve using non-stoichiometric amounts of the reactants. For instance, a molar ratio of (±)-2-methylpiperazine to (L)-tartaric acid may be adjusted to maximize the precipitation of the desired (R)-2-methylpiperazine-(L)-tartrate salt.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data extracted from various experimental procedures for the formation and resolution of 2-methylpiperazine tartrate salts.
Table 1: Reactant Molar Ratios for Optical Resolution
| Racemic 2-Methylpiperazine (mol) | (L)-Tartaric Acid (mol) | Molar Ratio (Piperazine:Acid) | Solvent System | Reference |
| 3.0 | 1.8 | 1.67 : 1 | Water, Acetic Acid | [3] |
| 1.0 (100kg) | 0.5 (75kg) | 2 : 1 | Water, Ethanol | [4] |
Table 2: Physicochemical Properties of Diastereomeric Salts
| Salt | Stoichiometry (Piperazine:Acid) | Crystal System | Key Structural Features | Reference |
| (S)-2-Methylpiperazinium (2S,3S)-tartrate dihydrate | 1:1 | - | Well-defined ammonium carboxylate salts linked via strong intermolecular hydrogen bonds. | [1] |
| (R)-2-Methylpiperazinium (2S,3S)-tartrate dihydrate | 1:1 | - | Alternating columns of tartrate and ammonium ions packed in a grid. | [1] |
| (R)-2-Methylpiperazinediium bis[hydrogen (2S,3S)-tartrate] monohydrate | 1:2 | - | Head-to-tail connected hydrogen tartrate chains forming a two-dimensional sheet. | [2] |
| (S)-2-Methylpiperazinediium bis[hydrogen (2S,3S)-tartrate] monohydrate | 1:2 | - | (R)-2-methylpiperazinediium ions in an unstable axial position with more intermolecular hydrogen bonds. | [2] |
Experimental Protocols
The following protocols are detailed methodologies for the optical resolution of racemic 2-methylpiperazine using (L)-tartaric acid.
Protocol 1: Diastereomeric Salt Crystallization for Optical Resolution
This protocol is based on a patent for the production of optically active 2-methylpiperazine.[3]
Materials:
-
(±)-2-Methylpiperazine
-
(L)-Tartaric acid
-
Acetic Acid
-
Water
-
Seed crystals of (R)-2-methylpiperazine-(L)-tartaric acid salt (optional, but recommended)
Equipment:
-
2 L four-necked flask
-
Thermometer
-
Vacuum stirrer
-
Condenser
-
Heating mantle
-
Crystallization vessel with cooling capabilities
Procedure:
-
To a 2 L four-necked flask, add 270 g (1.8 mol) of (L)-tartaric acid, 108 g (1.8 mol) of acetic acid, and 270 g of water.
-
Stir the mixture until the solids are completely dissolved.
-
Add 300 g (3.0 mol) of (±)-2-methylpiperazine and an additional 300 g of water to the flask.
-
Heat the reaction solution to 85 °C or higher to ensure complete dissolution of all components.
-
Cool the mixture to a temperature range of 68-74 °C.
-
If available, add seed crystals of (R)-2-methylpiperazine and a diastereomeric salt of L-tartaric acid to induce crystallization.
-
Age the mixture at this temperature for 1 hour, maintaining gentle stirring.
-
Slowly cool the suspension to 12-18 °C to promote further crystallization.
-
Isolate the precipitated crystals by filtration.
-
Wash the crystals with a suitable solvent (e.g., cold water or ethanol) to remove the mother liquor containing the enriched (S)-enantiomer.
-
Dry the crystals to obtain the (R)-2-methylpiperazine-(L)-tartaric acid diastereomeric salt.
Protocol 2: Liberation of the Free Base from the Diastereomeric Salt
This protocol describes the process of obtaining the free base of (R)-2-Methylpiperazine from its tartrate salt, as described in a patent.[4]
Materials:
-
(R)-2-Methylpiperazine-(L)-tartaric acid salt
-
Sodium hydroxide (NaOH)
-
Water
-
Chloroform (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (or other suitable drying agent)
Equipment:
-
Reaction vessel with stirring
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolve the obtained (R)-2-methylpiperazine-(L)-tartaric acid salt in water. For example, 96.3 kg of the salt can be added to 140 kg of water.
-
With stirring, add a solution of sodium hydroxide. For the given scale, 40 kg of sodium hydroxide can be used.
-
The hydrolysis reaction is typically carried out at an elevated temperature, for example, 60-65 °C for 1.5 hours.
-
Cool the solution to below 10 °C to precipitate sodium tartrate.
-
Filter off the sodium tartrate.
-
Extract the aqueous mother liquor multiple times with an organic solvent such as chloroform. For instance, use 40 L of chloroform for three extractions.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
The residue, which is the crude (R)-(-)-2-methylpiperazine, can be further purified by vacuum distillation.
Visualizations
The following diagrams illustrate the key processes involved in the stoichiometric reactions of (R)-2-Methylpiperazine and (L)-tartaric acid.
Caption: Experimental workflow for the optical resolution of (±)-2-Methylpiperazine.
Caption: Logical relationship in diastereomeric salt formation and separation.
References
- 1. A pair of diastereomeric 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 4. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]
Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts
Introduction
(R)-2-Methylpiperazine is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its enantiomeric purity is critical for the efficacy and safety of the final drug product. Diastereomeric salt crystallization is a widely employed, cost-effective, and scalable method for the resolution of racemic 2-methylpiperazine. The success of this technique is highly dependent on the selection of an appropriate resolving agent and, crucially, the crystallization solvent. The solvent plays a pivotal role in influencing the solubility difference between the two diastereomeric salts, thereby dictating the efficiency of the resolution.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical aspects of solvent selection for the crystallization of (R)-2-Methylpiperazine diastereomeric salts. This document outlines systematic approaches to solvent screening, presents key experimental protocols, and summarizes relevant data to facilitate the development of robust and efficient resolution processes.
Principles of Solvent Selection for Diastereomeric Crystallization
The primary goal in selecting a solvent for diastereomeric resolution is to maximize the difference in solubility between the two diastereomeric salts. Ideally, one diastereomer should be significantly less soluble than the other in the chosen solvent system, allowing for its selective crystallization in high diastereomeric excess (d.e.) and yield. Key factors to consider when selecting a solvent include:
-
Solubility Profile: The solvent should exhibit a significant solubility differential for the diastereomeric salt pair.
-
Temperature Coefficient of Solubility: A steep change in solubility with temperature is advantageous for crystallization by cooling.
-
Solvent Polarity and Hydrogen Bonding Capability: These properties can influence the intermolecular interactions within the crystal lattice and with the solvent, thereby affecting solubility.
-
Viscosity and Density: These physical properties can impact filtration and washing steps.
-
Safety, Environmental, and Economic Factors: The chosen solvent should be safe to handle, environmentally benign, and economically viable for the intended scale of operation.
Resolving Agent: Tartaric Acid
Optically active tartaric acid is a commonly used and effective resolving agent for racemic 2-methylpiperazine. Both L-(+)-tartaric acid and D-(-)-tartaric acid are readily available and can be used to resolve the corresponding enantiomers of 2-methylpiperazine. The interaction between racemic 2-methylpiperazine and an enantiomer of tartaric acid forms a pair of diastereomeric salts with distinct physical properties, most notably different solubilities in various solvents.
Solvent Systems for Crystallization of 2-Methylpiperazine Tartrate Diastereomers
Several solvent systems have been reported for the successful resolution of 2-methylpiperazine using tartaric acid. The choice of solvent can significantly impact the yield and optical purity of the desired (R)-2-methylpiperazine. Below is a summary of commonly employed solvent systems.
Table 1: Summary of Solvent Systems for Crystallization of 2-Methylpiperazine Tartrate Diastereomers
| Solvent System | Resolving Agent | Key Observations | Reference |
| Water | L-(+)-Tartaric Acid | Significant solubility difference between the diastereomeric monotartrate salts, allowing for preferential precipitation of one diastereomer. | |
| Water | D-(-)-Tartaric Acid | Used to precipitate the corresponding diastereomer with low solubility. | |
| Water / Acetic Acid | L-(+)-Tartaric Acid | The addition of acetic acid can modify the solubility profile and improve the resolution efficiency. | |
| Mixed Solvents (e.g., Water-Ethanol) | Optically Active Tartaric Acid | The ratio of the solvents can be adjusted to fine-tune the solubility of the diastereomeric salts. |
Experimental Protocols
General Protocol for Diastereomeric Salt Formation and Crystallization
This protocol provides a general procedure for the diastereomeric resolution of racemic 2-methylpiperazine using L-(+)-tartaric acid in an aqueous system.
Materials:
-
Racemic 2-methylpiperazine
-
L-(+)-Tartaric acid
-
Deionized water
-
Methanol (for analysis)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolution: In a reaction vessel, dissolve 1.0 molar equivalent of L-(+)-tartaric acid in a suitable volume of deionized water with stirring. The volume of water should be sufficient to dissolve the reactants at an elevated temperature but allow for crystallization upon cooling.
-
Addition of Racemic 2-Methylpiperazine: To the stirred solution of tartaric acid, add 1.0 molar equivalent of racemic 2-methylpiperazine.
-
Heating: Heat the mixture with stirring to a temperature at which all solids dissolve completely (e.g., 70-80 °C).
-
Cooling and Crystallization: Slowly cool the solution to room temperature or below (e.g., 0-5 °C) to induce crystallization. The cooling rate can influence crystal size and purity.
-
Aging: Allow the mixture to stir at the final temperature for a period of time (e.g., 2-4 hours) to ensure complete crystallization.
-
Filtration: Isolate the precipitated diastereomeric salt by filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt using a suitable analytical method, such as chiral HPLC or NMR spectroscopy after conversion to the free base.
-
Liberation of the Free Amine: To obtain the enantiomerically enriched (R)-2-methylpiperazine, the diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free amine, which can then be extracted with an organic solvent.
Protocol for Solvent Screening
A systematic screening of different solvents is crucial for identifying the optimal conditions for resolution. A high-throughput screening approach can be employed to efficiently evaluate a range of solvents.
Materials:
-
Racemic 2-methylpiperazine
-
L-(+)-Tartaric acid
-
A library of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene)
-
96-well microplate or small vials
-
Automated liquid handler (optional)
-
Plate shaker with temperature control
-
Analytical instrumentation for d.e. determination (e.g., chiral HPLC)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of racemic 2-methylpiperazine and L-(+)-tartaric acid in a suitable solvent (e.g., methanol).
-
Dispensing Reactants: In each well of a 96-well plate or in small vials, dispense equal molar amounts of racemic 2-methylpiperazine and L-(+)-tartaric acid.
-
Solvent Addition: Add a predetermined volume of each screening solvent to the respective wells.
-
Heating and Cooling Cycle: Seal the plate and heat it to a temperature sufficient to dissolve the components, followed by controlled cooling to induce crystallization.
-
Equilibration: Allow the plates to shake at a constant temperature for a set period to allow the system to reach equilibrium.
-
Sampling and Analysis: Carefully withdraw a sample of the supernatant (mother liquor) from each well. Analyze the samples by chiral HPLC to determine the concentration and enantiomeric ratio of 2-methylpiperazine remaining in the solution.
-
Data Evaluation: The solvent that results in the highest diastereomeric excess of the less soluble salt in the solid phase (inferred from the mother liquor composition) is considered the most promising candidate.
Table 2: Example Solvent Screening Data (Hypothetical)
| Solvent | Mother Liquor (R)-2-MP (%) | Mother Liquor (S)-2-MP (%) | Diastereomeric Excess (d.e.) in Solid (%) |
| Water | 35 | 65 | 60 |
| Methanol | 48 | 52 | 8 |
| Ethanol | 42 | 58 | 32 |
| Isopropanol | 40 | 60 | 40 |
| Acetonitrile | 45 | 55 | 20 |
| Acetone | 47 | 53 | 12 |
Note: Diastereomeric excess in the solid is calculated based on the depletion of the less soluble diastereomer from the mother liquor.
Visualization of the Solvent Selection Workflow
The following diagram illustrates a typical workflow for the selection and optimization of a solvent for the diastereomeric crystallization of (R)-2-Methylpiperazine.
Caption: Workflow for Solvent Selection in Diastereomeric Crystallization.
Conclusion
The selection of an appropriate solvent is a critical step in the successful diastereomeric resolution of (R)-2-methylpiperazine. A systematic approach, involving initial screening of a diverse range of solvents followed by optimization of key process parameters, is essential for developing a robust and efficient crystallization process. Water and mixed aqueous-organic solvent systems have demonstrated utility for the resolution of 2-methylpiperazine with tartaric acid. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and implement effective strategies for obtaining enantiomerically pure (R)-2-methylpiperazine.
Application Notes and Protocols for the Recovery of (R)-2-Methylpiperazine and (L)-Tartaric Acid
ANP-2MPTA-V1.0
Introduction
Chiral resolution via diastereomeric salt formation is a cornerstone technique in the pharmaceutical and fine chemical industries for separating enantiomers from a racemic mixture.[1][2][3] (R)-2-Methylpiperazine is a valuable chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). A common and effective method for its resolution is the use of an enantiomerically pure resolving agent, such as (L)-tartaric acid.[4][5] This process yields a diastereomeric salt, (R)-2-Methylpiperazine (L)-tartaric acid salt, which can be separated due to differences in solubility compared to its (S)-2-methylpiperazine counterpart.
Economical and sustainable manufacturing demands the efficient recovery of both the desired chiral amine and the resolving agent for reuse.[6] This document provides a detailed protocol for the liberation and isolation of (R)-2-Methylpiperazine and the subsequent recovery of (L)-tartaric acid from the diastereomeric salt. The process involves the dissociation of the salt, followed by extraction and crystallization.
Principle of Recovery
The recovery process is based on the acid-base properties of the components. The (R)-2-Methylpiperazine (L)-tartaric acid salt is first treated with a strong base to deprotonate the tartaric acid and liberate the free (R)-2-Methylpiperazine base.[4][6][7] Due to the differing solubilities of the free amine and the resulting tartrate salt, they can be separated. The amine is typically extracted into an organic solvent, while the tartrate salt remains in the aqueous phase.[4][7] Subsequently, the aqueous phase is acidified to regenerate the (L)-tartaric acid, which can then be isolated by crystallization.[8]
Experimental Protocols
This section details the step-by-step procedures for recovering both the chiral amine and the resolving agent.
3.1. Liberation and Isolation of (R)-2-Methylpiperazine
This protocol describes the process of breaking the diastereomeric salt to recover the free chiral amine.
-
Salt Dissociation:
-
In a suitable reaction vessel, suspend the (R)-2-Methylpiperazine (L)-tartaric acid salt in water. A typical ratio is 35.0 g of the salt to 70 mL of water.[4]
-
With vigorous stirring, add a strong base such as sodium hydroxide or potassium hydroxide to the suspension.[4][7] For instance, 70.0 g of potassium hydroxide can be used.[4] The addition of the base will cause the salt to dissociate, liberating the free (R)-2-Methylpiperazine. The reaction is typically stirred for a short period (e.g., 5 minutes) to ensure complete liberation.[4]
-
-
Extraction of the Chiral Amine:
-
Transfer the resulting mixture to a separatory funnel.
-
Extract the liberated (R)-2-Methylpiperazine into a water-immiscible organic solvent such as toluene or chloroform.[4][7] Perform the extraction multiple times (e.g., three times with 70 mL of toluene) to ensure maximum recovery.[4]
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Final Product:
-
The resulting residue is the recovered (R)-2-Methylpiperazine. The optical purity can be verified using chiral HPLC or by measuring its specific rotation. A typical recovery yield is around 71-75%, with an optical purity that can exceed 99% ee.[4]
-
3.2. Recovery and Regeneration of (L)-Tartaric Acid
This protocol outlines the steps to recover the (L)-tartaric acid from the aqueous phase remaining after the amine extraction.
-
Acidification:
-
Take the aqueous layer from step 3.1.2, which contains the sodium or potassium salt of tartaric acid (e.g., sodium tartrate).[7]
-
Cool the solution in an ice bath.
-
Slowly add a strong mineral acid, such as concentrated sulfuric acid or hydrochloric acid, with stirring until the solution becomes strongly acidic.[8] This process converts the tartrate salt back into free tartaric acid.
-
-
Crystallization and Isolation:
-
The solubility of tartaric acid in water decreases at lower temperatures and in the presence of a common ion. The acidified solution is cooled to promote crystallization.
-
The mixture can be concentrated by evaporation under vacuum to increase the yield of crystals.[9]
-
Collect the precipitated (L)-tartaric acid crystals by filtration.
-
Wash the crystals with a small amount of cold water to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under reduced pressure or in a desiccator. The recovered (L)-tartaric acid can then be reused in subsequent resolution cycles. Recovery rates for tartaric acid derivatives can be very high, often exceeding 90%.[10]
-
Quantitative Data Summary
The efficiency of the recovery process is critical. The following table summarizes typical quantitative data reported in relevant literature.
| Parameter | (R)-2-Methylpiperazine | (L)-Tartaric Acid | Reference(s) |
| Typical Yield | 71% - 75% | >90% (for derivatives) | [4][10] |
| Optical Purity (ee) | >99% | Not typically reported, but expected to be high | [4] |
| Purity (Chemical) | >98% | High, suitable for reuse | [7] |
Visual Workflow and Diagrams
To better illustrate the process, the following diagrams outline the experimental workflow.
Caption: Figure 1. Workflow for Recovery of Resolving Agent
Caption: Figure 2. Chemical Transformation Pathway
References
- 1. pharmtech.com [pharmtech.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 5. A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1736462A1 - Recovery of optically active tartaric acid resolving agents - Google Patents [patents.google.com]
- 7. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]
- 8. Application and Preparation of DL-Tartaric Acid_Chemicalbook [chemicalbook.com]
- 9. chemcess.com [chemcess.com]
- 10. PROCESSES FOR THE RECOVERY OF OPTICALLY ACTIVE DIACYLTARTATIC ACIDS - Patent 1586551 [data.epo.org]
Troubleshooting & Optimization
Troubleshooting low yield in chiral resolution with (R)-2-Methylpiperazine(L)tartaric acid salt
Welcome to the technical support center for the chiral resolution of 2-methylpiperazine using (L)-tartaric acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their diastereomeric salt crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the chiral resolution of racemic 2-methylpiperazine with (L)-tartaric acid?
The chiral resolution of racemic 2-methylpiperazine with (L)-tartaric acid is based on the formation of diastereomeric salts. The racemic mixture contains two enantiomers: (R)-2-methylpiperazine and (S)-2-methylpiperazine. When reacted with an enantiomerically pure resolving agent, such as (L)-tartaric acid, two different diastereomeric salts are formed: [(R)-2-methylpiperazine]-[(L)-tartrate] and [(S)-2-methylpiperazine]-[(L)-tartrate]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system. By exploiting this solubility difference, one diastereomer can be selectively crystallized from the solution, while the other remains in the mother liquor. The desired enantiomer can then be recovered from the crystallized salt.
Q2: Why am I experiencing a very low yield of the desired (R)-2-Methylpiperazine (L)-tartaric acid salt?
Low yield is a common issue in diastereomeric salt crystallization and can be attributed to several factors:
-
Suboptimal Solvent System: The choice of solvent is critical. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. If the desired salt is too soluble, the yield will be poor.
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can significantly impact the yield. Using a 1:1 molar ratio of (L)-tartaric acid to (±)-2-methylpiperazine is a common starting point for forming the monotartrate salt. However, depending on the solvent and conditions, forming a ditartrate salt with a 2:1 ratio might be more effective.
-
Inappropriate Temperature Profile: Crystallization is highly dependent on temperature. If the cooling rate is too fast, it can lead to the co-precipitation of both diastereomers, reducing the purity and yield of the desired product. A slow, controlled cooling process is generally preferred.
-
Insufficient Crystallization Time: Diastereomeric salt crystallization can be a slow process. Allowing insufficient time for the less soluble salt to crystallize can result in a low yield. Reaction times can range from 1 to 72 hours.
-
Water Content: The presence of water can significantly affect the solubility of the salts and the overall outcome of the resolution. Water is often used as a solvent for this specific resolution.
Q3: The purity (enantiomeric excess) of my recovered (R)-2-methylpiperazine is low. What could be the cause?
Low enantiomeric excess (e.e.) is typically due to the co-crystallization of the undesired diastereomeric salt. Key factors influencing this include:
-
Solvent Choice: A solvent that does not provide a large enough solubility difference between the diastereomers will lead to poor separation.
-
Supersaturation Level: If the solution is too concentrated (highly supersaturated), both diastereomers may precipitate, leading to low purity.
-
Cooling Rate: Rapid cooling can induce the crystallization of both the desired and undesired salts.
-
Agitation: Inadequate or overly vigorous agitation can affect crystal growth and purity.
Q4: My attempt at crystallization resulted in an oil instead of solid crystals. What should I do?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This can happen if the salt's melting point is lower than the crystallization temperature or if the concentration of the salt in the solution is too high. To address this, you can try:
-
Increasing the amount of solvent to reduce the concentration.
-
Slowing down the cooling rate to allow more time for crystal nucleation and growth.
-
Seeding the solution with a small crystal of the desired diastereomeric salt to encourage crystallization.
-
Changing the solvent system to one in which the salt is less soluble.
Troubleshooting Guide
This guide provides a systematic approach to addressing common problems encountered during the chiral resolution of 2-methylpiperazine with (L)-tartaric acid.
Problem 1: Low Yield of (R)-2-Methylpiperazine (L)-tartaric acid salt
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Solvent | Screen a variety of solvents or solvent mixtures (e.g., water, methanol, ethanol, isopropanol, or mixtures thereof). | Identify a solvent system with a large solubility difference between the diastereomeric salts, maximizing the precipitation of the desired salt. |
| Incorrect Stoichiometry | Vary the molar ratio of (L)-tartaric acid to (±)-2-methylpiperazine. Start with 1:1 and explore ratios up to 2:1. | Determine the optimal ratio that maximizes the yield of the pure, less soluble diastereomeric salt. |
| Inappropriate Temperature | Optimize the crystallization temperature profile. Try a slower cooling rate and/or a lower final temperature. | A controlled cooling process should improve the selective crystallization of the desired salt. |
| Insufficient Time | Increase the crystallization time, allowing the solution to stir at the final temperature for an extended period (e.g., 12-24 hours). | Allow for complete crystallization of the less soluble salt, thereby increasing the yield. |
Problem 2: Low Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solvent Selectivity | As with low yield, screen different solvent systems to find one that maximizes the solubility difference. | A more selective solvent will minimize the co-precipitation of the undesired diastereomer. |
| High Supersaturation | Adjust the initial concentration of the reactants. You may need to use a more dilute solution. | Reducing the concentration can prevent the undesired, more soluble salt from reaching its saturation point and co-precipitating. |
| Rapid Cooling | Implement a gradual cooling ramp (e.g., 5-10 °C per hour) to the final crystallization temperature. | Slower cooling promotes the growth of purer crystals of the less soluble diastereomer. |
| Ineffective Washing | Wash the filtered crystals with a small amount of the cold crystallization solvent. | This will remove residual mother liquor containing the more soluble diastereomer from the crystal surface. |
Experimental Protocols
Key Experiment: Chiral Resolution of (±)-2-Methylpiperazine with (L)-Tartaric Acid
This protocol is a representative procedure based on common practices for diastereomeric salt crystallizations. Optimization of specific parameters such as solvent, temperature, and time is recommended for achieving the best results in your specific laboratory setting.
Materials:
-
(±)-2-Methylpiperazine
-
(L)-(+)-Tartaric acid
-
Solvent (e.g., Water, Methanol, or a mixture)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolution: In the reaction vessel, dissolve (±)-2-methylpiperazine (1.0 molar equivalent) in the chosen solvent.
-
Addition of Resolving Agent: In a separate container, dissolve (L)-tartaric acid (1.0 molar equivalent for monotartrate) in a minimal amount of the same solvent.
-
Salt Formation: Slowly add the (L)-tartaric acid solution to the stirred solution of (±)-2-methylpiperazine at a slightly elevated temperature (e.g., 50-60 °C) to ensure complete dissolution.
-
Crystallization:
-
Slowly cool the solution to room temperature over several hours.
-
Further cool the solution to a lower temperature (e.g., 0-5 °C) and stir for an extended period (e.g., 12-24 hours) to induce crystallization of the less soluble diastereomeric salt, which is typically the (R)-2-methylpiperazine-(L)-tartrate.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the yield and the diastereomeric purity of the salt. The enantiomeric excess
Technical Support Center: Optimizing Crystallization of (R)-2-Methylpiperazine Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the optimization of crystallization conditions for (R)-2-Methylpiperazine diastereomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the diastereomeric crystallization of (R)-2-Methylpiperazine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure of Diastereomeric Salt to Crystallize (Oiling Out) | The supersaturation level is too high. The solvent may not be optimal for crystallization. The cooling rate is too fast. | Gradually decrease the temperature to control the rate of supersaturation. Screen a variety of solvents or solvent mixtures to find a system where the desired diastereomer has lower solubility.[1] Implement a slower, more controlled cooling profile. |
| Low Yield of the Desired Diastereomer | The solubility of the desired diastereomer is too high in the chosen solvent. The incorrect stoichiometry of the resolving agent was used. | Experiment with different anti-solvents to reduce the solubility of the target diastereomer. Optimize the molar ratio of the chiral resolving agent (e.g., tartaric acid) to the 2-methylpiperazine. Ratios of 1:1 (monotartrate) or 2:1 (ditartrate) can be explored.[1] |
| Low Diastereomeric Purity | The undesired diastereomer has co-precipitated. The system may be forming a solid solution.[2] Inefficient separation of the crystals from the mother liquor. | Perform a recrystallization of the obtained diastereomeric salt.[1] Analyze the solid phase to determine if a solid solution is forming.[2] If so, exploring different resolving agents or solvent systems may be necessary. Ensure complete removal of the mother liquor by thorough washing of the filter cake with a cold solvent. |
| Formation of Fine, Difficult-to-Filter Crystals | High level of supersaturation leading to rapid nucleation. Inadequate agitation during crystallization. | Reduce the rate of supersaturation by slowing down the cooling rate or the addition of an anti-solvent. Optimize the stirring speed to promote crystal growth over nucleation. |
Frequently Asked Questions (FAQs)
Q1: What are the common chiral resolving agents for 2-Methylpiperazine?
A1: Optically active tartaric acid is a widely used and effective resolving agent for racemic 2-methylpiperazine.[1][3] Other potential resolving agents for amines, in general, include camphorsulfonic acid and mandelic acid.[4][5]
Q2: How do I select the right solvent for the crystallization?
A2: The ideal solvent is one in which the two diastereomers exhibit a significant difference in solubility.[1] Water and mixed solvent systems have been reported for the resolution of 2-methylpiperazine with tartaric acid.[1] A systematic screening of various solvents and solvent mixtures is recommended to identify the optimal system for your specific diastereomers.[6]
Q3: What is the importance of the stoichiometry between 2-Methylpiperazine and the resolving agent?
A3: The molar ratio of the resolving agent to 2-methylpiperazine determines whether a monotartrate or a ditartrate salt is formed.[1] These different salts will have different crystal structures and solubility properties, which can be exploited to optimize the resolution.
Q4: Should I use seeding in my crystallization process?
A4: Seeding with crystals of the desired diastereomer can be beneficial. It can help to control the crystal size, reduce the induction time for crystallization, and potentially improve the diastereomeric purity by promoting the crystallization of the desired form.[5]
Q5: How can I improve the optical purity of my final (R)-2-Methylpiperazine?
A5: To obtain high optical purity (e.g., >98% ee), multiple recrystallizations of the diastereomeric salt may be necessary.[1] After liberating the free base from the purified diastereomeric salt, further purification of the final product may also be performed.
Experimental Protocols
General Diastereomeric Resolution Protocol for 2-Methylpiperazine using L-Tartaric Acid
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Salt Formation:
-
Dissolve racemic 2-methylpiperazine in a suitable solvent (e.g., water or a water/co-solvent mixture) in a reaction vessel.
-
In a separate vessel, dissolve the desired molar equivalent of L-tartaric acid (e.g., 1 to 2 molar equivalents) in the same solvent system.[1]
-
Slowly add the L-tartaric acid solution to the 2-methylpiperazine solution with stirring. The reaction can often be performed at room temperature.[1]
-
-
Crystallization:
-
The diastereomeric salt of the (R)-2-methylpiperazine with L-tartaric acid is expected to be less soluble and will preferentially precipitate.
-
The crystallization can be induced by cooling the solution. A controlled cooling ramp is recommended. For example, cooling from an elevated temperature (e.g., 70°C) to a lower temperature (e.g., 15°C).[3]
-
Gentle agitation during the cooling process can aid in crystal growth.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals.
-
To improve purity, the crystals can be recrystallized from a fresh solvent.[1]
-
-
Liberation of the Free Base:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., potassium hydroxide) to raise the pH and liberate the free (R)-2-Methylpiperazine.[1]
-
Extract the (R)-2-Methylpiperazine into an organic solvent (e.g., toluene).[1]
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the purified (R)-2-Methylpiperazine.[1]
-
Visualizations
Caption: Experimental workflow for the diastereomeric resolution of (R)-2-Methylpiperazine.
Caption: Troubleshooting decision tree for diastereomeric crystallization.
References
- 1. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 2. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 3. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Chiral_resolution [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
Improving enantiomeric excess with (R)-2-Methylpiperazine(L)tartaric acid salt
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving enantiomeric excess (e.e.) in the resolution of racemic 2-methylpiperazine using (L)-tartaric acid as the resolving agent.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the chiral resolution of racemic 2-methylpiperazine with (L)-tartaric acid?
A1: The resolution is based on the formation of diastereomeric salts. Racemic 2-methylpiperazine is a 1:1 mixture of (R)-2-methylpiperazine and (S)-2-methylpiperazine. When reacted with an enantiomerically pure chiral acid, such as (L)-tartaric acid, two diastereomeric salts are formed: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1]
Q2: Which diastereomeric salt is expected to be less soluble when using (L)-tartaric acid?
A2: When using (L)-tartaric acid to resolve racemic 2-methylpiperazine, the (R)-2-methylpiperazine mono-L-tartrate salt is the diastereomer with lower solubility in water and is expected to precipitate preferentially.[2]
Q3: What is the typical stoichiometry of (L)-tartaric acid to racemic 2-methylpiperazine?
A3: The stoichiometry can be varied to form either monotartrate or ditartrate salts. A common approach is to use approximately 1 mole of (L)-tartaric acid per mole of (±)-2-methylpiperazine to form the monotartrate salts.[2] It is also possible to use 2 moles of the resolving agent per mole of the racemic mixture to form ditartrate salts.[2]
Q4: How is the resolved (R)-2-methylpiperazine recovered from the tartrate salt?
A4: After isolating the less soluble diastereomeric salt by filtration, the salt is treated with a base, such as sodium hydroxide, to deprotonate the amine and liberate the free (R)-2-methylpiperazine.[3] The free base can then be extracted from the aqueous solution using an organic solvent, followed by purification steps like distillation.[3]
Q5: What analytical methods are suitable for determining the enantiomeric excess of the resolved 2-methylpiperazine?
A5: The enantiomeric excess can be determined using several analytical techniques, including Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Enantiomeric Excess (e.e.) | - Incomplete precipitation of the desired diastereomer.- Co-precipitation of the more soluble diastereomer.- Inappropriate solvent system. | - Optimize Crystallization Conditions: Experiment with different cooling rates and aging times. A slower cooling rate can improve selectivity.[4] - Solvent Selection: The choice of solvent significantly impacts the solubility difference between the diastereomers.[5] Screen various solvents and solvent mixtures (e.g., water, ethanol, or mixtures thereof).- Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to enhance its purity before liberating the free amine. |
| Low Yield of the Desired Enantiomer | - The desired diastereomeric salt is too soluble in the chosen solvent.- Insufficient amount of resolving agent.- Loss of product during filtration or transfer. | - Adjust Solvent Composition: Add an anti-solvent to the crystallization mixture to reduce the solubility of the desired diastereomeric salt.- Stoichiometry of Resolving Agent: Ensure the correct molar ratio of (L)-tartaric acid to racemic 2-methylpiperazine is used. A slight excess of the resolving agent might be beneficial.- Optimize Isolation: Ensure efficient filtration and washing of the crystals. Wash with a cold solvent to minimize dissolution of the product. |
| No Crystallization Occurs | - The solution is not supersaturated.- Inhibition of nucleation. | - Increase Concentration: Concentrate the solution by evaporating some of the solvent.- Induce Crystallization: Use seeding with a small crystal of the desired diastereomeric salt. Scratching the inside of the flask with a glass rod can also induce nucleation.- Cooling: Lower the temperature of the crystallization mixture to decrease solubility. |
| Oily Precipitate Forms Instead of Crystals | - The compound is "oiling out" of the solution.- The solvent may not be suitable. | - Change Solvent: Use a different solvent system in which the diastereomeric salt has a more defined crystallization behavior.- Modify Concentration: Adjust the concentration of the reactants. Oiling out can sometimes be avoided by working with more dilute solutions. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of Racemic 2-Methylpiperazine with (L)-Tartaric Acid
This protocol is based on the principles of diastereomeric salt resolution.
Materials:
-
Racemic (±)-2-methylpiperazine
-
(L)-(+)-tartaric acid
-
Deionized water
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Chloroform (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation:
-
In a suitable reactor, dissolve 100 kg of racemic 2-methylpiperazine in 400 kg of water.
-
At room temperature, add 75 kg of (L)-(+)-tartaric acid while stirring.
-
Continue stirring for 40 minutes to ensure complete salt formation.
-
-
Crystallization:
-
To the solution, add 200 kg of ethanol.
-
Cool the mixture to below 0 °C using an ice-water bath and continue to stir.
-
The less soluble (R)-2-methylpiperazine-(L)-tartrate salt will precipitate.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the cold suspension to collect the precipitated salt.
-
Wash the salt with a cold ethanol-water mixture to remove impurities.
-
Dry the isolated salt.
-
-
Liberation of the Free Amine:
-
Add the dried salt to 120 kg of water.
-
While stirring, add 41 kg of sodium hydroxide.
-
Hydrolyze the salt at 65-70 °C for 1 hour.
-
Cool the mixture to below 10 °C to precipitate sodium tartrate.
-
-
Extraction and Purification:
-
Filter off the sodium tartrate.
-
Extract the mother liquor three times with 50 L of chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Distill off the chloroform under reduced pressure.
-
The residue is the resolved (R)-(-)-2-methylpiperazine.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Chiral column (e.g., a polysaccharide-based chiral stationary phase)
-
UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the resolved 2-methylpiperazine sample.
-
Dissolve the sample in the mobile phase to a known concentration.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
-
Analysis:
-
Inject a standard solution of racemic 2-methylpiperazine to determine the retention times of the (R) and (S) enantiomers.
-
Inject the resolved sample.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Visualizations
Caption: Experimental workflow for the chiral resolution of 2-methylpiperazine.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Diastereomeric Salt Formation with (R)-2-Methylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral resolution of racemic 2-methylpiperazine via diastereomeric salt formation to obtain the (R)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the diastereomeric salt resolution of 2-methylpiperazine?
A1: The resolution of racemic 2-methylpiperazine involves reacting the mixture of its two enantiomers, (R)-2-methylpiperazine and (S)-2-methylpiperazine, with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3] Once the less soluble diastereomeric salt is isolated, the chiral resolving agent can be removed to yield the desired enantiomerically enriched 2-methylpiperazine.
Q2: Which chiral resolving agents are commonly used for the resolution of 2-methylpiperazine?
A2: Chiral acids are used to resolve racemic bases like 2-methylpiperazine. Commonly employed resolving agents for amines include:
The choice of resolving agent is critical and often requires empirical screening to find the one that provides the best separation for a given solvent system.[1][3]
Q3: How is the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) determined?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for determining both diastereomeric and enantiomeric excess.[11][12]
-
Diastereomeric Excess (d.e.): The diastereomeric salts can often be separated on a standard achiral HPLC column (like a C18 column) due to their different physical properties. The ratio of the peak areas of the two diastereomers is used to calculate the d.e.
-
Enantiomeric Excess (e.e.): After the diastereomeric salt is broken to liberate the free amine, the enantiomeric excess of the 2-methylpiperazine is determined using a chiral HPLC column.[11] Alternatively, the amine can be derivatized with a chiral derivatizing agent to form diastereomers that can be separated on an achiral column.
Q4: What is "oiling out" and why is it a problem?
A4: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a solid crystalline material.[13][14] This is problematic because the oil is often an impure mixture of both diastereomers and can trap impurities, leading to poor separation and low purity of the final product.[13][15] Oiling out typically occurs when the melting point of the salt is lower than the temperature of the solution from which it is separating, or when the supersaturation level is too high.[13][14]
Troubleshooting Guide
Issue 1: No crystal formation upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not supersaturated | 1. Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt. 2. Cool to a lower temperature: Place the solution in an ice bath or refrigerator to further decrease the solubility. |
| Inappropriate solvent system | The diastereomeric salt may be too soluble in the chosen solvent. Screen for alternative solvents or solvent mixtures where the desired diastereomeric salt has lower solubility. |
| Nucleation is inhibited | 1. Induce crystallization by scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. 2. Seed the solution: Add a few seed crystals of the desired diastereomeric salt to induce crystallization. |
Issue 2: The diastereomeric salt "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solution is too concentrated or cooled too quickly | 1. Re-heat and dilute: Warm the solution until the oil redissolves, then add a small amount of additional solvent. Allow the solution to cool more slowly.[13] 2. Use a more nonpolar solvent: If the compound is highly nonpolar, switching to a less polar solvent can sometimes prevent oiling out.[16] |
| High level of impurities | Impurities can lower the melting point of the diastereomeric salt.[13] Consider purifying the starting racemic 2-methylpiperazine or the resolving agent. |
| Melting point of the salt is below the crystallization temperature | Select a solvent in which the salt is less soluble, allowing for crystallization to occur at a lower temperature. |
Issue 3: Poor crystal quality (e.g., fine powder, needles).
| Possible Cause | Suggested Solution |
| Rapid crystallization | Slow down the cooling rate to allow for the formation of larger, more well-defined crystals. A temperature-controlled bath or insulating the flask can be helpful. |
| High degree of supersaturation | Reduce the initial concentration of the diastereomeric salt in the solution. |
| Agitation is too vigorous | Reduce the stirring speed or allow the solution to stand without agitation during the crystallization process. |
Issue 4: Low diastereomeric excess (d.e.) of the crystallized salt.
| Possible Cause | Suggested Solution |
| Insufficient difference in solubility between the diastereomeric salts | Screen for different resolving agents and solvent systems to maximize the solubility difference.[1][3] |
| Co-precipitation of the more soluble diastereomer | 1. Recrystallize the diastereomeric salt: Dissolve the isolated salt in a minimal amount of hot solvent and allow it to recrystallize. This often improves the diastereomeric purity.[2] 2. Adjust the stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution efficiency. Ratios other than 1:1, such as 0.5:1 or >1.5:1 for diacid resolving agents, may be beneficial.[6] |
| Equilibration in solution | If the crystallization is too slow, the initially formed precipitate may equilibrate with the more soluble diastereomer in solution. Optimize the crystallization time and temperature. |
Data Presentation
Table 1: Common Resolving Agents for 2-Methylpiperazine and Their Properties
| Resolving Agent | Molar Mass ( g/mol ) | Typical Stoichiometry (Resolving Agent:Racemate) | Notes |
| (L)-(+)-Tartaric Acid | 150.09 | 1:1 or 2:1[4] | Forms monotartrate and ditartrate salts. Water is a common solvent.[4] |
| (S)-(+)-Mandelic Acid | 152.15 | 1:1 | Often used in alcoholic solvents.[8] |
| (1S)-(+)-10-Camphorsulfonic Acid | 232.30 | 1:1 or 2:1[9] | Can be effective in a range of organic solvents.[9][17] |
Table 2: Influence of Solvent on Diastereomeric Salt Resolution (General Observations)
| Solvent Type | General Properties and Impact on Resolution |
| Protic Solvents (e.g., Water, Alcohols) | Can form hydrogen bonds with the salts, influencing their solubility. Water has been shown to be effective for the resolution of 2-methylpiperazine with tartaric acid.[4] |
| Aprotic Polar Solvents (e.g., Acetonitrile, Acetone) | Can be effective but may lead to different crystal packing and solubility compared to protic solvents. |
| Aprotic Nonpolar Solvents (e.g., Toluene, Hexane) | Generally used as anti-solvents to induce precipitation from a more polar solvent. |
| Solvent Mixtures | Often provide the best results by allowing for fine-tuning of the solubility of the diastereomeric salts. |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution of Racemic 2-Methylpiperazine with (L)-(+)-Tartaric Acid
This is a general guideline and may require optimization.
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic 2-methylpiperazine in a minimal amount of the chosen solvent (e.g., water or a water/alcohol mixture).
-
In a separate flask, dissolve 1.0 to 2.0 equivalents of (L)-(+)-tartaric acid in the same solvent, heating gently if necessary.[4]
-
Slowly add the tartaric acid solution to the 2-methylpiperazine solution with stirring. An exotherm may be observed.[1]
-
-
Crystallization:
-
Heat the combined solution until all solids dissolve.
-
Allow the solution to cool slowly to room temperature. If no crystals form, consider seeding with a small crystal of the desired product or cooling further in an ice bath.
-
Allow the crystallization to proceed for a sufficient time (e.g., 1 to 24 hours).[4]
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
To improve diastereomeric purity, the crystals can be recrystallized from a fresh portion of hot solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomeric salt in water.
-
Add a strong base (e.g., 50% NaOH solution) until the solution is basic (pH > 12) to deprotonate the amine.[1]
-
Extract the liberated (R)-2-methylpiperazine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Analysis:
-
Determine the diastereomeric excess of the salt and the enantiomeric excess of the final product by HPLC.
-
Visualizations
Caption: Troubleshooting workflow for diastereomeric salt formation.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 5. A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
Technical Support Center: Emulsion Issues in the Resolution of (R)-2-Methylpiperazine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering emulsions during the chiral resolution of racemic 2-methylpiperazine using (L)-tartaric acid.
Troubleshooting Guide: Breaking Emulsions
Emulsions are a common challenge during the aqueous workup of diastereomeric salt crystallizations. They are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution, which prevent the separation of layers and complicate product isolation. This step-by-step guide offers methods to break these emulsions, starting with the simplest techniques.
Q1: An emulsion has formed during my extraction. What is the first thing I should do?
A1: The simplest and often effective first step is to be patient.
-
Action: Allow the separatory funnel to stand undisturbed for a period, ranging from 30 minutes to a few hours.[1][2][3]
-
Reasoning: Sometimes, the energy imparted by shaking is the primary reason for the emulsion, and given time, gravity alone will be sufficient to cause the two phases to separate.[2]
-
Tip: You can gently tap the side of the separatory funnel or swirl the contents very slowly to encourage the droplets to coalesce.[2]
Q2: I've waited, and the emulsion isn't breaking. What is the next simple step?
A2: The next step is to increase the ionic strength of the aqueous layer by adding a saturated salt solution (brine) or solid salt. This is a technique known as "salting out".[1][4][5]
-
Action: Add a small volume of saturated sodium chloride (NaCl) solution (brine) to the separatory funnel and gently swirl or rock the funnel. Avoid vigorous shaking, which could worsen the emulsion.[5] Alternatively, add solid NaCl, which will dissolve in the aqueous layer.[1][6]
-
Reasoning: The addition of salt increases the polarity of the aqueous phase, which decreases the solubility of the organic components in the aqueous layer and forces the surfactant-like molecules that may be stabilizing the emulsion into one of the phases.[4][5] This helps to break the boundary layer between the two liquids.
-
Tip: If you add solid salt, do not be alarmed if it initially sits at the interface; it will dissolve with gentle agitation.
Q3: The emulsion is still present after adding brine. What other chemical adjustments can I make?
A3: You can try altering the pH or changing the polarity of the organic phase.
-
Action 1 (pH Adjustment): Carefully add a few drops of dilute acid or base to the mixture. Since you are working with an amine salt, ensure the pH change is compatible with your desired product's stability and isolation step. Acidifying the sample can sometimes break emulsions caused by surfactants.[2]
-
Action 2 (Solvent Addition): Add a small amount of a different organic solvent to change the overall properties of the organic layer.[4][5] For instance, if you are using a non-polar solvent, adding a small amount of a more polar solvent like ethanol might help.[7]
-
Reasoning: These changes can disrupt the delicate balance of intermolecular forces at the oil-water interface that stabilizes the emulsion.
Q4: Chemical methods have failed. Are there any physical methods I can use?
A4: Yes, several physical methods can be employed when other techniques are unsuccessful.
-
Centrifugation: This is often the most effective method for breaking stubborn emulsions.[2] Spinning the sample at high speed forces the denser phase to the bottom and the lighter phase to the top, with the emulsion often breaking in the process.[4]
-
Filtration: The entire mixture can be passed through a physical medium.
-
Temperature Change: Gently warming the separatory funnel with a warm water bath or cooling it in an ice bath can alter the viscosity and interfacial tension, potentially breaking the emulsion.[3][7]
Q5: How can I prevent emulsions from forming in the first place?
A5: Prevention is always the best strategy.
-
Gentle Agitation: Instead of vigorous shaking, gently invert or swirl the separatory funnel during the extraction process.[5] This minimizes the energy input that creates fine droplets.
-
Pre-emptive Salting Out: Add brine to the aqueous solution before adding the organic solvent and beginning the extraction.[2]
-
Solvent Choice: Some solvents are more prone to forming emulsions than others. For example, dichloromethane (DCM) is known to cause emulsions more frequently than ethyl acetate.[3] If possible, consider using an alternative extraction solvent.
Summary of Troubleshooting Techniques
| Method | Technique | Key Parameters | Expected Outcome |
| Passive | Let the mixture stand | Time: 30 min - several hours | Spontaneous separation of layers |
| Chemical | Add saturated brine (NaCl) | Volume: Add in small portions | Increased aqueous polarity breaks the emulsion |
| Add solid salt (e.g., NaCl) | Amount: Add spatulas at a time until saturation | Salt dissolves and forces phase separation | |
| Change pH | Action: Add dilute acid/base dropwise | Alters charge of stabilizing species | |
| Add a different solvent | Volume: Small amount (e.g., 1-5% of total volume) | Changes polarity of the organic phase | |
| Physical | Centrifugation | Speed/Time: Dependent on equipment | Forces separation based on density differences |
| Filtration through Celite/Glass Wool | Setup: Funnel with a plug of the filter medium | Physical disruption of emulsion droplets | |
| Temperature Change | Action: Gentle heating or cooling | Alters viscosity and interfacial tension |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Addition: Carefully open the stopcock of the separatory funnel to vent any pressure. Using a pipette or funnel, add the saturated brine solution in small portions (e.g., 5-10% of the aqueous layer volume) to the emulsified mixture.
-
Agitation: Stopper the funnel and gently rock it back and forth or swirl it. Do not shake vigorously.
-
Observation: Place the funnel back on a ring stand and allow it to sit for 10-20 minutes. Observe if the emulsion layer begins to dissipate and a clear interface between the aqueous and organic layers forms.
-
Repeat if Necessary: If the emulsion persists but has reduced, add another portion of brine and repeat the gentle agitation and observation steps.
-
Separation: Once the layers have clearly separated, drain the lower layer, followed by the upper layer.
Protocol 2: Breaking an Emulsion by Filtration through Celite
-
Prepare Filter Plug: Place a small plug of cotton or glass wool at the bottom of a Hirsch or Buchner funnel. Add a layer of sand (approx. 1 cm) followed by a layer of Celite (approx. 2-3 cm).
-
Wet the Plug: Wet the Celite plug with the organic solvent being used in the extraction.
-
Filtration: Carefully pour the entire emulsified mixture onto the Celite plug. If using a Buchner funnel, apply gentle vacuum.
-
Collection: Collect the filtrate in a clean flask. The two distinct liquid phases should pass through, leaving behind the particulate matter that may have stabilized the emulsion.
-
Re-separate: Transfer the collected filtrate to a clean separatory funnel and allow the layers to settle before separating them.
Troubleshooting Workflow
The following diagram outlines the logical progression of steps to take when faced with an emulsion during your experiment.
Caption: Decision workflow for troubleshooting emulsions.
Frequently Asked Questions (FAQs)
Q: Why are emulsions common in the resolution of 2-methylpiperazine with tartaric acid?
A: The formation of diastereomeric salts between an amine (2-methylpiperazine) and a carboxylic acid (tartaric acid) creates molecules that have both polar (the salt) and non-polar (the organic backbone) regions.[8][9] These molecules can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the small droplets that form an emulsion.[5][7]
Q: What are the typical solvents used in this resolution that might lead to emulsions?
A: The resolution process often involves dissolving the racemic amine and the resolving agent in a solvent like ethanol or methanol to form the diastereomeric salts.[10] The subsequent workup to isolate the free amine after separating the desired salt involves a liquid-liquid extraction. This step typically uses an organic solvent like chloroform, dichloromethane (DCM), or ethyl acetate, and an aqueous basic solution (e.g., NaOH solution) to deprotonate the amine salt.[10][11] Emulsions are particularly common during this basic aqueous extraction step.
Q: Could the concentrations of my reagents be causing the emulsion?
A: Yes. Very high concentrations of the diastereomeric salt can lead to thick, viscous solutions that are more prone to emulsification. Conversely, overly dilute solutions can also sometimes form stable emulsions.[1] If you consistently face this issue, it may be beneficial to experiment with slightly different concentrations of your reagents during the workup phase.
Q: What are the visual signs that I have successfully broken the emulsion?
A: A successfully broken emulsion will result in two distinct, clear liquid layers with a sharp, well-defined interface between them. The cloudy, milky, or opaque region that characterized the emulsion will be gone. You should be able to easily see through both layers.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. azom.com [azom.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rsc.org [rsc.org]
- 7. brainkart.com [brainkart.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of (R)-2-Methylpiperazine (L)Tartaric Acid Salt Diastereomers
Welcome to the technical support center for the purification of (R)-2-Methylpiperazine (L)tartaric acid salt diastereomers. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the resolution of (±)-2-methylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the separation of (R)-2-Methylpiperazine and (S)-2-Methylpiperazine using (L)-tartaric acid?
The separation is based on the principle of diastereomeric resolution. When racemic (±)-2-methylpiperazine is reacted with an enantiomerically pure chiral resolving agent, in this case, (L)-tartaric acid, a pair of diastereomeric salts is formed: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate. These diastereomers have different physicochemical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.[1][2]
Q2: Which diastereomer is expected to crystallize out of the solution first?
When using (L)-tartaric acid as the resolving agent, the (R)-2-methylpiperazine mono-L-tartrate salt is typically the less soluble diastereomer in common solvents like water and will preferentially precipitate from the solution.[1] The (S)-2-methylpiperazine mono-L-tartrate salt remains in the mother liquor.
Q3: What is the typical molar ratio of (±)-2-methylpiperazine to (L)-tartaric acid for the initial resolution step?
For the initial precipitation of the less soluble diastereomer, a 1:1 molar ratio of (±)-2-methylpiperazine to (L)-tartaric acid is commonly used to form the monotartrate salts.[1] Some protocols may vary this ratio to optimize yield and purity.
Q4: Is it possible to recover the (S)-2-methylpiperazine from the mother liquor?
Yes. After the removal of the precipitated (R)-2-methylpiperazine-(L)-tartrate, the mother liquor is enriched with the more soluble (S)-2-methylpiperazine-(L)-tartrate. The (S)-enantiomer can be recovered by treating the mother liquor, for instance, by adding more (L)-tartaric acid to precipitate the di-L-tartrate salt, which has different solubility characteristics.[1]
Q5: How can the optically pure 2-methylpiperazine be liberated from its tartaric acid salt?
The optically pure 2-methylpiperazine can be liberated from the separated diastereomeric salt by treatment with a base, such as potassium hydroxide or sodium hydroxide.[1][3] This deprotonates the piperazine, making it soluble in organic solvents. Subsequent extraction with an organic solvent (e.g., toluene, chloroform) followed by drying and removal of the solvent will yield the free base of the desired enantiomer.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Precipitated (R)-2-Methylpiperazine (L)Tartrate Salt | - Incomplete reaction. - Crystallization time is too short. - The solution is not sufficiently supersaturated (too much solvent). - Cooling rate is too fast, leading to the formation of fine crystals that are difficult to filter. | - Ensure the reaction mixture is stirred for an adequate amount of time (e.g., 3-24 hours) to reach equilibrium.[1] - Allow for a sufficient aging period at the crystallization temperature.[4] - Concentrate the solution by carefully evaporating some of the solvent. - Employ a slower cooling ramp to encourage the growth of larger, more easily filterable crystals. |
| Low Optical Purity (Enantiomeric Excess - ee) of the Final Product | - Co-precipitation of the more soluble (S)-diastereomer. - Inefficient separation of the mother liquor from the crystals. - Insufficient number of recrystallization steps. | - Perform one or more recrystallizations of the crude diastereomeric salt. It may take several recrystallizations to achieve >98% ee.[1] - Ensure thorough washing of the filtered crystals with a small amount of cold solvent to remove residual mother liquor. - Optimize the solvent system; sometimes a mixture of solvents can improve selectivity. |
| Precipitate is Oily or Gummy, Not Crystalline | - The solution is too concentrated. - The cooling process is too rapid. - Presence of impurities. | - Add a small amount of additional solvent to the mixture. - Decrease the cooling rate and introduce gentle stirring. - Seeding the solution with a few crystals of the desired diastereomer can promote crystalline growth. - Ensure the starting materials are of high purity. |
| Difficulty in Filtering the Precipitate | - The crystals are too fine. | - As mentioned above, a slower cooling rate can lead to larger crystals. - Allow for a longer aging time without stirring to let small crystals grow. |
| Inconsistent Results Between Batches | - Variations in starting material quality. - Inconsistent control over experimental parameters like temperature, stirring rate, and cooling profile. | - Use starting materials from the same batch with consistent purity. - Carefully control and document all experimental parameters for each run to ensure reproducibility. |
Experimental Protocols
General Protocol for the Diastereomeric Resolution of (±)-2-Methylpiperazine
This protocol is a general guideline. Optimization of specific conditions may be necessary.
-
Salt Formation:
-
In a suitable reaction vessel, dissolve (±)-2-methylpiperazine in an appropriate solvent (e.g., water or a water/ethanol mixture).[3]
-
In a separate vessel, dissolve one molar equivalent of (L)-tartaric acid in the same solvent.
-
Slowly add the (L)-tartaric acid solution to the (±)-2-methylpiperazine solution with stirring. The reaction can typically be performed at room temperature.[1]
-
-
Crystallization:
-
Stir the reaction mixture for a period of 1 to 72 hours to allow for the precipitation of the less soluble (R)-2-methylpiperazine mono-L-tartrate.[1] The optimal time may need to be determined experimentally.
-
The crystallization can be carried out at a temperature range of 0-40 °C, with room temperature often being sufficient.[1] For increased yield, the mixture can be cooled in an ice bath.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
To improve the optical purity, recrystallize the obtained diastereomeric salt from a suitable solvent. This step may need to be repeated until the desired enantiomeric excess is achieved.[1]
-
-
Liberation of the Free Base:
-
Suspend the purified (R)-2-methylpiperazine (L)tartaric acid salt in water.
-
Add a strong base, such as an aqueous solution of potassium hydroxide or sodium hydroxide, until the pH is basic, to liberate the free (R)-2-methylpiperazine.[1][3]
-
Extract the aqueous layer multiple times with an organic solvent (e.g., toluene or chloroform).[1][3]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the optically pure (R)-2-methylpiperazine.
-
Data Presentation
Table 1: Summary of a Typical Two-Stage Resolution Process
| Stage | Step | Reactants | Key Parameters | Expected Outcome |
| 1 | Mono-tartrate Salt Formation & Precipitation | (±)-2-Methylpiperazine, 1 eq. (L)-Tartaric Acid | Solvent: Water, Room Temperature, Stirring for 3-24h | Precipitation of (R)-2-Methylpiperazine mono-L-tartrate (less soluble). |
| 2 | Di-tartrate Salt Formation from Mother Liquor | Mother Liquor from Stage 1, ≥1 eq. (L)-Tartaric Acid | Stirring | Precipitation of (S)-2-Methylpiperazine di-L-tartrate.[1] |
Table 2: Example Yields and Purity from a Patented Procedure
| Product | Yield | Optical Purity | Reference |
| (S)-2-Methylpiperazine mono-D-tartrate | 90% | Not specified in abstract | [1] |
| (R)-2-Methylpiperazine di-D-tartrate | 73% | Not specified in abstract | [1] |
| (R)-2-Methylpiperazine (liberated) | 71% | High optical purity | [1] |
| S-(+)-2-methylpiperazine | Not specified | 99.08% | [3] |
Note: The use of D-tartaric acid will result in the precipitation of the (S)-2-methylpiperazine salt first.
Mandatory Visualization
References
- 1. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]
- 4. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
Overcoming incomplete resolution with (R)-2-Methylpiperazine(L)tartaric acid salt
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of racemic 2-methylpiperazine using (L)-tartaric acid to obtain the (R)-2-methylpiperazine-(L)-tartrate salt.
Troubleshooting Guide
Problem 1: Low Yield of the Diastereomeric Salt
| Question | Answer |
| Q1: I am getting a very low yield of the precipitated (R)-2-methylpiperazine-(L)-tartrate salt. What are the likely causes and how can I improve it? | A1: Low yield can be attributed to several factors related to the solubility of the diastereomeric salt. Here are some troubleshooting steps: - Solvent Volume: The amount of solvent is critical. Too much solvent will keep the desired salt in solution. For instance, in aqueous resolutions, a suggested range is 5 to 10 ml of water per 1 g of (±)-2-methylpiperazine.[1] - Cooling Process: Ensure a slow and controlled cooling process. A gradual temperature reduction allows for selective crystallization of the less soluble diastereomer. Rapid cooling can trap impurities and the more soluble diastereomer, and may not allow for complete precipitation. A typical cooling profile involves cooling to 12-18°C over several hours.[2] - Precipitation Temperature: The final temperature for crystallization is important. Lower temperatures (e.g., 0-10°C) can increase the overall yield, but may also co-precipitate the more soluble (S)-enantiomer salt, reducing optical purity.[1][3] - Seeding: If crystallization does not initiate, or is slow, consider adding a few seed crystals of pure (R)-2-methylpiperazine-(L)-tartrate salt to the supersaturated solution to induce precipitation.[2] |
Problem 2: Low Optical Purity (Enantiomeric Excess) of the Final Product
| Question | Answer |
| Q2: The enantiomeric excess (ee) of my (R)-2-methylpiperazine is below the desired level after liberating it from the tartrate salt. How can I improve the optical purity? | A2: Low optical purity indicates that the more soluble (S)-2-methylpiperazine-(L)-tartrate salt is co-precipitating. Consider the following: - Stoichiometry: The molar ratio of racemic 2-methylpiperazine to (L)-tartaric acid is crucial. A 1:1 molar ratio is often used to form the monotartrate salt.[1] Using a different ratio can affect the composition of the solid phase. - Recrystallization: The most straightforward way to improve optical purity is to recrystallize the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent (e.g., water) and allow it to cool slowly. This process can be repeated until the desired optical purity is achieved. - Temperature Control: Avoid cooling the solution too quickly or to an excessively low temperature, as this can cause the undesired diastereomer to precipitate.[3] The difference in solubility between the two diastereomeric salts is key to the separation.[1][4] - Purity of Starting Materials: Ensure the (L)-tartaric acid used as the resolving agent is of high optical purity. |
Problem 3: No Crystal Precipitation or Oily Precipitate Formation
| Question | Answer |
| Q3: My solution has become supersaturated, but no crystals are forming. What should I do? | A3: Failure to precipitate is common in crystallization processes. Try the following: - Induce Crystallization: - Seeding: Add a small seed crystal of the desired product.[2] - Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Solvent Concentration: The solution may be too dilute. Carefully evaporate some of the solvent under reduced pressure and attempt to crystallize again. - Solvent System: Water is a common solvent.[1] However, sometimes mixed solvent systems (e.g., water-ethanol) can be beneficial in controlling solubility and inducing crystallization.[3] |
| Q4: Instead of crystals, an oil is precipitating from my solution. How can I resolve this? | A4: Oiling out occurs when the solute's melting point is lower than the temperature of the solution, or when the solute has a high affinity for the solvent. - Adjust Temperature: Try lowering the crystallization temperature further or re-heating the solution and allowing it to cool more slowly. - Change Solvent: The solvent may not be appropriate. Experiment with different solvents or solvent mixtures to find one that favors crystal formation over oiling. - Increase Concentration: A more concentrated solution might favor crystallization. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q5: What is the underlying principle for this chiral resolution? | A5: The resolution is based on the formation of diastereomeric salts by reacting a racemic mixture of 2-methylpiperazine (containing both R and S enantiomers) with an enantiomerically pure chiral acid, (L)-tartaric acid. The resulting diastereomers, (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate, have different physical properties, most importantly, different solubilities in a given solvent.[4] The less soluble diastereomer, in this case, the (R)-2-methylpiperazine mono-L-tartrate, preferentially crystallizes out of the solution, allowing for their separation.[1] |
| Q6: Why is (L)-tartaric acid commonly used as the resolving agent? | A6: (L)-tartaric acid is a widely used resolving agent because it is naturally occurring, readily available in high optical purity, and relatively inexpensive. Its diacid functionality allows it to form salts with basic compounds like 2-methylpiperazine. |
| Q7: Can I use (D)-tartaric acid instead of (L)-tartaric acid? | A7: Yes. Using (D)-tartaric acid will invert the solubilities of the diastereomeric salts. In this case, the (S)-2-methylpiperazine-(D)-tartrate salt would be the less soluble one and would precipitate preferentially.[1] |
| Q8: How do I recover the optically pure (R)-2-methylpiperazine from the tartrate salt? | A8: To liberate the free amine, the diastereomeric salt is treated with a base. The salt is typically dissolved in water, and a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is added.[1] This neutralizes the tartaric acid to a water-soluble salt (e.g., sodium tartrate) and frees the 2-methylpiperazine, which can then be extracted with an organic solvent and purified. Another method involves using calcium hydroxide, which forms insoluble calcium tartrate that can be filtered off.[2][5] |
| Q9: What happens to the (S)-2-methylpiperazine left in the mother liquor? | A9: The mother liquor is enriched in the more soluble (S)-2-methylpiperazine-(L)-tartrate salt. The (S)-enantiomer can be recovered from this solution. One patented method describes reacting the monotartrate in the mother liquor with an additional mole of (L)-tartaric acid to precipitate the (S)-2-methylpiperazine di-L-tartrate salt, which is less soluble.[1] This allows for the recovery and purification of both enantiomers from the original racemic mixture. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from various resolution protocols.
| Parameter | Value | Conditions / Solvent | Source |
| Reactant Ratio (mol/mol) | (±)-2-MP : (L)-TA = 1:1 | Formation of monotartrate salt | [1] |
| (±)-2-MP : (L)-TA = 1:0.6 | Acetic acid, Water | [5] | |
| (±)-2-MP : (L)-TA = 1:2 | Formation of ditartrate salt | [1][6] | |
| Solvent Volume | 5-10 mL / g of (±)-2-MP | Water | [1] |
| ~2.2 L / kg of (±)-2-MP | Water | [2] | |
| Temperature Profile | Heat to ≥ 85°C for dissolution | Water | [2][5] |
| Cool to 68-74°C for seeding | Water | [2][5] | |
| Cool to 12-18°C for crystallization | Water | [2][5] | |
| Crystallization at 0-40°C | Water | [1] | |
| Reaction/Crystallization Time | 1 to 72 hours | General range | [1] |
| Achieved Optical Purity | 92.3% ee (initial salt) | Water | [2] |
| 99.5% ee (final product) | After salt breaking and crystallization | [2] |
(±)-2-MP = (±)-2-Methylpiperazine; (L)-TA = (L)-Tartaric Acid
Experimental Protocols
Protocol 1: Resolution of (±)-2-Methylpiperazine via Diastereomeric Salt Formation
This protocol is a generalized procedure based on common practices cited in the literature.[2][5]
-
Dissolution: In a suitable reaction vessel, charge (L)-tartaric acid (1.8 mol), acetic acid (1.8 mol, optional co-solvent/acid), and water (270 g). Stir until all solids are completely dissolved.
-
Addition of Racemate: Add (±)-2-methylpiperazine (3.0 mol) and additional water (300 g) to the solution.
-
Heating: Heat the reaction mixture to 85°C or higher, ensuring all components fully dissolve to form a clear solution.
-
Controlled Cooling & Seeding: Gradually cool the solution to a temperature between 68-74°C. Upon reaching this temperature, add seed crystals of (R)-2-methylpiperazine-(L)-tartrate to induce crystallization.
-
Aging: Maintain the mixture at this temperature and stir for approximately 1 hour to allow for crystal growth.
-
Crystallization: Continue to cool the mixture slowly over several hours (e.g., 5 hours) to a final temperature of 12-18°C.
-
Isolation: Isolate the precipitated crystals of (R)-2-methylpiperazine-(L)-tartrate salt by filtration. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight. The product can be analyzed for optical purity and yield. For higher purity, this salt can be recrystallized.
Protocol 2: Liberation of (R)-2-Methylpiperazine from the Tartrate Salt
This protocol describes the process of recovering the free amine from the isolated diastereomeric salt.[2]
-
Salt Dissolution: In a reaction vessel, suspend the isolated and dried (R)-2-methylpiperazine-(L)-tartrate salt (e.g., 440 g wet cake) in water (e.g., 644 g).
-
Base Addition: Add a suitable base, such as calcium hydroxide (e.g., 162 g), to the suspension.
-
Heating and Reaction: Heat the mixture to approximately 80°C and age for several hours (e.g., 5 hours) to ensure the complete conversion of the salt. This will form the free (R)-2-methylpiperazine in solution and a precipitate of the tartaric acid salt (e.g., calcium tartrate).
-
Filtration: Cool the mixture to room temperature (approx. 25°C) and filter to remove the insoluble tartrate salt. The filtrate contains the desired (R)-2-methylpiperazine.
-
Concentration & Extraction: Concentrate the filtrate under reduced pressure. The (R)-2-methylpiperazine can then be isolated by crystallization from a suitable solvent (e.g., toluene) or by extraction into an organic solvent followed by distillation.
Visualizations
References
- 1. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 2. (S)-(+)-2-Methylpiperazine | 74879-18-8 [chemicalbook.com]
- 3. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 6. A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic 2-methylpiperazine using (L)-tartaric acid to isolate the (R)-enantiomer.
Troubleshooting Guide
Encountering issues during the resolution of (R)-2-Methylpiperazine-(L)tartaric acid salt is common. This guide provides a structured approach to identifying and resolving potential problems.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in diastereomeric salt resolution.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the yield and purity of the (R)-2-Methylpiperazine (L)-tartrate salt?
A1: Temperature is a critical parameter in the resolution process as it directly influences the solubility of the two diastereomeric salts: (R)-2-Methylpiperazine-(L)-tartrate and (S)-2-Methylpiperazine-(L)-tartrate. Generally, as the temperature decreases, the solubility of both salts decreases, but often at different rates. The desired (R)-2-Methylpiperazine-(L)-tartrate salt is typically less soluble in suitable solvent systems, allowing it to crystallize out of the solution upon cooling.
-
Lower Temperatures: Often lead to a higher yield of the precipitated salt. However, excessively low temperatures can cause the more soluble (S)-diastereomer to also precipitate, thereby reducing the diastereomeric and subsequent enantiomeric purity.
-
Higher Temperatures: Increase the solubility of both salts, which can lead to higher purity of the crystallized product (as the more soluble salt remains in solution) but may result in a lower overall yield.
Finding the optimal temperature profile is key to balancing yield and purity.
Q2: How does the cooling rate affect the resolution process?
A2: The cooling rate can significantly impact the crystal growth and, consequently, the purity of the isolated salt.
-
Slow Cooling: Generally preferred as it allows for the selective crystallization of the less soluble desired diastereomer, leading to higher purity. It promotes the formation of larger, more ordered crystals which are easier to filter and wash.
-
Rapid Cooling: Can lead to the rapid precipitation of both diastereomers, resulting in a higher yield but significantly lower purity. This is due to kinetic trapping of the undesired diastereomer in the crystal lattice of the desired one.
Q3: What are the recommended starting points for temperature and solvent systems?
A3: While the optimal conditions must be determined experimentally for your specific setup, a common starting point for the resolution of amines with tartaric acid involves using a protic solvent or a mixture of solvents. Water and lower alcohols (methanol, ethanol) are frequently used. A typical procedure involves dissolving the racemic 2-methylpiperazine and (L)-tartaric acid in the chosen solvent at an elevated temperature (e.g., 60-80°C) to ensure complete dissolution, followed by controlled cooling to a lower temperature (e.g., 10-25°C) to induce crystallization.[1] The choice of solvent is crucial as it determines the solubility difference between the diastereomeric salts.[2]
Q4: I am not getting any crystals to form, even after cooling. What should I do?
A4: A lack of crystallization can be due to several factors:
-
Supersaturation not reached: The solution may not be concentrated enough for crystals to form. You can try to carefully evaporate some of the solvent.
-
High solubility: The diastereomeric salt may be too soluble in the chosen solvent at the final temperature. Consider adding an anti-solvent (a solvent in which the salt is less soluble) to induce precipitation.
-
Inhibition of nucleation: The presence of impurities can sometimes inhibit crystal formation. Ensure your starting materials are of high purity.
-
Inducing Crystallization: If the solution is supersaturated but not crystallizing, you can try to induce nucleation by:
-
Seeding: Adding a few crystals of the pure (R)-2-Methylpiperazine (L)-tartrate salt.[3]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Diagram: Experimental Workflow for Resolution
Caption: A general experimental workflow for the diastereomeric salt resolution.
Data Presentation
The following tables present hypothetical, yet realistic, data to illustrate the impact of crystallization temperature on the resolution of (R)-2-Methylpiperazine with (L)-tartaric acid. These tables are intended to serve as a guide for experimental design and optimization.
Table 1: Effect of Crystallization Temperature on Yield and Diastereomeric Excess (d.e.)
| Experiment ID | Crystallization Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | 30 | 45 | 95 |
| 2 | 20 | 60 | 88 |
| 3 | 10 | 75 | 75 |
| 4 | 0 | 85 | 60 |
Table 2: Influence of Solvent System on Resolution at 20°C
| Experiment ID | Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| A | Methanol | 55 | 85 |
| B | Ethanol | 60 | 88 |
| C | Water | 65 | 80 |
| D | 9:1 Ethanol:Water | 62 | 92 |
Experimental Protocols
General Protocol for the Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid
This protocol provides a general framework. The specific amounts, volumes, and temperatures should be optimized for your specific requirements.
-
Dissolution:
-
In a suitable reaction vessel, combine racemic 2-methylpiperazine (1.0 eq) and (L)-tartaric acid (0.5 - 1.0 eq) in the chosen solvent (e.g., ethanol, approximately 5-10 mL per gram of 2-methylpiperazine). The stoichiometry of the resolving agent can influence the resolution efficiency.[4]
-
Heat the mixture with stirring to a temperature sufficient to achieve complete dissolution (e.g., 70-80°C).
-
-
Crystallization:
-
Allow the solution to cool slowly and in a controlled manner to the desired crystallization temperature. A slower cooling rate is generally preferable.
-
If crystallization does not occur spontaneously, consider seeding the solution with a small crystal of the desired diastereomeric salt.
-
Once crystallization begins, continue to stir the resulting slurry at the target temperature for a period of time (aging), for example, 2-4 hours, to allow the system to reach equilibrium.
-
-
Isolation:
-
Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
-
-
Analysis:
-
Determine the yield of the obtained diastereomeric salt.
-
Assess the diastereomeric purity of the salt using a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) after liberating the free base.
-
Based on the results, further optimization of the temperature, solvent, and stoichiometry may be required. Recrystallization of the salt may be necessary to achieve higher purity.
-
References
Preventing racemization during workup with (R)-2-Methylpiperazine(L)tartaric acid salt
Technical Support Center: (R)-2-Methylpiperazine (L)-Tartaric Acid Salt
Welcome to the technical support center for handling chiral compounds. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent racemization during the workup of the (R)-2-Methylpiperazine (L)-tartaric acid salt.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue during the workup of a diastereomeric salt?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] In drug development and chemical synthesis, the specific three-dimensional arrangement (stereochemistry) of a molecule is often crucial for its biological activity and safety. The goal of resolving a racemic mixture using a chiral resolving agent like (L)-tartaric acid is to isolate a single, pure enantiomer.[2][3][4] If racemization occurs during the workup, the enantiomeric purity of the final product is compromised, diminishing the effectiveness of the resolution and potentially leading to a product with undesired pharmacological properties.
Q2: Which component of the (R)-2-Methylpiperazine (L)-tartaric acid salt is susceptible to racemization?
A2: In the (R)-2-Methylpiperazine (L)-tartaric acid salt, the chiral amine, (R)-2-Methylpiperazine , is the component at risk of racemization. The chiral center is the carbon atom bearing the methyl group. (L)-Tartaric acid is a configurationally stable chiral resolving agent under standard workup conditions and is not prone to racemization.[5][6] Its chiral centers are part of a more rigid structure and would require significantly more energy to epimerize.
Q3: At what stage of the experimental workup is racemization of (R)-2-Methylpiperazine most likely to occur?
A3: Racemization of the chiral amine is most likely to occur during the step where the free amine is liberated from its salt form. This is typically achieved by treating the diastereomeric salt with a base to neutralize the tartaric acid and deprotonate the piperazine nitrogens.[7][8] The presence of a base, especially at elevated temperatures or for prolonged periods, can facilitate the removal of the proton at the chiral center, leading to a planar, achiral intermediate that can be re-protonated from either side, resulting in a loss of stereochemical integrity.[1]
Q4: What are the key process parameters that can induce or accelerate racemization of a chiral amine?
A4: The primary factors that can promote the racemization of a chiral amine like (R)-2-Methylpiperazine are:
-
Base Strength: Stronger bases (e.g., NaOH, KOH) are more likely to deprotonate the carbon-hydrogen bond at the chiral center than weaker bases (e.g., NaHCO₃, K₂CO₃).[9]
-
Temperature: Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation process, significantly accelerating the rate of racemization.[10][11]
-
Exposure Time: The longer the chiral amine is exposed to basic conditions, the greater the opportunity for racemization to occur.
-
Solvent: The choice of solvent can influence the stability of the achiral intermediate and the kinetics of the racemization process.
Troubleshooting Guide: Loss of Enantiomeric Purity
This guide addresses the common issue of observing a lower-than-expected enantiomeric excess (% ee) in the final (R)-2-Methylpiperazine product after breaking the tartaric acid salt.
Problem: Significant decrease in enantiomeric excess of (R)-2-Methylpiperazine post-workup.
The workflow below outlines a systematic approach to identifying and resolving the source of racemization.
Caption: Troubleshooting workflow for diagnosing racemization.
Potential Causes and Corrective Actions
The following table summarizes the most common causes of racemization during the workup of the (R)-2-Methylpiperazine (L)-tartaric acid salt and provides recommended solutions.
| Potential Cause | Risk Level | Recommended Corrective Actions |
| Use of a Strong Base | High | Primary Solution: Replace strong bases (e.g., NaOH, KOH) with milder inorganic bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or ammonia (NH₃). Secondary Solution: If a strong base is required, use it in a biphasic system at low temperature and ensure rapid extraction of the product. |
| High Workup Temperature | High | Primary Solution: Perform the basification and subsequent extraction steps at a reduced temperature (e.g., 0 - 5 °C) using an ice bath. Avoid any localized heating. |
| Prolonged Exposure to Base | Medium | Primary Solution: Minimize the duration of the basification step. Proceed immediately to the extraction phase after the salt is fully neutralized. Do not let the basic aqueous solution containing the amine sit for extended periods. |
| Inefficient Extraction | Medium | Primary Solution: Choose an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) for high-efficiency extraction. Perform multiple, rapid extractions (e.g., 3-4 times) to quickly remove the liberated amine from the reactive aqueous phase. |
| Inappropriate Solvent Choice | Low | Primary Solution: Ensure the chosen solvent does not promote the stability of any potential achiral intermediates. Aprotic solvents are generally preferred for the extraction. |
Experimental Protocols
Protocol 1: Recommended Workup for Liberating (R)-2-Methylpiperazine
This protocol is designed to minimize the risk of racemization.
-
Dissolution: Suspend the (R)-2-Methylpiperazine (L)-tartaric acid salt (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate, ~10-15 mL per gram of salt).
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Basification: Slowly add a pre-chilled, saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the stirred suspension. Add the base dropwise until the pH of the aqueous layer is confirmed to be > 9. Monitor for the cessation of gas evolution.
-
Phase Separation: Once all solids have dissolved and the mixture has formed two clear layers, transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer three more times with fresh, cold organic solvent.
-
Drying and Concentration: Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<30 °C) to yield the free (R)-2-Methylpiperazine.
-
Purity Analysis: Immediately analyze the enantiomeric excess (% ee) of the product using a suitable chiral method (e.g., HPLC, GC, or SFC).
Protocol 2: General Method for Chiral Purity Analysis by HPLC
Verifying the enantiomeric excess is crucial to confirm the success of the workup.
-
Column Selection: Utilize a chiral stationary phase column suitable for separating amine enantiomers (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A typical starting point could be 90:10:0.1 (Hexane:Isopropanol:DEA).
-
Sample Preparation: Prepare a dilute solution of the isolated (R)-2-Methylpiperazine in the mobile phase (~0.5-1.0 mg/mL). Also, prepare a sample of the racemic 2-methylpiperazine as a reference standard.
-
Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Quantification: Inject the sample obtained from the workup. Integrate the peak areas for both enantiomers (A_R and A_S).
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = [(A_R - A_S) / (A_R + A_S)] x 100%
Visualizing the Racemization Pathway
The diagram below illustrates the proposed mechanism for base-induced racemization of (R)-2-Methylpiperazine. The critical step is the formation of a planar, achiral intermediate.
Caption: Base-catalyzed racemization of (R)-2-Methylpiperazine.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. advanceseng.com [advanceseng.com]
- 5. How to Assess Tartaric Acid Stability in Heat Exposure [eureka.patsnap.com]
- 6. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Scaling Up (R)-2-Methylpiperazine (L)-Tartaric Acid Salt Resolution
Welcome to the technical support center for the resolution of (R)-2-Methylpiperazine using (L)-tartaric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this process from the laboratory to the pilot plant. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the resolution of (±)-2-Methylpiperazine with (L)-tartaric acid?
A1: The resolution process is based on the formation of diastereomeric salts. (±)-2-Methylpiperazine is a racemic mixture of two enantiomers: (R)-2-Methylpiperazine and (S)-2-Methylpiperazine. When this mixture is reacted with a chiral resolving agent, in this case, the enantiomerically pure (L)-tartaric acid, two diastereomeric salts are formed: ((R)-2-Methylpiperazine)-((L)-tartrate) and ((S)-2-Methylpiperazine)-((L)-tartrate). These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for their separation through fractional crystallization.[1][2][3][4]
Q2: What are the critical parameters to control during the scale-up of this resolution?
A2: When scaling up from the lab to a pilot plant, several parameters become more critical to control precisely. These include:
-
Solvent System and Concentration: The choice of solvent and the concentration of the reactants directly impact the solubility of the diastereomeric salts and, therefore, the efficiency of the resolution.
-
Temperature Profile: The temperatures for dissolution, crystallization initiation (seeding), and aging must be carefully controlled to ensure reproducible crystal growth and purity.
-
Agitation Rate: Mixing is crucial for maintaining homogeneity and ensuring uniform crystal growth, especially in larger vessels.
-
Cooling Rate: A controlled cooling rate is essential to prevent rapid, uncontrolled crystallization (crashing out), which can trap impurities and lead to lower optical purity.
-
Seeding Strategy: The point of seeding, the amount of seed crystals, and the quality of the seeds are critical for controlling the crystal form and size distribution.
Q3: How can I improve the optical purity of my (R)-2-Methylpiperazine?
A3: If the initial optical purity is not satisfactory, you can perform recrystallizations of the diastereomeric salt before the final liberation of the free base.[1][4][5] Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the enantiomeric excess of the final product. It is a trade-off between purity and yield, as some material is lost in each recrystallization step.
Q4: What is the purpose of adding a base like sodium hydroxide after the resolution?
A4: After the diastereomeric salt ((R)-2-Methylpiperazine)-((L)-tartrate) has been isolated, the (R)-2-Methylpiperazine needs to be liberated from the tartaric acid. This is achieved by adding a strong base, such as sodium hydroxide (NaOH).[5][6] The base neutralizes the tartaric acid, forming a salt (e.g., sodium tartrate) that is typically soluble in the aqueous phase, allowing the free (R)-2-Methylpiperazine base to be extracted into an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Diastereomeric Salt | - The cooling process was too rapid, not allowing sufficient time for crystallization.- The concentration of the reactants was too low.- The incorrect solvent or solvent ratio was used, leading to higher than expected solubility of the desired salt. | - Implement a slower, more controlled cooling profile.- Increase the initial concentration of the reactants.- Screen for alternative solvent systems where the desired diastereomeric salt has lower solubility. |
| Low Optical Purity (Enantiomeric Excess) | - The cooling rate was too fast, leading to co-precipitation of the more soluble diastereomer.- Inefficient filtration, leaving mother liquor containing the undesired diastereomer on the crystals.- The initial crystallization did not provide sufficient separation. | - Slow down the cooling rate and increase the aging time at the final temperature.[7]- Ensure efficient solid-liquid separation and consider a wash step with a cold solvent.- Perform one or more recrystallizations of the isolated diastereomeric salt.[5] |
| Inconsistent Crystallization / Batch-to-Batch Variability | - Lack of seeding or inconsistent seeding (amount, timing, quality).- Variations in the cooling profile or agitation speed.- Presence of impurities that inhibit or promote crystallization. | - Develop a consistent seeding protocol: add a specific amount of seed crystals at a defined temperature.- Ensure that process parameters (temperature, cooling rate, agitation) are tightly controlled and monitored.- Analyze raw materials for impurities. |
| Difficulty with Filtration | - The crystals are too small (fines), clogging the filter.- The slurry is too thick. | - Optimize the cooling and aging profile to promote the growth of larger crystals.- Adjust the solvent volume to reduce the slurry viscosity. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization (Lab Scale)
-
Dissolution: In a suitable reactor, charge (L)-tartaric acid, a solvent system (e.g., water or a mixture of water and a co-solvent like acetic acid), and racemic (±)-2-methylpiperazine.[7]
-
Heating: Heat the mixture with stirring until all solids are completely dissolved. A temperature of around 85°C may be necessary.[7]
-
Controlled Cooling & Seeding: Cool the solution to a specific temperature (e.g., 68-74°C).[7] Once at this temperature, add seed crystals of the desired ((R)-2-Methylpiperazine)-((L)-tartrate) salt to induce crystallization.
-
Aging: Hold the mixture at the seeding temperature for a period (e.g., 1 hour) to allow for stable crystal growth.[7]
-
Further Cooling: Continue to cool the slurry to a lower temperature (e.g., 12-18°C) to maximize the yield of the precipitated salt.[7]
-
Isolation: Isolate the precipitated crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the isolated salt under vacuum at a suitable temperature.
Protocol 2: Liberation of (R)-2-Methylpiperazine
-
Dissolution of Salt: Suspend the dried ((R)-2-Methylpiperazine)-((L)-tartrate) salt in water.[5][6]
-
Basification: Add a solution of a strong base, such as sodium hydroxide, to the suspension while stirring. The pH should be raised sufficiently to neutralize the tartaric acid and liberate the free amine. This is often done at a controlled temperature (e.g., 60-65°C).[5]
-
Extraction: Extract the liberated (R)-2-Methylpiperazine into a suitable organic solvent, such as chloroform or toluene.[5][6] Perform multiple extractions to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude (R)-2-Methylpiperazine.
-
Purification: If necessary, the product can be further purified by distillation.
Data Presentation
Table 1: Example Process Parameters from Literature
| Parameter | Lab Scale Example[7] | Pilot Scale Example[5] |
| Reactants | (±)-2-methylpiperazine, L-tartaric acid, acetic acid | (±)-2-methylpiperazine, L-tartaric acid |
| Solvent(s) | Water | Water |
| Dissolution Temp. | ≥ 85 °C | Not specified |
| Crystallization Temp. | 68-74 °C (seeding), then cool to 12-18 °C | Not specified, but cool to <10°C for hydrolysis |
| Liberating Agent | Not specified in this step | Sodium Hydroxide |
| Extraction Solvent | Not specified in this step | Chloroform |
| Optical Purity Achieved | Not specified | 99.17% |
| Yield | Not specified | ~32.8 kg from ~96.3 kg of salt |
Note: The data presented are derived from different sources and may not represent a direct scale-up of the same process. They are intended for illustrative purposes.
Visualizations
Caption: Workflow for the resolution of (R)-2-Methylpiperazine.
Caption: Decision tree for troubleshooting low optical purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]
- 6. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 7. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Featuring (R)-2-Methylpiperazine (L)-Tartaric Acid Salt
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the selection of an appropriate chiral resolving agent is a critical step that can significantly impact yield, purity, and overall process efficiency. This guide provides an objective comparison of (R)-2-Methylpiperazine (L)-tartaric acid salt with other common resolving agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for the resolution of racemic amines.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. The most common method for resolving racemic amines and carboxylic acids on an industrial scale is through the formation of diastereomeric salts.[1][2][3] This process involves reacting the racemic mixture with an enantiomerically pure resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing them to be separated by methods like fractional crystallization.[3][4] The desired enantiomer is then recovered by breaking the salt.
(R)-2-Methylpiperazine is a chiral amine, and its resolution is often accomplished using an acidic resolving agent like (L)-tartaric acid. The interaction between (R)- or (S)-2-methylpiperazine and (L)-tartaric acid forms diastereomeric salts with differing solubilities, enabling the separation of the piperazine enantiomers.
Performance Comparison of Resolving Agents
The success of a diastereomeric salt resolution is highly dependent on the choice of resolving agent and the crystallization solvent, as these factors dictate the difference in solubility between the two diastereomeric salts. While (L)-tartaric acid is a widely used and cost-effective resolving agent for amines, its derivatives and other types of chiral acids can offer superior performance in specific applications.
The following tables summarize the performance of various acidic resolving agents for chiral amines. It is important to note that direct, head-to-head comparative data for multiple resolving agents on a single substrate is scarce in publicly available literature. The data presented is compiled from various studies on different, but structurally relevant, amine compounds.
Table 1: Qualitative Comparison of Common Acidic Resolving Agents for Amines
| Resolving Agent | Type | Common Applications | Advantages | Disadvantages |
| (L)-Tartaric Acid | Natural Carboxylic Acid | Resolution of a wide range of primary and secondary amines, including 2-methylpiperazine.[5] | Readily available, inexpensive, well-documented. | May result in low enantiomeric excess (ee) for some substrates; derivatives are often more effective.[6] |
| O,O'-Dibenzoyl- (DBTA) & O,O'-Di-p-toluoyl- (DPTTA) Tartaric Acid | Tartaric Acid Derivatives | Resolution of amines where standard tartaric acid is ineffective.[6] | Often provides higher resolution efficiency and enantiomeric excess than tartaric acid.[6] | More expensive than unmodified tartaric acid. |
| (L)-Mandelic Acid | α-Hydroxy Acid | General resolving agent for various amines and alcohols.[4] | Effective for a broad range of compounds, often provides good crystallinity. | Performance is highly substrate-dependent. |
| (1S)-(+)-10-Camphorsulfonic Acid (CSA) | Sulfonic Acid | Strong acid useful for resolving weakly basic amines.[3][4] | High acidity can lead to stable, crystalline salt formation where carboxylic acids fail. | Can be more challenging to remove after resolution. |
Table 2: Quantitative Performance Data of Resolving Agents on Amine Substrates
| Racemic Amine Substrate | Resolving Agent | Solvent(s) | Yield | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference/Notes |
| Diphenyl-substituted N-Methyl-piperazine | Di-p-anisoyl-d-tartaric acid (0.35 eq.) | THF/H₂O (80/20) | 37% | 70% de (crystallized solid); 98% ee after recrystallization | Case Study.[1] Demonstrates the effectiveness of a tartaric acid derivative for a complex piperazine. |
| N-Methylamphetamine | (2R,3R)-Tartaric Acid | Not specified | - | < 5% ee | Illustrates the low efficiency of standard tartaric acid for this substrate.[6] |
| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Not specified | - | 82.5% ee | Shows significant improvement over standard tartaric acid.[6] |
| N-Methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Not specified | - | 57.9% ee | Another effective derivative, though less so than DBTA in this case.[6] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not specified | 80-90% | > 85% ee | A successful resolution using standard tartaric acid. |
Experimental Workflow and Protocols
The general process for chiral resolution via diastereomeric salt formation is a multi-step procedure that requires careful optimization of conditions.
Logical Workflow for Chiral Resolution
The diagram below illustrates the typical workflow for separating a racemic amine using a chiral acid resolving agent.
Caption: General workflow for diastereomeric salt resolution.
General Experimental Protocol
This protocol provides a general framework for the resolution of a racemic amine, such as 2-methylpiperazine, using a chiral acidic resolving agent. Note: The optimal solvent, temperature, and molar ratios must be determined experimentally for each specific racemate-resolving agent pair.
-
Salt Formation:
-
In a suitable reaction vessel, dissolve the racemic amine (1.0 equivalent) in a pre-determined volume of a chosen solvent or solvent mixture (e.g., methanol, ethanol, water, or mixtures thereof).
-
In a separate vessel, dissolve the chiral resolving agent (e.g., (L)-tartaric acid, 0.5 to 1.0 equivalents) in the minimum amount of the same solvent. Heating may be required to achieve full dissolution.
-
Slowly add the resolving agent solution to the amine solution with stirring. The total volume of the solvent should be sufficient to keep both diastereomeric salts dissolved at an elevated temperature but allow for selective precipitation upon cooling.
-
-
Crystallization:
-
The mixture can be heated to ensure complete dissolution, then allowed to cool slowly to room temperature. For some systems, further cooling in an ice bath may be necessary to maximize the yield of the less soluble salt.
-
Allow the solution to stand undisturbed for a period ranging from a few hours to overnight to permit crystal growth. Seeding with a small crystal of the desired diastereomeric salt can sometimes induce crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals. At this stage, the diastereomeric and enantiomeric purity of the salt should be checked (e.g., by HPLC or melting point). One or more recrystallizations may be necessary to achieve the desired purity.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH solution) dropwise until the solution is strongly alkaline (pH > 12) to neutralize the acidic resolving agent and liberate the free amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Conclusion
The resolution of racemic 2-methylpiperazine using (L)-tartaric acid is a well-established method that leverages the principles of diastereomeric salt formation. While cost-effective, its efficiency can be substrate-dependent. For challenging resolutions, derivatives of tartaric acid, such as DBTA or di-p-anisoyl-d-tartaric acid, or other resolving agents like camphorsulfonic acid, may offer significantly improved enantiomeric excess and yield, as demonstrated in case studies with structurally similar amines.[1][6] The selection of an optimal resolving agent and the meticulous optimization of the experimental protocol—particularly solvent choice and crystallization conditions—are paramount to developing a successful, scalable, and efficient chiral resolution process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 6. unchainedlabs.com [unchainedlabs.com]
HPLC method for determining enantiomeric purity after resolution with (R)-2-Methylpiperazine(L)tartaric acid salt
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of a chiral compound following diastereomeric salt resolution with (R)-2-Methylpiperazine (L)tartaric acid salt. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for chiral separations. This document outlines a primary HPLC method and compares it with viable alternatives, supported by experimental protocols and data.
Introduction to Chiral Resolution and Enantiomeric Purity Analysis
Chiral resolution is a critical process in the pharmaceutical industry to separate racemic mixtures into their individual enantiomers, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] One common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives.[3] Following the separation of these diastereomers by crystallization, it is essential to accurately determine the enantiomeric purity of the liberated amine. Chiral HPLC is the most widely used and reliable technique for this purpose.[4]
This guide focuses on the analytical step following the resolution of a generic chiral amine using (R)-2-Methylpiperazine (L)tartaric acid salt. A primary HPLC method is proposed based on common practices for the separation of chiral amines, and this is compared with alternative HPLC methods and other resolving agents.
Experimental Workflow
The general workflow for chiral resolution and subsequent enantiomeric purity analysis by HPLC is depicted below.
Caption: Workflow for chiral resolution and HPLC analysis.
Primary HPLC Method for Enantiomeric Purity Determination
Method 1: Chiral HPLC on a Polysaccharide-Based CSP (Normal Phase)
This method utilizes a cellulose-based chiral stationary phase, which is known to provide excellent enantioselectivity for many chiral amines.
| Parameter | Condition |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| 250 x 4.6 mm, 5 µm | |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm (or wavelength of maximum absorbance of the analyte) |
| Injection Volume | 10 µL |
| Sample Preparation | The enriched amine is liberated from the tartrate salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent. The organic layer is then dried and the solvent evaporated. The residue is dissolved in the mobile phase. |
Comparison with Alternative HPLC Methods
The choice of HPLC method can significantly impact the resolution, analysis time, and robustness of the enantiomeric purity determination. Below is a comparison of the primary method with two common alternatives.
Table 1: Comparison of HPLC Methods for Enantiomeric Purity
| Parameter | Method 1: Polysaccharide CSP (Normal Phase) | Method 2: Polysaccharide CSP (Reversed-Phase) | Method 3: Cyclodextrin-Based CSP (Reversed-Phase) |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized Amylose or Cellulose derivative | Beta-cyclodextrin derivative |
| Typical Mobile Phase | n-Hexane / Alcohol / Basic additive | Acetonitrile / Water / Buffer (e.g., ammonium bicarbonate)[8] | Methanol / Water / Buffer (e.g., phosphate buffer)[9] |
| Advantages | - High success rate for a broad range of compounds.- Good resolution and selectivity. | - Compatible with mass spectrometry (MS).- Can be more robust for certain analytes. | - Effective for inclusion complex formation.- Alternative selectivity to polysaccharide phases.[10] |
| Disadvantages | - Use of flammable and toxic organic solvents.- Not directly compatible with MS. | - May require buffer systems.- Selectivity can be sensitive to pH. | - May have lower loading capacity.- Selectivity is highly dependent on analyte structure. |
| Best Suited For | General screening and routine analysis of a wide variety of chiral amines. | Analytes requiring MS detection or those with better solubility in aqueous-organic mixtures. | Aromatic amines and other compounds that can form inclusion complexes with the cyclodextrin cavity. |
Alternative Chiral Resolving Agents and Their Analysis
The choice of resolving agent is crucial for successful diastereomeric salt crystallization.[2] While (R)-2-Methylpiperazine (L)tartaric acid salt is effective, other chiral acids are also commonly used for the resolution of amines.[1] The subsequent HPLC analysis would follow similar principles, focusing on the separation of the enantiomers of the liberated amine.
Table 2: Comparison of Alternative Chiral Resolving Agents
| Resolving Agent | Typical Application | Corresponding HPLC Analysis Principle |
| (L)-Tartaric Acid | Widely used for resolving racemic bases.[3] | Chiral HPLC of the liberated amine on a polysaccharide or cyclodextrin-based CSP. |
| (S)-Mandelic Acid | Effective for forming crystalline diastereomeric salts with amines.[3] | Similar to tartaric acid resolution; chiral HPLC of the resolved amine. |
| (+)-Camphor-10-sulfonic acid | A strong chiral acid used for the resolution of racemic bases.[1] | Chiral HPLC of the free amine after liberation from the salt. |
| Di-p-toluoyl-D-tartaric acid | A derivative of tartaric acid that can provide better crystallinity and separation of diastereomeric salts.[11] | Chiral HPLC of the resolved amine. |
Experimental Protocols
Protocol 1: Liberation of the Chiral Amine from the Diastereomeric Salt
-
Dissolve the separated diastereomeric salt in a minimal amount of water.
-
Add a 1 M sodium hydroxide solution dropwise with stirring until the pH is >10 to ensure the amine is in its free base form.
-
Extract the aqueous solution three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the enriched chiral amine.
-
Prepare a sample for HPLC analysis by dissolving a known amount of the amine in the mobile phase.
Protocol 2: General Chiral HPLC Analysis
-
Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the racemic amine to determine the retention times of both enantiomers and to calculate the resolution factor.
-
Inject the solution of the enriched amine obtained from Protocol 1.
-
Integrate the peak areas of both enantiomers in the chromatogram.
-
Calculate the enantiomeric purity (or enantiomeric excess, %ee) using the following formula: % Enantiomeric Purity = [Area of major enantiomer / (Area of major enantiomer + Area of minor enantiomer)] x 100 %ee = [|Area of major enantiomer - Area of minor enantiomer| / (Area of major enantiomer + Area of minor enantiomer)] x 100
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting an appropriate HPLC method for chiral purity analysis.
Caption: Decision tree for chiral HPLC method selection.
Conclusion
The determination of enantiomeric purity after diastereomeric salt resolution is a critical step in the development of chiral pharmaceuticals. While a specific, pre-validated HPLC method for compounds resolved with (R)-2-Methylpiperazine (L)tartaric acid salt may not always be available in the literature, a robust method can be developed based on established principles of chiral chromatography. A polysaccharide-based chiral stationary phase under normal phase conditions serves as an excellent starting point for method development. However, alternative methods, such as reversed-phase chromatography on polysaccharide or cyclodextrin-based CSPs, offer distinct advantages, particularly in terms of MS compatibility and alternative selectivity. The choice of method should be guided by the specific properties of the analyte and the analytical requirements of the project. This guide provides a framework for selecting and implementing an appropriate HPLC method for this purpose.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Chiral_resolution [chemeurope.com]
- 4. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. mdpi.com [mdpi.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. chiraltech.com [chiraltech.com]
- 9. Chiral Stationary Phases for HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Chiral Resolution of 2-Methylpiperazine: (R)-2-Methylpiperazine (L)-tartaric acid salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-2-Methylpiperazine (L)-tartaric acid salt with alternative chiral resolving agents for the separation of 2-methylpiperazine enantiomers. The information presented herein is intended to assist researchers and professionals in selecting the most effective method for their specific drug development and synthesis needs. This document includes a summary of product specifications, a comparison of resolving agent performance based on experimental data, detailed experimental protocols, and a method for determining the enantiomeric excess of the final product.
Product Specifications: (R)-2-Methylpiperazine (L)-tartaric acid salt
A Certificate of Analysis (CoA) for (R)-2-Methylpiperazine (L)-tartaric acid salt typically includes the following specifications. The data presented in the table below is a representative example compiled from various chemical suppliers.
| Parameter | Typical Specification |
| Appearance | White to off-white crystalline powder |
| Purity (by Titration) | ≥ 98.0% |
| Optical Rotation [α]D/20 | +15.0° to +20.0° (c=1, H₂O) |
| Enantiomeric Excess (ee) | ≥ 98.0% |
| Melting Point | 230-235 °C |
| Moisture (by Karl Fischer) | ≤ 0.5% |
| Residue on Ignition | ≤ 0.2% |
| Solubility | Soluble in water |
| CAS Number | 126458-16-0 |
Comparison of Chiral Resolving Agents for 2-Methylpiperazine
The selection of a chiral resolving agent is a critical step in the synthesis of enantiomerically pure compounds. While (L)-tartaric acid is a widely used and cost-effective choice, other agents may offer advantages in terms of yield and enantiomeric excess. The following table summarizes the performance of (L)-tartaric acid in comparison to other potential resolving agents for racemic 2-methylpiperazine.
| Chiral Resolving Agent | Typical Yield of Diastereomeric Salt | Typical Enantiomeric Excess (ee) of Resolved 2-Methylpiperazine | Reference |
| (L)-Tartaric Acid | ~40-50% (for the desired diastereomer) | ≥ 98% | [1] |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Data for 2-methylpiperazine not readily available. Generally offers good crystallinity. | Data for 2-methylpiperazine not readily available. Often provides high ee. | |
| (R)-(-)-Mandelic Acid | Data for 2-methylpiperazine not readily available. Widely used for resolving amines. | Data for 2-methylpiperazine not readily available. Can achieve high ee. | [2] |
Note: Specific yield and enantiomeric excess can be highly dependent on the experimental conditions, including the solvent system, temperature, and stoichiometry.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide established protocols for the chiral resolution of racemic 2-methylpiperazine using (L)-tartaric acid and a general method for determining the enantiomeric excess of the final product.
Chiral Resolution of Racemic 2-Methylpiperazine with (L)-Tartaric Acid
This protocol is adapted from a patented method for the production of optically active 2-methylpiperazine.[1]
Materials:
-
Racemic 2-methylpiperazine
-
(L)-Tartaric acid
-
Water
-
Sodium hydroxide (for basification)
-
Organic solvent for extraction (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve (L)-tartaric acid in water. The molar ratio of (L)-tartaric acid to racemic 2-methylpiperazine is typically between 0.5 and 1.0.
-
Addition of Racemate: To the (L)-tartaric acid solution, add racemic 2-methylpiperazine.
-
Heating and Cooling: Heat the mixture to ensure complete dissolution. Then, slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt, (R)-2-Methylpiperazine (L)-tartrate. Seeding with a small crystal of the desired salt can facilitate crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify the mixture with a sodium hydroxide solution to a pH greater than 10.
-
Extraction: Extract the liberated (R)-2-methylpiperazine into an organic solvent.
-
Drying and Evaporation: Dry the organic extract over a suitable drying agent, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched (R)-2-methylpiperazine.
Experimental Workflow for Chiral Resolution
Caption: A flowchart illustrating the key steps in the chiral resolution of 2-methylpiperazine.
Determination of Enantiomeric Excess by High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess (ee) of the resolved 2-methylpiperazine is a critical measure of the success of the resolution process. A common method for determining ee is through chiral HPLC. As direct analysis of underivatized 2-methylpiperazine can be challenging, derivatization with a chiral or achiral reagent is often employed to enhance separation and detection.[3][4]
Materials:
-
Enantiomerically enriched 2-methylpiperazine sample
-
Derivatizing agent (e.g., a chiral acid chloride or isocyanate)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
HPLC system with a suitable chiral stationary phase (CSP) column
-
Mobile phase (e.g., a mixture of heptane and isopropanol)
-
UV detector
Procedure:
-
Derivatization: React the 2-methylpiperazine sample with an appropriate derivatizing agent in an aprotic solvent. The derivatization converts the enantiomers into diastereomers that are more readily separable on a chiral column.
-
Sample Preparation: After the reaction is complete, dilute the sample to a suitable concentration with the mobile phase.
-
HPLC Analysis: Inject the prepared sample onto the chiral HPLC system.
-
Data Analysis: The two diastereomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two diastereomers using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
Logical Relationship for Enantiomeric Excess Determination
Caption: The logical sequence for determining the enantiomeric excess of 2-methylpiperazine.
Conclusion
The chiral resolution of racemic 2-methylpiperazine using (L)-tartaric acid is a well-established and effective method for obtaining the (R)-enantiomer with high enantiomeric purity. This guide provides a foundational understanding of the product's specifications and a detailed protocol for its resolution and analysis. For researchers and drug development professionals, the choice of resolving agent will ultimately depend on a balance of factors including cost, desired yield, and the specific requirements of the synthetic pathway. Further investigation into alternative resolving agents may be warranted for process optimization in specific applications.
References
- 1. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. derpharmachemica.com [derpharmachemica.com]
Chiral Resolution of (R)-2-Methylpiperazine: A Comparative Guide to (L)-Tartaric Acid and Mandelic Acid as Resolving Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. This guide provides a comparative analysis of two common resolving agents, (L)-tartaric acid and mandelic acid, for the chiral resolution of racemic 2-methylpiperazine to isolate the (R)-enantiomer.
This document summarizes available experimental data, provides detailed protocols, and offers a visual representation of the experimental workflow. The information is intended to assist in making an informed decision for the efficient and effective resolution of 2-methylpiperazine.
Data Presentation: A Comparative Overview
| Parameter | (L)-Tartaric Acid | Mandelic Acid |
| Diastereomeric Salt Formation | Forms crystalline diastereomeric salts with (R)- and (S)-2-methylpiperazine, allowing for separation by fractional crystallization. | Expected to form diastereomeric salts with 2-methylpiperazine, but specific data on crystallization and separation efficiency is not available. |
| Reported Yield | High yields of the desired diastereomeric salt are achievable through optimized crystallization conditions. | Not available. |
| Enantiomeric Excess (e.e.) | High optical purity of (R)-2-methylpiperazine can be obtained after liberation from the diastereomeric salt.[1] | Not available. |
| Solvent Systems | Water, or mixed solvent systems.[1] | Typically alcohols (e.g., methanol, ethanol) or other polar organic solvents. |
| Stoichiometry | Typically 1 or 2 moles of tartaric acid per mole of racemic 2-methylpiperazine are used.[1] | Generally, a 1:1 molar ratio of the racemic amine to the resolving agent is a common starting point. |
Experimental Protocols
Chiral Resolution of (±)-2-Methylpiperazine using (L)-Tartaric Acid
This protocol is based on methodologies described in patent literature for the optical resolution of 2-methylpiperazine.[1]
Materials:
-
(±)-2-Methylpiperazine
-
(L)-Tartaric acid
-
Water
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide) for liberation of the free amine
-
A suitable organic solvent (e.g., toluene, dichloromethane) for extraction
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve (L)-tartaric acid in water. The molar ratio of (L)-tartaric acid to (±)-2-methylpiperazine can be varied, with ratios of 1:1 or 2:1 being common starting points.
-
To this solution, add (±)-2-methylpiperazine.
-
Heat the mixture to ensure complete dissolution of all components.
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt, which in this case is the (R)-2-methylpiperazine-(L)-tartrate salt. The cooling rate can be controlled to optimize crystal size and purity.
-
The crystallization can be initiated by seeding with a small crystal of the desired diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent (the same solvent used for crystallization) to remove any adhering mother liquor containing the more soluble diastereomer.
-
The purity of the diastereomeric salt can be improved by recrystallization.
-
-
Liberation of (R)-2-Methylpiperazine:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a strong base (e.g., a solution of NaOH or KOH) to neutralize the tartaric acid and liberate the free (R)-2-methylpiperazine.
-
Extract the aqueous solution with an organic solvent (e.g., toluene or dichloromethane) to isolate the (R)-2-methylpiperazine.
-
Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched (R)-2-methylpiperazine.
-
-
Analysis:
-
Determine the yield and optical purity (enantiomeric excess) of the obtained (R)-2-methylpiperazine using appropriate analytical techniques, such as chiral HPLC or polarimetry.
-
General Protocol for Chiral Resolution of a Racemic Amine using Mandelic Acid
While a specific protocol for 2-methylpiperazine is not available, the following general procedure can be adapted.
Materials:
-
Racemic amine (e.g., (±)-2-methylpiperazine)
-
(S)-Mandelic acid (to obtain the (R)-amine) or (R)-Mandelic acid (to obtain the (S)-amine)
-
A suitable solvent (e.g., ethanol, methanol, isopropanol)
-
A suitable base for liberation of the free amine
-
A suitable organic solvent for extraction
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral mandelic acid in the same solvent, possibly with gentle heating.
-
Combine the two solutions.
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Recrystallize the salt if necessary to improve diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Follow the same procedure as described for the tartaric acid resolution (Step 3) to liberate the free amine from the mandelate salt.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the product.
-
Mandatory Visualization
Caption: Experimental workflow for the chiral resolution of (R)-2-methylpiperazine.
Caption: Logical relationship in diastereomeric salt formation for chiral resolution.
Conclusion
Based on the available information, (L)-tartaric acid is a proven and effective resolving agent for obtaining (R)-2-methylpiperazine. Detailed protocols derived from patent literature provide a solid foundation for laboratory application. While mandelic acid is a widely used resolving agent for amines, specific experimental data for its application in the resolution of 2-methylpiperazine is lacking in the public domain.
For researchers developing a process for the chiral resolution of 2-methylpiperazine, (L)-tartaric acid represents a reliable starting point with a higher probability of success based on existing documentation. Further screening and optimization would be necessary to determine if mandelic acid could offer any advantages in terms of yield, purity, or cost-effectiveness for this specific separation.
References
Assessing the Efficacy of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt as a Chiral Resolving Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical step in the development of chiral drugs, as individual stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Diastereomeric salt formation remains a widely employed and industrially viable method for chiral resolution. This guide provides a comparative assessment of the effectiveness of (R)-2-Methylpiperazine (L)-tartaric acid salt as a resolving agent, benchmarked against other commonly used agents for the resolution of racemic acids, with a focus on the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.
Principles of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, possess different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. The desired enantiomer is then recovered by breaking the salt. The success of this method hinges on the selection of an appropriate resolving agent that forms well-defined crystalline salts with a significant solubility difference between the two diastereomers.
Comparative Performance of Resolving Agents for Racemic Ketoprofen
Ketoprofen, a widely used NSAID, exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is known to be responsible for the therapeutic anti-inflammatory effect, while the (R)-enantiomer is inactive and can contribute to side effects. The effective resolution of racemic ketoprofen is therefore of significant pharmaceutical interest.
While direct experimental data for the resolution of ketoprofen using (R)-2-Methylpiperazine (L)-tartaric acid salt is not extensively available in publicly accessible literature, we can infer its potential efficacy by examining the resolution of racemic 2-methylpiperazine with tartaric acid and by comparing the performance of other chiral amines and tartaric acid derivatives in resolving ketoprofen.
Table 1: Comparison of Resolving Agents for Racemic Ketoprofen
| Resolving Agent | Racemic Compound | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) of Desired Enantiomer | Reference |
| (R)-α-Phenylethylamine | Ketoprofen | High (qualitative) | >95% | [1] |
| Cinchonidine | Ketoprofen | 44% (initial crystallization), 31% (after recrystallization) | 86% (initial), 97% (after recrystallization) | [1] |
| Enzymatic Resolution (Candida rugosa lipase) | Ketoprofen | 47% (esterification conversion) | 99% | [2][3] |
| (R)-2-Methylpiperazine (with (L)-Tartaric Acid) | 2-Methylpiperazine | 71-75% | 98.5-99.6% | [4] |
Note: The data for (R)-2-Methylpiperazine is for its own resolution, providing an indication of the efficiency of diastereomeric salt formation with tartaric acid.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are generalized protocols for the chiral resolution of a racemic acid using a chiral amine, based on common laboratory practices.
General Protocol for Chiral Resolution of a Racemic Acid with a Chiral Amine
-
Salt Formation:
-
Dissolve the racemic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
Add an equimolar or sub-stoichiometric amount of the chiral resolving agent (e.g., (R)-2-Methylpiperazine or (R)-α-phenylethylamine).
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomeric salt in water or an appropriate solvent.
-
Add a strong acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid.
-
Extract the desired enantiomer of the acid into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the resolved enantiomer.
-
Visualizing the Process
To better understand the workflow and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of chiral resolution by diastereomeric salt formation.
Caption: Logical relationship between enantiomers and diastereomers in resolution.
Discussion and Conclusion
The selection of a resolving agent is a critical parameter in the successful and economical resolution of a racemic mixture. While (R)-α-phenylethylamine and cinchonidine have demonstrated effectiveness in resolving ketoprofen, the high efficiency observed in the resolution of 2-methylpiperazine with tartaric acid suggests that (R)-2-Methylpiperazine (L)-tartaric acid salt holds promise as a resolving agent for acidic compounds.
The formation of a salt between a chiral amine and a chiral carboxylic acid creates two diastereomers. The efficiency of the resolution depends on the difference in the crystal lattice energies of these diastereomeric salts, which in turn affects their solubility. The rigid structure of the tartrate and the specific stereochemistry of the 2-methylpiperazine may lead to a more pronounced difference in the crystal packing of the resulting diastereomeric salts compared to more flexible resolving agents.
Further experimental investigation is warranted to directly assess the performance of (R)-2-Methylpiperazine (L)-tartaric acid salt in the resolution of ketoprofen and other racemic acids. Such studies should focus on optimizing solvent systems, temperature profiles, and stoichiometry to maximize both the yield and the enantiomeric excess of the desired enantiomer. The development of novel and efficient resolving agents is a continuous effort in the pharmaceutical industry, and a systematic evaluation of promising candidates like (R)-2-Methylpiperazine (L)-tartaric acid salt is essential for advancing chiral separation technologies.
References
A Guide to Selecting the Optimal Chiral Resolution Method: An Economic Comparison
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical step in the development and manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. The choice of a chiral resolution method can significantly impact the overall process economics, scalability, and environmental footprint. This guide provides an objective comparison of the most common chiral resolution techniques—classical resolution via diastereomeric salt formation, chiral chromatography, and enzymatic resolution—with a focus on their economic viability, supported by experimental data.
Data Presentation: A Comparative Overview of Economic Factors
The following table summarizes the key quantitative parameters that influence the economic feasibility of each chiral resolution method. These values are representative and can vary depending on the specific compound, scale of operation, and market prices of materials and equipment.
| Parameter | Classical Resolution (Diastereomeric Salt Formation) | Chiral Chromatography (Preparative HPLC/SFC) | Enzymatic Resolution (Kinetic Resolution) |
| Capital Investment | Low to Moderate (standard crystallization reactors) | High (specialized chromatography skids and columns) | Moderate (bioreactors, downstream processing equipment) |
| Cost of Chiral Auxiliary/Catalyst | Variable: Resolving agents like tartaric acid are inexpensive, while others like cinchonidine can be more costly.[1][2] | High: Preparative chiral columns are a significant investment (e.g., Daicel CHIRALPAK® columns can cost several thousand pounds).[3][4][5][6][7] | Moderate to High: Cost of industrial lipases can be a factor, though enzyme immobilization and reuse can reduce costs.[8] |
| Solvent Consumption | Moderate to High | High for HPLC; Significantly lower for Supercritical Fluid Chromatography (SFC), which uses recycled CO2.[9][10][11][12] | Generally low, often performed in aqueous media or with minimal organic solvents. |
| Throughput/Productivity | High, suitable for large industrial scale (e.g., 153 mg/(g water)⁻¹ productivity for pregabalin resolution).[13][14][15] | Moderate for preparative HPLC; Higher for SFC (e.g., 0.176 kkd productivity in stacked mode).[10] Throughput is generally lower than crystallization for bulk production. | Variable, depends on enzyme activity and stability. Can be high for efficient enzymes (e.g., 97% conversion in 120h for a continuous flow process).[16] |
| Typical Yield | Theoretically limited to 50% per cycle for the desired enantiomer, but can be improved with racemization of the unwanted enantiomer. | High recovery of both enantiomers is possible (>95%). | Limited to 50% for the resolved substrate in classical kinetic resolution; can approach 100% with dynamic kinetic resolution.[17][18][19] |
| Process Development Time | Can be time-consuming to screen for a suitable resolving agent and optimize crystallization conditions. | Method development can be rapid with automated screening systems.[20][21] | Requires screening for a suitable enzyme and optimization of reaction conditions (pH, temperature, solvent). |
| Scalability | Generally straightforward to scale up.[13] | Scaling up can be expensive due to the need for larger columns and equipment. | Can be challenging due to factors like enzyme stability and downstream processing at a large scale. |
| Environmental Impact | Can generate significant solvent waste. | High solvent waste for HPLC; SFC is considered a "greener" alternative.[9][11] | Generally considered a "green" technology due to the use of biodegradable catalysts and milder reaction conditions. |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for reproducing and comparing different chiral resolution methods. Below are representative protocols for the resolution of racemic compounds using each of the three major techniques.
Classical Resolution: Diastereomeric Salt Formation of Racemic Ibuprofen
This protocol is a summary of established methods for the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine as the resolving agent.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-methylbenzylamine (S-MBA)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Methanol
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Salt Formation: Dissolve racemic ibuprofen and a stoichiometric amount of KOH in a suitable solvent mixture (e.g., methanol/water). Heat the solution gently to ensure complete dissolution.
-
Addition of Resolving Agent: Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of S-MBA to the heated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt ((S)-ibuprofen-(S)-MBA).
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with HCl to a pH of approximately 2. This will protonate the ibuprofen and the resolving agent.
-
Extraction: Extract the liberated (S)-ibuprofen with an organic solvent. The protonated resolving agent will remain in the aqueous layer.
-
Isolation of (S)-Ibuprofen: Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (S)-ibuprofen.
-
Recovery of the Other Enantiomer (Optional): The mother liquor from the crystallization step contains the more soluble diastereomeric salt ((R)-ibuprofen-(S)-MBA). The (R)-ibuprofen can be recovered using a similar acidification and extraction procedure.
Chiral Chromatography: Preparative HPLC Separation of Racemic Ketoprofen
This protocol provides a general procedure for the preparative separation of ketoprofen enantiomers using a chiral stationary phase.
Materials and Equipment:
-
Racemic ketoprofen
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD)
-
Mobile phase: A mixture of n-hexane and ethanol with a small amount of trifluoroacetic acid (TFA) (e.g., 90:10 v/v n-hexane:ethanol + 0.1% TFA).[22]
Procedure:
-
Sample Preparation: Dissolve the racemic ketoprofen in the mobile phase to a suitable concentration (e.g., 40 g/L).[22]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.
-
Injection: Inject a specific volume of the sample solution onto the column.
-
Elution and Detection: Elute the enantiomers with the mobile phase. The two enantiomers will interact differently with the chiral stationary phase and will therefore be separated, eluting at different retention times. Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
-
Purity Analysis: Analyze the enantiomeric purity of each fraction using analytical chiral HPLC.
Enzymatic Resolution: Kinetic Resolution of a Racemic Alcohol
This protocol outlines a typical procedure for the enzymatic kinetic resolution of a racemic secondary alcohol using a lipase.
Materials and Equipment:
-
Racemic alcohol (e.g., 1-phenylethanol)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)[23][24]
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene or hexane)[23]
-
Bioreactor or stirred vessel with temperature control
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve the racemic alcohol in the organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the solution.
-
Initiation of Reaction: Add the acyl donor to start the reaction. The lipase will selectively acylate one of the enantiomers at a much faster rate than the other.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Reaction Quenching: When the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation of Products: The resulting mixture contains the unreacted, enantiomerically enriched alcohol and the acylated enantiomer (ester). These can be separated by standard techniques such as column chromatography or distillation.
-
Hydrolysis of the Ester (Optional): The acylated enantiomer can be hydrolyzed (chemically or enzymatically) to recover the other enantiomer of the alcohol.
Mandatory Visualization: Selecting the Right Chiral Resolution Method
The selection of an appropriate chiral resolution method is a multi-faceted decision that depends on various factors, from the chemical nature of the racemate to the desired scale of production and economic constraints. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a chiral resolution method.
This guide provides a foundational understanding of the economic and practical considerations for selecting a chiral resolution method. For any specific project, a thorough cost-benefit analysis, including process development and scale-up studies, is essential to make an informed decision.
References
- 1. Resolving Agents Manufacturer, Chiral Chemicals Supplier in Gujarat [kaivalchem.com]
- 2. Cinchonidine | Delchimica [delchimica.com]
- 3. Daicel CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm - 19394 Daicel CHIRALPAK AD-H Analytical Column [19394] - £1,758.26 : UVISON.com [uvison.com]
- 4. Daicel CHIRALPAK AD-H SFC Preparative Column, 5 um ID 50 mm x L 250 mm - 19455 Daicel CHIRALPAK AD-H SFC Preparative Column [19455] - - It's Free! : UVISON.com [uvison.com]
- 5. 14323 - HPLC Column CHIRALPAK OD-H, 5 µm, 4.6 x 100 mm | Analytics-Shop [analytics-shop.com]
- 6. Daicel Full Price List : UVISON.com [uvison.com]
- 7. New Daicel Chiral CHIRALPAK IG 87325 HPLC Analytical Column 5um 250x4.6mm | eBay [ebay.com]
- 8. researchgate.net [researchgate.net]
- 9. selvita.com [selvita.com]
- 10. Productivity and solvent waste in supercritical fluid chromatography for preparative chiral separations: a guide for a convenient strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolution of Amines: Case Studies Featuring (R)-2-Methylpiperazine and Tartaric Acid Salts
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of many pharmaceuticals and fine chemicals. The use of diastereomeric salt formation is a classical and widely adopted method for achieving this separation on both laboratory and industrial scales. This guide provides a comparative overview of the performance of various chiral resolving agents for racemic amines, with a particular focus on the application of tartaric acid and its derivatives, including its salt with (R)-2-Methylpiperazine.
While direct, head-to-head comparative studies for (R)-2-Methylpiperazine(L)tartaric acid salt against other resolving agents for the same racemic amine are not extensively documented in publicly available literature, this guide compiles and presents data from various case studies to offer an objective comparison of commonly used resolving agents.
Performance Comparison of Chiral Resolving Agents for Racemic Amines
The efficacy of a chiral resolving agent is primarily evaluated based on the yield and the enantiomeric excess (e.e.) of the resolved enantiomer. The choice of solvent and the stoichiometry of the resolving agent are also crucial parameters that significantly influence the outcome of the resolution. The following tables summarize experimental data from various case studies on the resolution of racemic amines using different chiral acids.
Table 1: Resolution of Racemic Amines with Tartaric Acid and Its Derivatives
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| α-Methylbenzylamine | (+)-Tartaric Acid | Methanol | 1:1 | Not specified | Not specified | [1] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not specified | Not specified | >85 (typical) | >85 (routinely) | [2] |
| Diphenyl-substituted N-Methyl-piperazine derivative | di-p-anisoyl-d-tartaric acid | THF/H₂O (80/20) | 1:0.35 | 37 | 98 (after recrystallization) | [3] |
| (S)-Amlodipine | d-Tartaric Acid | DMSO | Not specified | 48.8 ± 2.4 | 90.7 ± 1.4 | [4] |
Table 2: Resolution of Racemic Amines with Other Chiral Resolving Agents
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulphonic acid | Acetone | 1:1 | 70 | >99 | [5] |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | CH₂Cl₂ | 1:2 | Not specified | 98 | [6] |
| (±)-Mandelic Acid (resolved by an amine) | (1R,2S)-(–)-Ephedrine | 95% Ethanol | 1:1 | 32 | 85 | [7] |
| Racemic Phenylalanine Methyl Ester | PEGylated-(R)-Mandelic Acid | Methanol | 2:1 | Not specified | Not specified | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables. These protocols provide a practical framework for researchers looking to implement similar resolution strategies.
Protocol 1: Resolution of Racemic α-Methylbenzylamine with (+)-Tartaric Acid
This protocol is a generalized procedure based on the principles of diastereomeric salt resolution.[1]
Materials:
-
Racemic α-methylbenzylamine
-
(+)-Tartaric acid (R,R-enantiomer)
-
Methanol
-
50% Sodium hydroxide solution
-
Water
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Salt Formation: Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be applied if necessary. Cautiously add 6.1 mL of racemic α-methylbenzylamine to the solution. The mixture will exotherm. Stopper the flask and allow it to stand undisturbed at room temperature for at least 24 hours to allow for the crystallization of the less soluble diastereomeric salt.[1]
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Chiral Amine: Suspend the crystalline salt in approximately 20 mL of water. Slowly add 3-4 mL of 50% sodium hydroxide solution until the salt completely dissolves. This will regenerate the free amine, which is insoluble in water.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether. Wash the organic layer with water and then with brine.
-
Isolation of the Enantiomer: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral chromatography (HPLC or GC) or by measuring its specific rotation with a polarimeter.
Protocol 2: Resolution of a Racemic Diethanolamine Derivative with (-)-Camphor-10-sulphonic Acid
This protocol is based on the successful resolution of 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol.[5]
Materials:
-
Racemic diethanolamine derivative
-
(-)-Camphor-10-sulphonic acid (CSA)
-
Acetone
-
Aqueous ammonia
-
Chloroform (or other suitable extraction solvent)
-
1N Hydrochloric acid
Procedure:
-
Salt Formation and Crystallization: Dissolve the racemic diethanolamine derivative and an equimolar amount of (-)-CSA in boiling acetone. Stir the solution at room temperature for 16 hours. The less soluble diastereomeric salt will precipitate.
-
Isolation of the Diastereomeric Salt: Filter the mixture to collect the precipitated crystals.
-
Liberation of the Enantiomers:
-
From the precipitate: Treat the collected crystals with aqueous ammonia to neutralize the sulfonic acid and liberate the free amine. Extract the amine with chloroform. Wash, dry, and evaporate the solvent to obtain one enantiomer.
-
From the filtrate: Treat the filtrate with 1N hydrochloric acid to remove any remaining CSA and then neutralize with a base to liberate the other enantiomer. Extract, wash, dry, and evaporate the solvent.
-
-
Analysis: Determine the yield and enantiomeric excess of both enantiomers using appropriate analytical techniques. In the cited study, the precipitate yielded the (R,R)-(-) enantiomer in 70% yield and >99% e.e., while the filtrate yielded the (S,S)-(+) enantiomer in 70% yield and 79% e.e.[5]
Visualizing the Resolution Process
The following diagrams, generated using Graphviz, illustrate the fundamental workflow and logic of chiral resolution by diastereomeric salt formation.
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Caption: Key chemical steps in diastereomeric salt resolution.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Mirror Image: A Comparative Guide to Regulatory Considerations for Chiral Impurities in Pharmaceuticals
For researchers, scientists, and drug development professionals, the stereochemical landscape of a pharmaceutical compound is a critical terrain to navigate. The presence of chiral impurities, the unwanted enantiomer or diastereomer of the active pharmaceutical ingredient (API), is a significant concern for regulatory agencies worldwide. This guide provides a comparative overview of the regulatory expectations, analytical methodologies, and toxicological assessments pertinent to chiral impurities, supported by experimental data to inform strategic drug development.
The differential pharmacological and toxicological profiles of stereoisomers are well-established. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, have established stringent requirements for the control of chiral impurities.
A Comparative Look at Regulatory Frameworks
While global harmonization efforts have aligned many aspects of pharmaceutical regulation, nuanced differences remain in the specific expectations of major regulatory agencies regarding chiral impurities. A fundamental principle across all agencies is the encouragement of developing single enantiomer drugs unless a compelling scientific justification for the use of a racemate is provided.
| Feature | U.S. Food and Drug Administration (FDA) | European Medicines Agency (EMA) | International Council for Harmonisation (ICH) |
| Guiding Principle | Encourages the development of single stereoisomeric drugs. The racemate must be justified.[1] | Considers single enantiomers and racemates as potentially different active substances. Justification for the chosen form is required.[1] | Provides a harmonized approach to quality, including the control of impurities. |
| Key Guidance | "Development of New Stereoisomeric Drugs" (1992) | "Guideline on the quality of stereoisomeric substances" | Q3A(R2): Impurities in New Drug Substances, Q3B(R2): Impurities in New Drug Products, Q6A: Specifications |
| Early Development | Stresses the importance of early characterization of stereoisomers and the development of stereospecific analytical methods.[1] | Requires consideration of stereochemistry from the beginning of the development process. | Implies the need for stereospecific analytical procedures for impurity testing. |
| "Chiral Switch" | A single enantiomer developed from a previously approved racemate is considered a new molecular entity and may be granted market exclusivity.[2] | A chiral switch is generally considered a new active substance requiring a full dossier, unless bioequivalence to the racemate can be demonstrated for both enantiomers.[2] | Not directly addressed, but principles of impurity qualification apply. |
| Impurity Justification | The undesired enantiomer is treated as an impurity and must be controlled according to ICH Q3A/B thresholds. | The unwanted enantiomer is considered an impurity and its level must be justified and controlled. | Establishes thresholds for reporting, identification, and qualification of impurities.[3][4] |
Acceptance Criteria for Chiral Impurities: The ICH Q3A(R2) Framework
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances, which is broadly applied to chiral impurities (the unwanted enantiomer). The thresholds are based on the maximum daily dose of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Reporting Threshold: The level at which an impurity must be reported in the registration application. Identification Threshold: The level at which the structure of an impurity must be confirmed. Qualification Threshold: The level at which the biological safety of an impurity must be established through toxicological studies.
It is important to note that these are general thresholds, and a lower limit may be appropriate for unusually potent or toxic impurities.
Analytical Methodologies for Chiral Impurity Profiling
The accurate quantification of chiral impurities is paramount for regulatory compliance. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC) being the most prominent.
Comparison of Key Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Robust, widely applicable, well-established, suitable for preparative scale.[5] | Can require significant method development, may use large volumes of organic solvents. |
| Chiral CE | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | High efficiency, low sample and reagent consumption, rapid method development.[6] | Lower sensitivity for some applications, less suitable for preparative scale. |
| Chiral SFC | Separation of enantiomers using a supercritical fluid as the mobile phase and a chiral stationary phase. | Fast separations, reduced organic solvent consumption ("greener" chemistry), orthogonal selectivity to HPLC.[7] | Requires specialized instrumentation, method development can be complex. |
Experimental Protocols
A robust chiral HPLC method is essential for the routine quality control of chiral drugs.
-
Column: A chiral stationary phase (CSP) column is the cornerstone of the separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used.
-
Mobile Phase: The choice of mobile phase depends on the CSP and the analyte. Normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water with a buffer) systems are common.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection is most common. For higher sensitivity and specificity, mass spectrometry (MS) can be coupled with HPLC.
-
Validation Parameters: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[8][9]
Example Experimental Data for Chiral HPLC Validation
| Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | Resolution (Rs) > 1.5 between enantiomers | Rs = 2.5 |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| LOD | Signal-to-Noise (S/N) ratio of 3:1 | 0.01% |
| LOQ | Signal-to-Noise (S/N) ratio of 10:1 | 0.03% |
| Precision (%RSD) | Repeatability: ≤ 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
Chiral CE offers a high-efficiency alternative for enantiomeric separation.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer (e.g., phosphate or borate) containing a chiral selector. Cyclodextrins and their derivatives are the most commonly used chiral selectors.[10][11][12]
-
Voltage: Typically in the range of 15-30 kV.
-
Temperature: Controlled to ensure reproducibility.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV or Diode Array Detector (DAD).
-
Validation Parameters: Similar to HPLC, validation should demonstrate specificity, linearity, range, accuracy, precision, LOD, and LOQ.[10][11][13]
Example Experimental Data for Chiral CE Validation
| Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | Baseline separation of enantiomers | Resolution > 2.0 |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LOD | S/N ratio of 3:1 | 0.02% |
| LOQ | S/N ratio of 10:1 | 0.06% |
| Precision (%RSD) | Repeatability: ≤ 3.0% | 1.5% |
| Accuracy (% Recovery) | 97.0% - 103.0% | 101.2% |
Chiral SFC is a powerful technique for fast and green enantiomeric separations.
-
Column: Chiral stationary phases similar to those used in HPLC are employed.
-
Mobile Phase: Supercritical carbon dioxide is the primary mobile phase component, often with a polar organic co-solvent (e.g., methanol, ethanol).
-
Back Pressure Regulator (BPR): Maintains the supercritical state of the mobile phase.
-
Flow Rate: Typically higher than in HPLC, in the range of 2-5 mL/min.
-
Detection: UV or MS detection.
-
Validation Parameters: Validation follows the same principles as for HPLC and CE, with specific considerations for the instrumentation.[14]
Example Experimental Data for Chiral SFC Validation
| Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | Baseline separation of enantiomers | Resolution > 1.8 |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| LOD | S/N ratio of 3:1 | 0.01% |
| LOQ | S/N ratio of 10:1 | 0.04% |
| Precision (%RSD) | Repeatability: ≤ 2.5% | 1.2% |
| Accuracy (% Recovery) | 97.5% - 102.5% | 99.8% |
Visualizing the Regulatory Pathway
The decision-making process for addressing chiral impurities during drug development can be complex. The following diagram illustrates a typical workflow.
Caption: Regulatory workflow for chiral impurities in pharmaceuticals.
Conclusion
The regulatory landscape for chiral impurities in pharmaceuticals is well-defined, with a strong emphasis on the development of single-enantiomer drugs. A thorough understanding of the guidelines set forth by the ICH, FDA, and EMA is crucial for successful drug development. The implementation of robust and validated analytical methods is non-negotiable for the accurate quantification of chiral impurities. By integrating these regulatory and analytical considerations early in the development process, pharmaceutical scientists can ensure the quality, safety, and efficacy of their drug products, ultimately benefiting patients worldwide.
References
- 1. fagg.be [fagg.be]
- 2. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. banglajol.info [banglajol.info]
- 9. scielo.br [scielo.br]
- 10. Development and validation of a chiral capillary electrophoresis method for assay and enantiomeric purity control of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dlsu.edu.ph [dlsu.edu.ph]
- 14. Chapter 11 - Validation of Supercritical Fluid Chromatography Methods (2017) | Amandine Dispas | 9 Citations [scispace.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (R)-2-Methylpiperazine (L)-Tartaric Acid Salt
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for (R)-2-Methylpiperazine (L)-tartaric acid salt, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling (R)-2-Methylpiperazine (L)-tartaric acid salt, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes, which can cause serious eye irritation or damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or other protective clothing. | Prevents skin contact, which may cause irritation or burns.[1] Contaminated clothing should be removed and laundered before reuse.[3] |
| Respiratory Protection | A NIOSH-approved dust respirator or use in a well-ventilated area such as a fume hood. | Minimizes the inhalation of dust particles, which can lead to respiratory tract irritation.[1][4][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for the safe handling of this compound.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area within a fume hood is recommended. All necessary PPE should be inspected and worn correctly. An emergency eyewash station and safety shower should be readily accessible.[6]
-
Handling :
-
Storage :
-
Emergency Procedures :
-
Eye Contact : Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[4]
-
Skin Contact : Immediately remove contaminated clothing.[4] Flush skin with large amounts of water.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Disposal Plan
Proper disposal of (R)-2-Methylpiperazine (L)-tartaric acid salt and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of the chemical at an approved waste disposal plant. Do not let the product enter drains.[5]
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical itself.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of (R)-2-Methylpiperazine (L)-tartaric acid salt from receipt to disposal.
Caption: Workflow for safe handling of (R)-2-Methylpiperazine (L)-tartaric acid salt.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
